FTO-IN-1 TFA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
IUPAC Name |
2-[2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]-N-hydroxybenzamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2.C2HF3O2/c1-9-16(10(2)23-22-9)11-7-13(19)17(14(20)8-11)21-15-6-4-3-5-12(15)18(25)24-26;3-2(4,5)1(6)7/h3-8,21,26H,1-2H3,(H,22,23)(H,24,25);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFDCFXIEHIDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)NO)Cl.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2F3N4O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of FTO-IN-1 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
FTO-IN-1 TFA is a potent inhibitor of the Fat Mass and Obesity-Associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical activity, cellular effects, and the experimental protocols used for its characterization. By inhibiting FTO, this compound modulates m6A RNA methylation, thereby influencing various cellular processes and exhibiting potential as a therapeutic agent, particularly in oncology. This document synthesizes available data to serve as a technical resource for researchers in the fields of epigenetics, cancer biology, and drug discovery.
Introduction to FTO and m6A RNA Methylation
The FTO protein is an Fe(II) and 2-oxoglutarate (2-OG)-dependent oxygenase that plays a crucial role in epitranscriptomics by demethylating N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA).[1] This reversible methylation process, regulated by "writer," "eraser," and "reader" proteins, influences mRNA splicing, nuclear export, stability, and translation, thereby affecting a wide array of biological processes.[1] Dysregulation of m6A methylation has been implicated in various diseases, including cancer, making the enzymes that regulate this process attractive targets for therapeutic intervention.[1]
This compound: A Potent FTO Inhibitor
This compound is a small molecule inhibitor of the FTO protein. It is the trifluoroacetate (B77799) salt form of FTO-IN-1, which generally offers enhanced water solubility and stability for research purposes.[2]
Biochemical Activity
Table 1: Biochemical Activity of this compound
| Parameter | Value | Reference |
| Target | Fat Mass and Obesity-Associated protein (FTO) | [3] |
| IC50 | < 1 µM | [3] |
| In Vitro Inhibition | 62% inhibition of FTO enzyme activity at 50 µM | [2] |
Cellular Mechanism of Action
The primary mechanism of action of this compound within the cell is the inhibition of FTO's m6A demethylase activity. This leads to an increase in the global levels of m6A in RNA, which in turn affects the expression of various genes and the activity of signaling pathways involved in cell growth, proliferation, and survival.
Impact on Cancer Cell Viability
This compound has been shown to inhibit the viability of several cancer cell lines, suggesting its potential as an anti-cancer agent.
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (at 50 µM) | Reference |
| SCLC-21H | Small Cell Lung Cancer | 2.1 µM | [2] |
| RH30 | Rhabdomyosarcoma | 5.3 µM | [2] |
| KP3 | Rhabdomyosarcoma | 5.6 µM | [2] |
Signaling Pathways Modulated by FTO Inhibition
While direct studies on the effects of this compound on specific signaling pathways are limited, the broader role of FTO in cellular signaling provides a framework for understanding the potential downstream effects of its inhibition.
Wnt Signaling Pathway
The Wnt signaling pathway is crucial for development and is often dysregulated in cancer. Studies have shown that loss of FTO can antagonize the canonical Wnt signaling pathway.[4] FTO depletion has been found to attenuate canonical Wnt/β-Catenin signaling.[5]
Caption: Putative influence of this compound on the Wnt signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Studies have indicated that FTO can enhance PI3K/Akt signaling in certain cancers.[6][7] Therefore, inhibition of FTO by this compound may lead to the downregulation of this pro-survival pathway.
Caption: Postulated effect of this compound on the PI3K/Akt signaling cascade.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize FTO inhibitors like this compound.
In Vitro FTO Inhibition Assay (Fluorescence-based)
This high-throughput assay measures the demethylase activity of FTO using a fluorescently labeled m6A-containing RNA substrate.
-
Principle: A non-fluorescent, m6A-containing RNA substrate is incubated with recombinant FTO. Upon demethylation by FTO, the substrate becomes susceptible to cleavage by an RNase, leading to the release of a fluorophore from a quencher and a subsequent increase in fluorescence.
-
Reagents:
-
Recombinant human FTO protein
-
Fluorescently labeled m6A RNA substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)
-
RNase A
-
This compound (or other test compounds) dissolved in DMSO
-
-
Procedure:
-
Add this compound at various concentrations to the wells of a microplate.
-
Add recombinant FTO protein and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the m6A RNA substrate.
-
After a defined incubation period, add RNase A to cleave the demethylated substrate.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Loss of FTO Antagonises Wnt Signaling and Leads to Developmental Defects Associated with Ciliopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
FTO-IN-1 TFA: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m⁶A) RNA demethylase, has emerged as a significant therapeutic target in various diseases, particularly cancer. Overexpression of FTO is linked to the progression of several malignancies, making its inhibition a promising strategy for anti-cancer drug development. FTO-IN-1 TFA is a potent inhibitor of the FTO enzyme. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activities, proposed mechanisms of action, and detailed experimental protocols for its evaluation.
Introduction to FTO and Its Role in Disease
The FTO protein is an α-ketoglutarate-dependent dioxygenase that plays a crucial role in the regulation of gene expression by reversing m⁶A methylation on RNA. This post-transcriptional modification influences mRNA splicing, stability, translation, and transport. Dysregulation of FTO activity has been implicated in a range of pathologies, including metabolic disorders and various forms of cancer, such as acute myeloid leukemia, breast cancer, and glioblastoma.[1] By removing the methyl group from m⁶A, FTO can alter the expression of key oncogenes and tumor suppressor genes, thereby promoting cancer cell proliferation, survival, and resistance to therapy.[2][3]
This compound: A Potent FTO Inhibitor
This compound is a small molecule inhibitor of the FTO enzyme, derived from patent WO2018157843A1.[4] The trifluoroacetic acid (TFA) salt form of FTO-IN-1 is noted for its enhanced water solubility and stability compared to the free base.[5]
Biochemical and Cellular Activity
This compound demonstrates potent inhibition of FTO's enzymatic activity and exhibits cytotoxic effects against various cancer cell lines. The available quantitative data is summarized in the tables below.
Table 1: In Vitro Enzymatic Inhibition of FTO by this compound
| Compound | Target | IC50 | Assay Conditions |
| This compound | FTO | < 1 µM | Not publicly available |
| This compound | FTO | 62% inhibition at 50 µM | Not publicly available |
Table 2: Cellular Viability Inhibition by this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 |
| SCLC-21H | Small Cell Lung Cancer | 2.1 µM |
| RH30 | Rhabdomyosarcoma | 5.3 µM |
| KP3 | Not specified | 5.6 µM |
Data sourced from MedchemExpress product information sheets, citing patent WO2018157843A1.[4]
Potential Signaling Pathways Modulated by FTO Inhibition
While direct experimental evidence for this compound's impact on specific signaling pathways is not yet published, the known roles of FTO suggest that its inhibition is likely to affect key cancer-related pathways.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical regulator of cell growth, proliferation, and survival. FTO has been shown to promote the stability of key components within this pathway, and its inhibition can lead to the downregulation of PI3K/AKT signaling.[2] This suggests that this compound may exert its anti-cancer effects in part by modulating this pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is fundamental in development and is often dysregulated in cancer. FTO has been shown to regulate the stability of key components of the Wnt pathway, and its inhibition can lead to decreased Wnt signaling.[5] Therefore, this compound may also impact this critical oncogenic pathway.
Experimental Protocols
While the specific protocols used for this compound in the source patent are not publicly available, the following are generalized, widely accepted methods for evaluating FTO inhibitors.
In Vitro FTO Demethylase Activity Assay (Fluorescence-based)
This assay measures the demethylase activity of FTO on a fluorophore-quenched m⁶A-containing RNA substrate.
Materials:
-
Recombinant human FTO protein
-
Fluorophore-quenched m⁶A-containing RNA oligonucleotide substrate
-
Assay Buffer: 50 mM HEPES (pH 7.0), 50 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA, 0.01% Triton X-100.
-
This compound (dissolved in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 20 µL of FTO enzyme solution (e.g., 10 nM final concentration) in assay buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the RNA substrate solution (e.g., 100 nM final concentration) in assay buffer.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.
Cell Viability Assay (MTS Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., SCLC-21H, RH30)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear plates
-
Absorbance plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing the diluted inhibitor or DMSO (vehicle control) to the respective wells.
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percent cell viability relative to the DMSO control and determine the IC50 value.
Conclusion
This compound is a potent inhibitor of the FTO enzyme with demonstrated anti-proliferative activity in various cancer cell lines. While further research is needed to elucidate its precise mechanism of action and its effects on specific signaling pathways, the available data suggest that this compound holds promise as a valuable research tool and a potential starting point for the development of novel anti-cancer therapeutics. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activities of this and other FTO inhibitors.
References
- 1. Demethylase FTO enhances the PI3K/Akt signaling to promote gastric cancer malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loss of FTO Antagonises Wnt Signaling and Leads to Developmental Defects Associated with Ciliopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
The Role of FTO-IN-1 TFA in m6A Demethylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a critical role in the regulation of gene expression. The fat mass and obesity-associated protein (FTO) was the first identified m6A demethylase, an enzyme that removes this methyl group, thereby influencing mRNA stability, splicing, and translation. Dysregulation of FTO activity has been implicated in a range of human diseases, including obesity and cancer, making it a compelling target for therapeutic intervention. FTO-IN-1 TFA is a potent and specific inhibitor of FTO, serving as a crucial tool for studying the biological functions of FTO and as a potential lead compound for drug development. This technical guide provides an in-depth overview of the role of this compound in m6A demethylation, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and a visualization of the FTO signaling pathway.
Introduction to FTO and m6A Demethylation
The m6A modification is a dynamic and reversible process, regulated by a complex interplay of "writer" (methyltransferases), "eraser" (demethylases), and "reader" (m6A-binding) proteins. FTO, an α-ketoglutarate (α-KG) and Fe(II)-dependent dioxygenase, functions as a key m6A "eraser".[1][2] It catalyzes the oxidative demethylation of m6A in mRNA and other nuclear RNAs.[1] This process is crucial for the fine-tuning of gene expression, and its disruption is associated with various pathologies. FTO has been shown to be upregulated in several cancers, where it promotes tumorigenesis by demethylating specific oncogenic transcripts.[3]
This compound: A Specific Inhibitor of FTO
This compound is a small molecule inhibitor designed to specifically target the catalytic activity of the FTO protein.[3] By blocking FTO's demethylase function, this compound leads to an increase in the overall levels of m6A in cellular RNA. This alteration in the m6A landscape can, in turn, affect the expression of numerous genes, leading to various cellular outcomes, including the inhibition of cancer cell proliferation.
Quantitative Data
The inhibitory potency of this compound has been characterized through various in vitro and cell-based assays. The following table summarizes key quantitative data for this compound and other relevant FTO inhibitors for comparative purposes.
| Compound | Target | IC50 | Assay Type | Cell Line(s) | Reference |
| This compound | FTO | < 1 µM | In vitro enzyme assay | - | [3] |
| This compound | Cell Viability | 2.1 µM | Cell-based | SCLC-21H | [3] |
| This compound | Cell Viability | 5.3 µM | Cell-based | RH30 | [3] |
| This compound | Cell Viability | 5.6 µM | Cell-based | KP3 | [3] |
| IOX3 | FTO | 2.76 ± 0.9 µM | In vitro enzyme assay | - | [4] |
| Rhein | FTO | - | Competitive Inhibitor | - | [5] |
| Meclofenamic acid | FTO | - | Competitive Inhibitor | - | [6] |
Signaling Pathways and Experimental Workflows
FTO Signaling Pathway and Inhibition by this compound
FTO-mediated m6A demethylation is integrated into complex cellular signaling networks. For instance, FTO can regulate the TGF-β signaling pathway by demethylating the long non-coding RNA MEG3.[7] In the hypothalamus, FTO is involved in the PLCβ3/Ca²⁺/CAMK signaling pathway.[8] this compound acts by directly binding to the FTO enzyme and inhibiting its catalytic activity, leading to the accumulation of m6A on target mRNAs and subsequent downstream effects.
Experimental Workflow for Evaluating FTO Inhibitors
The evaluation of potential FTO inhibitors like this compound typically follows a multi-step workflow, starting from in vitro enzymatic assays to cell-based assays and finally in vivo studies.
Experimental Protocols
In Vitro FTO Inhibition Assay (Fluorescence-Based)
This protocol is adapted from a high-throughput fluorescence-based assay for screening FTO inhibitors.[9][10]
Materials:
-
Recombinant human FTO protein
-
Assay Buffer: 50 mM HEPES (pH 7.0), 75 µM (NH4)2Fe(SO4)2·6H2O, 300 µM α-ketoglutarate, 2 mM L-ascorbic acid in RNase-free water.
-
Fluorescently labeled m6A-containing RNA oligonucleotide substrate
-
This compound or other test compounds dissolved in DMSO
-
384-well microplate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the FTO inhibitor solution to the wells.
-
Add the FTO enzyme to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the m6A RNA substrate.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent label.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Cellular m6A Quantification by LC-MS/MS
This protocol provides a method for the accurate quantification of global m6A levels in cellular RNA.[11][12][13]
Materials:
-
Cultured cells treated with this compound or vehicle control
-
RNA extraction kit
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
-
m6A and adenosine (B11128) standards
Procedure:
-
RNA Isolation: Isolate total RNA from treated and control cells using a commercial RNA extraction kit.
-
mRNA Purification (Optional but Recommended): Purify mRNA from total RNA using oligo(dT)-magnetic beads to reduce rRNA contamination.
-
RNA Digestion:
-
Digest 1-2 µg of RNA with nuclease P1 at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase and incubate at 37°C for another 2 hours to dephosphorylate the nucleotides to nucleosides.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the digested sample to pellet any undigested material.
-
Transfer the supernatant containing the nucleosides to a new tube.
-
Filter the sample through a 0.22 µm filter.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the nucleosides using a C18 reverse-phase column.
-
Detect and quantify m6A and adenosine using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of m6A and adenosine.
-
Calculate the amount of m6A and adenosine in the samples based on the standard curve.
-
Express the m6A level as a ratio of m6A to adenosine (m6A/A) to normalize for the total amount of RNA.
-
Conclusion
This compound is a valuable chemical probe for elucidating the complex roles of FTO-mediated m6A demethylation in health and disease. Its potent and specific inhibitory activity allows for the precise manipulation of cellular m6A levels, providing insights into the downstream consequences of FTO inhibition. The experimental protocols and workflows detailed in this guide offer a framework for researchers to further investigate the therapeutic potential of targeting FTO. As our understanding of the epitranscriptome expands, the development of selective FTO inhibitors like this compound will be instrumental in translating this knowledge into novel therapeutic strategies for a variety of diseases.
References
- 1. FTO gene - Wikipedia [en.wikipedia.org]
- 2. The Obesity-Associated FTO Gene Encodes a 2-Oxoglutarate–Dependent Nucleic Acid Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FTO Gene Polymorphisms at the Crossroads of Metabolic Pathways of Obesity and Epigenetic Influences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 12. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
FTO-IN-1 TFA and Glioblastoma Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Recent research has highlighted the significant role of epigenetic modifications in driving GBM progression, with a particular focus on the N6-methyladenosine (m6A) RNA modification pathway. The fat mass and obesity-associated protein (FTO), an m6A demethylase, has emerged as a key regulator in this process and a potential therapeutic target. This technical guide provides a comprehensive overview of the FTO inhibitor, FTO-IN-1 TFA, and its relevance to glioblastoma cell lines. While specific data on this compound in glioblastoma is limited in publicly available literature, this document synthesizes the broader knowledge of FTO's role in GBM and the effects of other FTO inhibitors to provide a foundational understanding for researchers.
Introduction: The Role of FTO in Glioblastoma
The FTO protein is an α-ketoglutarate-dependent dioxygenase that functions as an RNA demethylase, removing methyl groups from N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA).[1] This post-transcriptional modification plays a crucial role in various aspects of RNA metabolism, including splicing, stability, nuclear export, and translation.[1]
In the context of glioblastoma, studies have shown that FTO expression is often dysregulated. Lower FTO expression has been associated with higher-grade gliomas and a poorer prognosis for patients.[2] FTO has been implicated in the regulation of key oncogenic pathways. For instance, FTO can regulate the expression of the MYC oncogene, a critical driver of cell proliferation and tumorigenesis in glioma.[3] Inhibition of FTO has been shown to suppress the growth of glioblastoma stem cells (GSCs), which are a key contributor to tumor recurrence and therapy resistance.[4]
This compound: A Potent FTO Inhibitor
This compound is the trifluoroacetic acid salt of FTO-IN-1, a potent inhibitor of the FTO enzyme with a reported IC50 of less than 1 µM. While the biological activity of the salt form is expected to be comparable to the free form, the TFA salt typically offers improved water solubility and stability.
Quantitative Data
Currently, there is a lack of publicly available data on the specific effects of this compound on glioblastoma cell lines. However, data for the free form, FTO-IN-1, on other cancer cell lines can provide an initial indication of its potential efficacy.
| Cell Line | Cancer Type | IC50 (µM) |
| SCLC-21H | Small Cell Lung Cancer | 2.1 |
| RH30 | Rhabdomyosarcoma | 5.3 |
| KP3 | Pancreatic Cancer | 5.6 |
Table 1: In Vitro Activity of FTO-IN-1 (Free Form) on Various Cancer Cell Lines.
Researchers are encouraged to perform their own dose-response studies on relevant glioblastoma cell lines such as U87-MG, A172, and T98G to determine the specific IC50 values for this compound.
Experimental Protocols
The following are generalized protocols for key experiments to assess the effect of this compound on glioblastoma cell lines. These should be optimized for specific cell lines and experimental conditions.
Cell Culture
Glioblastoma cell lines such as U87-MG, A172, and T98G should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Glioblastoma cell lines
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Replace the medium with the this compound dilutions and incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Glioblastoma cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
Western Blotting
This technique is used to detect and quantify specific proteins, which can elucidate the effect of this compound on signaling pathways.
Materials:
-
Glioblastoma cell lysates (treated and untreated)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for FTO, MYC, p-Akt, Akt, p-PI3K, PI3K, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Lyse treated and untreated cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for FTO inhibitors is the prevention of m6A demethylation. This leads to an accumulation of m6A marks on target mRNAs, which can alter their stability and translation, ultimately affecting downstream signaling pathways.
FTO-Mediated Regulation of Oncogenic Pathways
In glioblastoma, FTO has been shown to regulate the expression of key oncogenes. For example, FTO inhibition can lead to increased m6A methylation and subsequent downregulation of MYC mRNA, a potent driver of cell proliferation.[3] Furthermore, FTO has been implicated in the regulation of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, survival, and metabolism that is frequently hyperactivated in glioblastoma.[1][5] Inhibition of FTO may lead to the destabilization of mRNAs encoding key components of this pathway, such as Epiregulin (EREG), thereby suppressing PI3K/Akt signaling.[1][5]
Caption: Hypothesized mechanism of this compound in glioblastoma cells.
Experimental Workflow for Mechanistic Studies
To elucidate the specific mechanism of this compound in glioblastoma, a structured experimental workflow is recommended.
Caption: A logical workflow for investigating this compound's effects.
Conclusion and Future Directions
This compound represents a promising tool for investigating the therapeutic potential of FTO inhibition in glioblastoma. While direct evidence of its efficacy in glioblastoma cell lines is not yet widely available, the established role of FTO in GBM pathogenesis provides a strong rationale for its investigation. Future research should focus on determining the IC50 values of this compound across a panel of glioblastoma cell lines, elucidating its precise impact on key signaling pathways such as MYC and PI3K/Akt, and ultimately evaluating its in vivo efficacy in preclinical models of glioblastoma. Such studies will be crucial in advancing our understanding of FTO's role in this devastating disease and in developing novel therapeutic strategies for glioblastoma patients.
References
- 1. The m6A demethylase FTO suppresses glioma proliferation by regulating the EREG/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SPI1-induced downregulation of FTO promotes GBM progression by regulating pri-miR-10a processing in an m6A-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTO Inhibition Enhances the Antitumor Effect of Temozolomide by Targeting MYC-miR-155/23a Cluster-MXI1 Feedback Circuit in Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The m6A RNA demethylase FTO promotes radioresistance and stemness maintenance of glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The m6A demethylase FTO suppresses glioma proliferation by regulating the EREG/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
FTO-IN-1 TFA Target Validation: A Technical Guide
This technical guide offers a comprehensive overview of the target validation process for FTO-IN-1 TFA, a potent inhibitor of the Fat Mass and Obesity-Associated Protein (FTO). The content is tailored for researchers, scientists, and drug development professionals engaged in epigenetics and therapeutic innovation. This compound is the trifluoroacetic acid salt form of FTO-IN-1, which typically offers enhanced water solubility and stability for research purposes.[1][2]
Introduction: FTO as a Therapeutic Target
The Fat Mass and Obesity-Associated Protein (FTO) is a pioneering discovery in the field of RNA epigenetics, identified as the first N6-methyladenosine (m6A) RNA demethylase.[3] FTO is an Fe(II) and 2-oxoglutarate (2OG)-dependent dioxygenase that reverses the m6A modification on RNA, a critical regulatory mark in gene expression.[4][5] This demethylation activity influences mRNA splicing, stability, and translation, thereby controlling a multitude of cellular processes.[6][7] Dysregulation of FTO has been linked to a variety of human diseases, including obesity, metabolic disorders, and numerous cancers, making it a high-priority target for therapeutic intervention.[4][6][8] FTO-IN-1 serves as a crucial chemical probe to investigate the biological consequences of FTO inhibition and validate its therapeutic potential.[1]
Quantitative Data Presentation
Effective target validation relies on robust quantitative data to establish potency and cellular activity. The following table summarizes key inhibitory values for FTO-IN-1.
| Parameter | Value | Assay Type / Cell Line | Notes |
| Biochemical IC50 | <1 µM | In vitro FTO enzymatic assay | Measures direct inhibition of FTO's demethylase activity.[1][9] |
| Cellular IC50 | 2.1 µM | SCLC-21H cells | Demonstrates cell permeability and inhibition of viability.[1][9] |
| Cellular IC50 | 5.3 µM | RH30 cells | Demonstrates cell permeability and inhibition of viability.[1][9] |
| Cellular IC50 | 5.6 µM | KP3 cells | Demonstrates cell permeability and inhibition of viability.[1][9] |
Key Experimental Protocols for Target Validation
Reproducible and detailed methodologies are fundamental to the validation process. Below are protocols for essential experiments used to confirm FTO as the target of FTO-IN-1.
3.1. In Vitro FTO Enzymatic Inhibition Assay
-
Principle: This assay quantifies the ability of FTO-IN-1 to inhibit the demethylase activity of recombinant FTO on a methylated RNA substrate. Various methods, including fluorescence, chemiluminescence, and LC-MS, can be used for detection.[10][11][12][13]
-
Detailed Methodology (Chemiluminescence-based):
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.0) containing required co-factors: (NH4)2Fe(SO4)2, α-ketoglutarate (2OG), and L-ascorbic acid.[10][14] Prepare serial dilutions of this compound in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the this compound dilution or DMSO vehicle control.
-
Enzyme Addition: Add 25 µL of recombinant human FTO protein diluted in assay buffer to each well. Incubate for 15-30 minutes at room temperature to allow for compound binding.[10]
-
Reaction Initiation: Add 25 µL of an N6-methyladenosine (m6A)-containing RNA substrate to each well to start the reaction.[15]
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.[10]
-
Detection: Add detection reagents according to the manufacturer's protocol (e.g., BPS Bioscience FTO Chemiluminescent Assay Kit) and measure the signal using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.
-
3.2. Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA is a powerful method to verify direct target engagement in a cellular environment. Ligand binding stabilizes the target protein (FTO), increasing its resistance to thermal denaturation.[16][17][18]
-
Detailed Methodology:
-
Cell Treatment: Culture cells (e.g., HEK293T) to ~80% confluency. Treat cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).
-
Heating Step: Harvest and resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[17]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles using liquid nitrogen and a water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet precipitated proteins.
-
Protein Quantification & Western Blot: Carefully collect the supernatant (soluble fraction). Normalize the protein concentration of all samples. Analyze the amount of soluble FTO remaining at each temperature using Western blotting with an anti-FTO antibody.[17]
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble FTO against the temperature to generate melting curves. A rightward shift in the curve for inhibitor-treated samples indicates target stabilization and engagement.
-
Visualizing Pathways and Workflows
Diagrams are essential for illustrating the complex biological context and the logical flow of experiments.
Caption: The m6A RNA modification pathway and the inhibitory action of this compound.
Caption: Logical workflow for the comprehensive target validation of an FTO inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FTO mediates LINE1 m6A demethylation and chromatin regulation in mESCs and mouse development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical roles of FTO-mediated mRNA m6A demethylation in regulating adipogenesis and lipid metabolism: Implications in lipid metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FTO m6A Demethylase in Obesity and Cancer: Implications and Underlying Molecular Mechanisms [mdpi.com]
- 7. Sequence-specific m6A demethylation in RNA by FTO fused to RCas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fat mass and obesity-associated (FTO) gene is essential for insulin secretion and β-cell function: In vitro studies using INS-1 cells and human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Posttranslational Modifications on the Structure and Activity of FTO Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic analysis of FTO (Fat mass and obesity related) reveals that it is unlikely to function as a sensor for 2-oxoglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. scispace.com [scispace.com]
FTO-IN-1 TFA: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
FTO-IN-1 TFA is a potent inhibitor of the fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m⁶A) RNA demethylase. As the TFA (trifluoroacetic acid) salt form of FTO-IN-1, it offers enhanced water solubility and stability, making it a valuable tool for in vitro research.[1] This document provides a comprehensive overview of the biological activity of this compound, including its inhibitory effects on FTO, its impact on cancer cell viability, and its role in modulating key signaling pathways. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts in the field of epitranscriptomics.
Introduction to FTO and its Inhibition
The FTO protein is an α-ketoglutarate-dependent dioxygenase that plays a crucial role in post-transcriptional gene regulation by demethylating m⁶A residues on mRNA.[2] Dysregulation of FTO activity has been implicated in a variety of human diseases, including obesity, metabolic disorders, and various cancers.[1] Consequently, the development of small molecule inhibitors targeting FTO has become a significant area of interest for therapeutic intervention. This compound has emerged as a key chemical probe for studying the biological functions of FTO and for exploring its therapeutic potential.
Quantitative Biological Activity
This compound demonstrates potent and selective inhibition of the FTO enzyme and exhibits cytotoxic effects against various cancer cell lines. The available quantitative data is summarized in the tables below.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | IC₅₀ | Assay Conditions |
| This compound | FTO | < 1 µM | Not specified |
| This compound | FTO | 62% inhibition at 50 µM | In vitro enzyme activity assay |
Data sourced from MedchemExpress.[2][3]
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ |
| SCLC-21H | Small Cell Lung Cancer | 2.1 µM |
| RH30 | Rhabdomyosarcoma | 5.3 µM |
| KP3 | Not specified | 5.6 µM |
Data sourced from MedchemExpress.[2][3]
Signaling Pathways Modulated by FTO Inhibition
Inhibition of FTO by compounds like this compound can impact downstream signaling pathways that are critical for cell growth, proliferation, and survival. The primary mechanism involves the alteration of m⁶A levels on target mRNAs, leading to changes in their stability and translation. Two key pathways identified to be modulated by FTO activity are the PI3K/AKT and KRAS signaling cascades.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell survival and proliferation. Studies have shown that FTO can influence the activity of this pathway. Inhibition of FTO is expected to modulate the phosphorylation status of key proteins in this cascade.
KRAS Signaling Pathway
The KRAS signaling pathway is another critical cascade involved in cell proliferation and is frequently mutated in cancer. FTO has been shown to regulate the expression of components within this pathway, suggesting that FTO inhibitors could have therapeutic potential in KRAS-driven cancers.
Experimental Protocols
The following are generalized protocols for assays commonly used to assess the biological activity of FTO inhibitors like this compound.
In Vitro FTO Enzyme Inhibition Assay (Fluorescence-Based)
This assay measures the direct inhibition of FTO's demethylase activity.
Materials:
-
Recombinant human FTO protein
-
Fluorescently labeled m⁶A-containing RNA oligonucleotide substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)
-
This compound (dissolved in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of the this compound dilutions or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 24 µL of FTO enzyme solution (e.g., 10 nM final concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 25 µL of the m⁶A RNA substrate solution (e.g., 100 nM final concentration).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SCLC-21H, RH30)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound for 72 hours. Include a vehicle-only control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis of PI3K/AKT Pathway
This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the PI3K/AKT pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Studies
While no in vivo studies have been published specifically for this compound, research on other FTO inhibitors in animal models provides a strong rationale for its potential in vivo efficacy. For instance, other FTO inhibitors have been shown to suppress tumor growth in xenograft models of various cancers, including glioblastoma and breast cancer.[4][5][6] A typical xenograft study design is outlined below.
Representative Xenograft Model Protocol:
-
Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer this compound (or vehicle control) via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).
Conclusion
This compound is a valuable pharmacological tool for investigating the biological roles of the FTO m⁶A demethylase. Its potent inhibitory activity against FTO and its demonstrated anti-proliferative effects in cancer cells highlight its potential as a lead compound for the development of novel therapeutics. The experimental protocols and pathway information provided in this guide serve as a foundation for researchers to further explore the mechanism of action of this compound and to evaluate its therapeutic utility in various disease models. Further studies, particularly in vivo investigations, are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Discovery of Novel RNA Demethylase FTO Inhibitors Featuring an Acylhydrazone Scaffold with Potent Antileukemia Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Combination of FTO and BTK inhibitors synergistically suppresses the malignancy of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downregulation of the FTO m6A RNA demethylase promotes EMT-mediated progression of epithelial tumors and sensitivity to Wnt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
FTO-IN-1 TFA: A Technical Guide to Its Role in Oncogene Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Fat Mass and Obesity-associated protein (FTO) has emerged as a critical regulator in various cancers, primarily through its role as an N6-methyladenosine (m⁶A) RNA demethylase.[1][2][3] As the first identified m⁶A eraser, FTO post-transcriptionally modulates the expression of numerous genes, including key oncogenes and tumor suppressors, making it a compelling target for anti-cancer therapy.[1][4] FTO-IN-1 TFA is a potent inhibitor of the FTO enzyme.[5] This technical guide provides an in-depth overview of this compound, its mechanism of action in regulating oncogenes, comprehensive data on its activity, detailed experimental protocols, and visual representations of the associated biological pathways and workflows.
Introduction to FTO in Oncology
FTO is an Fe(II) and 2-oxoglutarate (2OG)-dependent oxygenase that catalyzes the demethylation of N-methyl groups in nucleic acids, with a primary function in removing m⁶A modifications from RNA.[1] The m⁶A modification is the most prevalent internal modification in mammalian mRNA and plays a crucial role in RNA splicing, export, stability, and translation.[3][6]
In various malignancies, including acute myeloid leukemia (AML) and glioblastoma, FTO is often highly expressed.[1][4][7] This overexpression leads to the demethylation of m⁶A on the transcripts of key oncogenes, such as MYC, and tumor suppressors, like ASB2 and RARA.[1][4][8] By removing the m⁶A mark, FTO can alter the stability and translation of these transcripts, ultimately promoting cancer cell proliferation, survival, and resistance to therapy.[6][9] Consequently, the pharmacological inhibition of FTO's demethylase activity presents a promising therapeutic strategy for treating these cancers.[2][10]
This compound: An Overview
This compound is the trifluoroacetic acid salt form of FTO-IN-1, a potent inhibitor of the FTO enzyme with an IC₅₀ of less than 1 μM.[5][11] While the free base (FTO-IN-1) and the salt form (this compound) exhibit comparable biological activity at equivalent molar concentrations, the TFA salt form typically offers enhanced water solubility and stability, making it more suitable for experimental use.[11][12] this compound is extracted from patent WO2018157843A1, where it is identified as compound 32.[5][11]
Mechanism of Action: Oncogene Regulation
This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of FTO. This inhibition leads to a cascade of events that collectively suppress oncogenic pathways.
-
Inhibition of FTO Demethylase Activity : this compound binds to the FTO enzyme, blocking its ability to remove m⁶A modifications from RNA transcripts.[5]
-
Increased Global m⁶A Levels : The inhibition of FTO results in a global increase in the abundance of m⁶A modifications on mRNA.[8]
-
Modulation of Oncogene and Tumor Suppressor Expression :
-
Oncogenes (e.g., MYC, CEBPA) : FTO positively regulates the expression of oncogenes like MYC and CEBPA.[1][8] Inhibition of FTO by compounds like this compound leads to increased m⁶A levels on these transcripts. This modification can lead to mRNA degradation, thereby reducing the expression of the oncogenic proteins.[8][9][13]
-
Tumor Suppressors (e.g., ASB2, RARA) : Conversely, FTO negatively regulates tumor suppressor genes such as ASB2 and RARA.[1][4] FTO inhibition increases the stability and translation of these transcripts, restoring their tumor-suppressive functions.[4][8]
-
-
Impact on Signaling Pathways : The regulation of these key genes affects downstream signaling. FTO has been linked to the PI3K/Akt/mTOR and Wnt signaling pathways.[14][15][16] By modulating the expression of central players in these pathways, FTO inhibitors can suppress cancer cell growth, proliferation, and survival.
Quantitative Data
The efficacy of FTO-IN-1 and its TFA salt has been quantified through various in vitro assays.
Table 1: In Vitro FTO Enzyme Inhibition
| Compound | Assay Condition | IC₅₀ | Source |
|---|---|---|---|
| FTO-IN-1 / this compound | Enzymatic Assay | <1 μM | [5][11] |
| FTO-IN-1 | 50 μM concentration | 62% inhibition |[11] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ | Source |
|---|---|---|---|---|
| FTO-IN-1 | SCLC-21H | Small-cell Lung Cancer | 2.1 μM | [5][11] |
| FTO-IN-1 | RH30 | Rhabdomyosarcoma | 5.3 μM | [5][11] |
| FTO-IN-1 | KP3 | Pancreatic Cancer | 5.6 μM |[5][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize FTO inhibitors.
In Vitro FTO Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the demethylase activity of recombinant FTO on a fluorescently labeled m⁶A-containing RNA substrate.
Materials:
-
Assay Buffer: 50 mM HEPES (pH 7.0), 75 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 300 µM α-ketoglutarate, 2 mM L-ascorbic acid in RNase-free water.[17]
-
Recombinant human FTO enzyme.
-
Fluorescently labeled m⁶A-containing RNA oligonucleotide substrate.
-
This compound or other test compounds, serially diluted in DMSO.
-
96-well assay plate.
-
Fluorescence plate reader.
Procedure:
-
Preparation : Warm the assay buffer to room temperature before use. Prepare fresh cofactor solutions (Fe(II) and α-ketoglutarate).
-
Compound Addition : Add 1 µL of serially diluted test compound to the wells of the 96-well plate. For control wells, add 1 µL of DMSO (vehicle control) or buffer (no enzyme control).
-
Reaction Initiation : Prepare a reaction mixture containing assay buffer, recombinant FTO (e.g., final concentration 0.25 µM), and the m⁶A RNA substrate (e.g., final concentration 7.5 µM).[18] Add this mixture to each well to initiate the reaction. The final DMSO concentration should not exceed 1%.[17][18]
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light.[17][18]
-
Data Acquisition : Read the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore used.[17]
-
Data Analysis :
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[17]
-
Cellular m⁶A Quantification (m⁶A ELISA)
This protocol quantifies changes in total m⁶A levels in mRNA isolated from cells treated with an FTO inhibitor.
Materials:
-
Cancer cell line of interest.
-
This compound or vehicle control (DMSO).
-
RNA extraction kit.
-
Oligo(dT) magnetic beads for mRNA purification.
-
Commercially available m⁶A ELISA kit.
-
Spectrophotometer (plate reader).
Procedure:
-
Cell Treatment : Culture cells to the desired confluency and treat them with various concentrations of this compound or a vehicle control for a specified duration (e.g., 48 hours).
-
RNA Isolation : Harvest the cells and isolate total RNA using a standard RNA extraction method (e.g., TRIzol or a column-based kit).
-
mRNA Purification : Purify mRNA from the total RNA using oligo(dT) magnetic beads to eliminate ribosomal and transfer RNA.
-
m⁶A ELISA :
-
Quantify the purified mRNA and dilute it to the concentration recommended by the ELISA kit manufacturer (e.g., ~25 ng/µL).[17]
-
Follow the manufacturer's instructions for the m⁶A ELISA kit. This typically involves:
-
Binding the mRNA to the assay wells.
-
Incubating with a specific anti-m⁶A capture antibody.
-
Incubating with a detection antibody.
-
Adding a substrate to generate a colorimetric signal.
-
-
-
Data Acquisition : Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis : Calculate the relative m⁶A levels in treated samples compared to the vehicle control. An increase in absorbance corresponds to a higher level of m⁶A, indicating FTO inhibition.
Western Blotting for Oncogene Expression
This method is used to detect changes in the protein levels of specific oncogenes (e.g., MYC) following treatment with this compound.
Materials:
-
Cells treated as described in section 6.2.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies (e.g., anti-MYC, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Protein Extraction : Lyse the treated cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation :
-
Incubate the membrane with the primary antibody (e.g., anti-MYC), diluted in blocking buffer, overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Wash the membrane again, then apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis : Quantify the band intensities and normalize the expression of the target protein (MYC) to a loading control (e.g., GAPDH or β-actin) to determine the relative change in protein expression.
Conclusion
This compound is a valuable chemical tool for investigating the role of the FTO enzyme in cancer biology. Its mechanism of action, centered on the inhibition of m⁶A demethylation, leads to the suppression of key oncogenes like MYC and the upregulation of tumor suppressors. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in preclinical studies. The continued exploration of FTO inhibitors holds significant promise for the development of novel epigenetic therapies targeting a range of malignancies.
References
- 1. Critical Enzymatic Functions of FTO in Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 3. The multifaceted functions of the Fat mass and Obesity-associated protein (FTO) in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cityofhope.org [cityofhope.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medindia.net [medindia.net]
- 7. FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. FTO in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
FTO-IN-1 TFA: A Technical Guide to its Role in RNA Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in most eukaryotes and plays a critical role in regulating mRNA stability, splicing, and translation. The reversible nature of this modification, governed by methyltransferases ("writers") and demethylases ("erasers"), adds a dynamic layer to the regulation of gene expression. The fat mass and obesity-associated protein (FTO) was the first identified m6A demethylase, making it a key player in the field of epitranscriptomics. Dysregulation of FTO activity has been implicated in various diseases, including cancer, obesity, and neurological disorders.
FTO-IN-1 TFA is a potent and selective inhibitor of the FTO protein. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on RNA methylation, drawing from available data on its biochemical activity and the established role of FTO. This document is intended to serve as a resource for researchers and professionals in drug development interested in targeting the FTO pathway.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the FTO enzyme.[1] By binding to the active site of FTO, it prevents the demethylation of N6-methyladenosine (m6A) on RNA. This leads to an accumulation of m6A modifications on target transcripts, thereby influencing their downstream fate and altering cellular processes.
Figure 1: Mechanism of FTO inhibition by this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro FTO Inhibition
| Compound | Parameter | Value | Reference |
| This compound | IC50 vs. FTO | < 1 µM | [1] |
| This compound | % Inhibition at 50 µM | 62% | [1] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SCLC-21H | Small Cell Lung Cancer | 2.1 | [1] |
| RH30 | Rhabdomyosarcoma | 5.3 | [1] |
| KP3 | Not Specified | 5.6 | [1] |
Note: Direct quantitative data on the effect of this compound on cellular m6A levels is not currently available in the reviewed literature. The expected outcome of FTO inhibition is an increase in global and gene-specific m6A levels.
Potential Signaling Pathways Affected
While direct studies on the downstream signaling effects of this compound are limited, the known roles of FTO suggest that its inhibition is likely to impact key cellular pathways, including the Wnt and mTOR signaling cascades.
Wnt Signaling Pathway
FTO has been shown to regulate the Wnt signaling pathway. FTO depletion can lead to an increase in the m6A modification of key Wnt pathway components, which can either increase or decrease their stability and translation, leading to altered pathway activity. This can subsequently affect processes such as cell proliferation, differentiation, and migration.
Figure 2: Potential intersection of FTO activity with the Wnt signaling pathway.
mTOR Signaling Pathway
The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. FTO has been implicated in the regulation of mTOR signaling. By modulating the m6A status of mRNAs encoding components of the mTOR pathway or its upstream regulators, FTO can influence mTOR activity. Inhibition of FTO could, therefore, have significant consequences for cellular metabolism and growth.
Figure 3: Potential intersection of FTO activity with the mTOR signaling pathway.
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of FTO inhibitors and their effect on RNA methylation.
In Vitro FTO Demethylase Inhibition Assay (Fluorescence-based)
This high-throughput assay measures the ability of a compound to inhibit the demethylase activity of recombinant FTO on a synthetic m6A-containing RNA substrate.
Figure 4: Workflow for a fluorescence-based FTO inhibition assay.
Protocol Outline:
-
Reaction Setup: In a microplate, combine recombinant FTO enzyme, a synthetic m6A-containing RNA oligonucleotide substrate, and the necessary co-factors (Fe(II) and 2-oxoglutarate) in an appropriate reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include control wells with vehicle (e.g., DMSO) only.
-
Incubation: Incubate the plate at room temperature to allow the demethylation reaction to proceed.
-
Signal Detection: Measure the fluorescence signal using a plate reader. The signal is typically designed to increase upon demethylation of the substrate.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.
Quantification of Global m6A Levels in Cellular RNA by LC-MS/MS
This method provides a quantitative measurement of the ratio of m6A to unmodified adenosine (B11128) (A) in total cellular RNA, allowing for the assessment of global RNA methylation changes upon treatment with an FTO inhibitor.
Figure 5: Workflow for LC-MS/MS-based quantification of m6A.
Protocol Outline:
-
Cell Treatment and RNA Isolation: Culture cells of interest and treat with this compound or vehicle control for a specified time. Harvest cells and isolate total RNA.
-
mRNA Purification: Purify mRNA from total RNA using oligo(dT)-conjugated magnetic beads.
-
RNA Digestion: Digest the purified mRNA into single nucleosides using a cocktail of nucleases and phosphatases.
-
LC-MS/MS Analysis: Separate the nucleosides by liquid chromatography and detect and quantify m6A and adenosine (A) using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Calculate the ratio of m6A to A to determine the global m6A level. Compare the ratios between this compound-treated and control samples.
Conclusion and Future Directions
This compound is a valuable tool for studying the biological functions of the FTO demethylase and for exploring its therapeutic potential. Its ability to inhibit FTO with high potency suggests that it can effectively modulate the cellular epitranscriptome. While direct evidence for its impact on cellular m6A levels and downstream signaling pathways is still emerging, the established role of FTO provides a strong rationale for its expected effects.
Future research should focus on:
-
Quantifying the dose-dependent effect of this compound on global and gene-specific m6A levels in various cell types. This will provide a direct link between enzyme inhibition and the cellular phenotype.
-
Elucidating the specific downstream signaling pathways modulated by this compound. Transcriptomic and proteomic studies will be crucial to identify the key molecular players and pathways affected by FTO inhibition.
-
Evaluating the in vivo efficacy and safety of this compound in relevant disease models. This will be a critical step in translating the promising in vitro data into potential therapeutic applications.
By addressing these key questions, the scientific community can fully unlock the potential of this compound as both a research probe and a lead compound for the development of novel therapeutics targeting RNA methylation.
References
In-Depth Technical Guide: FTO-IN-1 TFA (CAS Number: 2797619-81-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
FTO-IN-1 TFA is the trifluoroacetic acid salt of FTO-IN-1, a potent inhibitor of the fat mass and obesity-associated protein (FTO). FTO is an RNA demethylase that plays a crucial role in post-transcriptional gene regulation by removing N6-methyladenosine (m6A) from RNA. Dysregulation of FTO activity has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, mechanism of action, and relevant experimental protocols. The information presented is intended to support researchers in their exploration of this compound as a chemical probe to investigate FTO biology and as a potential starting point for drug discovery programs.
Chemical and Physical Properties
This compound is the trifluoroacetic acid salt form of FTO-IN-1, which offers enhanced water solubility and stability for research purposes.[1]
| Property | Value |
| Compound Name | This compound |
| CAS Number | 2797619-81-7 |
| Molecular Formula | C₂₀H₁₇Cl₂F₃N₄O₄ |
| Molecular Weight | 505.27 g/mol |
| Appearance | Solid |
| Purity | Typically >98% |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
| Chemical Structure | 2-[[2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]amino]-N-hydroxybenzamide;trifluoroacetic acid |
Table 1: Chemical and Physical Properties of this compound.
Biological Activity and Mechanism of Action
FTO-IN-1 is a potent inhibitor of the FTO enzyme, with a reported IC₅₀ of less than 1 µM.[1][2] The primary mechanism of action of FTO-IN-1 is the inhibition of the N6-methyladenosine (m6A) demethylase activity of FTO. By inhibiting FTO, FTO-IN-1 leads to an increase in the global levels of m6A methylation on RNA, which in turn affects various aspects of RNA metabolism, including splicing, stability, and translation.
In Vitro Enzyme Inhibition
At a concentration of 50 µM, FTO-IN-1 has been shown to inhibit FTO enzyme activity by 62%.[1][2]
| Compound | Concentration (µM) | % Inhibition of FTO Activity |
| FTO-IN-1 | 50 | 62% |
Table 2: In Vitro Inhibition of FTO Enzyme Activity by FTO-IN-1.[1][2]
Cellular Activity
FTO-IN-1 has demonstrated cytotoxic effects in various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| SCLC-21H | Small Cell Lung Cancer | 2.1 |
| RH30 | Rhabdomyosarcoma | 5.3 |
| KP3 | Pancreatic Cancer | 5.6 |
Table 3: Cellular Viability IC₅₀ Values of FTO-IN-1 in Cancer Cell Lines.[1][2]
Signaling Pathways
The inhibition of FTO by this compound can modulate several key signaling pathways implicated in cancer progression. The primary mechanism involves the alteration of m6A levels in the transcripts of crucial signaling proteins.
FTO and m6A Demethylation Pathway
FTO is a key "eraser" of the m6A modification on RNA. Inhibition of FTO by this compound leads to the accumulation of m6A on target mRNAs, which can then be recognized by "reader" proteins (e.g., YTHDF2) that mediate their degradation or altered translation. This process can affect the expression of numerous oncogenes and tumor suppressors.
FTO and Wnt Signaling Pathway
Emerging evidence suggests a role for FTO in the regulation of the Wnt signaling pathway. Depletion of FTO has been shown to upregulate the Wnt antagonist DKK1, leading to the inhibition of the canonical Wnt/β-catenin pathway and the activation of the non-canonical Wnt/PCP pathway. Therefore, this compound may exert its anti-cancer effects in part through the modulation of Wnt signaling.
Experimental Protocols
The following are generalized protocols for assays relevant to the study of FTO inhibitors like this compound. These should be optimized for specific experimental conditions.
In Vitro FTO Enzyme Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the demethylase activity of recombinant FTO on a fluorescently labeled m6A-containing RNA substrate.
Materials:
-
Recombinant human FTO protein
-
Fluorescently labeled m6A RNA substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add recombinant FTO enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the fluorescently labeled m6A RNA substrate.
-
Incubate the plate for 1-2 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.
Cellular Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., SCLC-21H, RH30, KP3)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Cellular m6A Quantification (Dot Blot Assay)
This assay is used to determine the global m6A levels in cellular RNA following treatment with an FTO inhibitor.
Materials:
-
Treated and untreated cells
-
Total RNA isolation kit
-
mRNA purification kit (optional)
-
Anti-m6A antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Nylon membrane
-
UV crosslinker
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Isolate total RNA and, if desired, purify mRNA.
-
Serially dilute the RNA samples and spot them onto a nylon membrane.
-
Crosslink the RNA to the membrane using a UV crosslinker.
-
Block the membrane and then incubate with the anti-m6A primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and image the blot.
-
Quantify the dot intensity to determine the relative m6A levels. Methylene blue staining can be used as a loading control.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel FTO inhibitor.
Conclusion
This compound is a valuable research tool for studying the biological functions of the FTO demethylase. Its potent inhibitory activity against FTO and its demonstrated cellular effects in cancer cell lines make it a useful probe for elucidating the role of m6A RNA methylation in various physiological and pathological processes. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into this compound and the broader field of epitranscriptomics. As our understanding of the intricate roles of FTO in disease continues to grow, selective and potent inhibitors like this compound will be instrumental in the development of novel therapeutic strategies.
References
FTO-IN-1 TFA: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of FTO-IN-1 TFA, a potent inhibitor of the Fat Mass and Obesity-associated (FTO) protein. This document details its chemical properties, mechanism of action, and relevant experimental data, and provides established protocols for its use in research settings.
Core Quantitative Data
A summary of the key quantitative data for FTO-IN-1 and its trifluoroacetic acid (TFA) salt is presented below.
| Property | Value | Source |
| Compound | FTO-IN-1 | |
| Molecular Formula | C₁₈H₁₆Cl₂N₄O₂ | PubChem |
| Molecular Weight | 391.2 g/mol | [1] |
| CAS Number | 2243944-92-3 | MedchemExpress |
| Compound | This compound | |
| Molecular Weight (FTO-IN-1 + TFA) | 505.22 g/mol | Calculated |
| CAS Number | 2797619-81-7 | [2] |
| Biological Activity | ||
| FTO IC₅₀ | <1 µM | [2][3][4][5] |
| FTO Enzyme Activity Inhibition (at 50 µM) | 62% | [4][5] |
| SCLC-21H Cell Viability IC₅₀ | 2.1 µM | [4][5] |
| RH30 Cell Viability IC₅₀ | 5.3 µM | [4][5] |
| KP3 Cell Viability IC₅₀ | 5.6 µM | [4][5] |
Note: The molecular weight of this compound is calculated by adding the molecular weight of FTO-IN-1 (391.2 g/mol ) and the molecular weight of trifluoroacetic acid (TFA; 114.02 g/mol ).[1][2][3][6][7] The TFA salt form of a compound generally offers enhanced water solubility and stability.[3][4][8]
Mechanism of Action and Signaling Pathway
FTO is an Fe(II) and 2-oxoglutarate (2OG)-dependent oxygenase that plays a crucial role in post-transcriptional gene regulation by catalyzing the demethylation of N6-methyladenosine (m⁶A) in mRNA.[9] This m⁶A modification is a dynamic and reversible process that influences mRNA splicing, nuclear export, stability, and translation. The FTO protein is implicated in various physiological processes and its dysregulation is associated with obesity and various cancers.[10][11]
FTO-IN-1 acts as a competitive inhibitor of the FTO enzyme. By binding to the active site of FTO, it prevents the demethylation of m⁶A on target mRNAs. This leads to an accumulation of m⁶A modifications, which can subsequently alter the expression of oncogenes and other critical cellular proteins, thereby exhibiting anti-cancer effects.[10][12]
Caption: FTO-IN-1 inhibits the FTO enzyme, preventing mRNA demethylation and altering gene expression.
Experimental Protocols
Detailed methodologies for key experiments involving FTO inhibitors are provided below. These protocols are based on established methods in the field.
Fluorescence-Based FTO Inhibition Assay
This assay measures the inhibition of FTO activity by monitoring the change in fluorescence of a labeled m⁶A-containing RNA substrate.
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.0), 75 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 300 µM α-ketoglutarate, 2 mM L-ascorbic acid in RNase-free water. Prepare fresh.
-
FTO Enzyme: Recombinant human FTO diluted to a working concentration (e.g., 0.25 µM) in assay buffer.
-
m⁶A RNA Substrate: Fluorescently labeled m⁶A-containing oligonucleotide (e.g., 7.5 µM) in assay buffer.
-
Test Compound: Serial dilutions of this compound in DMSO.
Procedure:
-
Add 1 µL of the test compound dilution or DMSO (for control) to the wells of a black 384-well plate.
-
Add 25 µL of the FTO enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 25 µL of the m⁶A RNA substrate solution to each well.
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Calculate the percentage of inhibition relative to the DMSO control.
Cellular m⁶A Quantification (m⁶A ELISA)
This protocol quantifies the overall level of m⁶A in mRNA from cells treated with an FTO inhibitor.
Procedure:
-
Cell Treatment and RNA Isolation:
-
Culture cells to the desired confluency.
-
Treat cells with the FTO inhibitor (e.g., this compound) or a vehicle control for the desired duration.
-
Harvest the cells and isolate total RNA using a standard RNA extraction method.
-
Purify mRNA from the total RNA using oligo(dT) magnetic beads.
-
-
m⁶A ELISA:
-
Follow the manufacturer's instructions for a commercially available m⁶A ELISA kit.
-
This typically involves binding the purified mRNA to the assay wells, followed by incubation with a specific anti-m⁶A antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric HRP substrate and stop the reaction.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the relative m⁶A levels in the RNA from inhibitor-treated cells compared to the vehicle-treated control cells. An increase in absorbance indicates a higher level of m⁶A, suggesting FTO inhibition.[13]
-
LC-MS-Based In Vitro Demethylation Assay
This method provides a highly sensitive and quantitative measurement of FTO activity by detecting the demethylated product using liquid chromatography-mass spectrometry.
Reagents:
-
Reaction Mixture (50 µL):
-
3 µM FTO
-
70 µM m³T nucleoside substrate (or other suitable methylated substrate)
-
160 µM 2-oxoglutarate
-
500 µM L-ascorbate
-
100 µM diammonium iron(II) sulfate
-
50 mM MES buffer (pH 6.3)
-
Varying concentrations of the test compound (or DMSO for control).
-
Procedure:
-
Combine the reaction components in a microcentrifuge tube.
-
Add the test compound or DMSO.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by adding 50 µL of methanol.
-
Centrifuge to precipitate the protein.
-
Analyze the supernatant by LC-MS to quantify the formation of the demethylated product.[9]
Experimental Workflow Diagram
Caption: A typical workflow for the evaluation of FTO inhibitors, from initial screening to mechanistic studies.
References
- 1. thomassci.com [thomassci.com]
- 2. Trifluoroacetic acid [webbook.nist.gov]
- 3. Trifluoroacetic acid - TFA [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Trifluoroacetic Acid | Fisher Scientific [fishersci.com]
- 7. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 11. Critical Enzymatic Functions of FTO in Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
FTO-IN-1 TFA: A Technical Guide for Researchers
An In-depth Examination of the Structure, Properties, and Biological Activity of a Potent FTO Inhibitor
For researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of FTO-IN-1 TFA, a potent inhibitor of the Fat Mass and Obesity-associated (FTO) protein. This document details its chemical structure, physicochemical and biological properties, and mechanism of action. Furthermore, it includes detailed experimental protocols for its application in research settings and visual diagrams to illustrate key concepts and pathways.
Introduction to FTO and this compound
The Fat Mass and Obesity-associated (FTO) protein is a Fe(II)- and 2-oxoglutarate-dependent oxygenase that functions as an N6-methyladenosine (m6A) RNA demethylase. This epigenetic modification, the most prevalent on mRNA in higher eukaryotes, plays a crucial role in regulating mRNA stability, splicing, and translation. Consequently, FTO is implicated in a variety of biological processes, including energy homeostasis, adipogenesis, and neurogenesis, making it a significant therapeutic target for obesity, cancer, and neurological disorders.
This compound is the trifluoroacetic acid salt of FTO-IN-1, a potent and selective inhibitor of the FTO protein. The salt form typically offers enhanced water solubility and stability compared to the free base, FTO-IN-1.
Structure and Properties
Chemical Structure
The chemical structure of FTO-IN-1 is provided below:
-
IUPAC Name: 2-[[2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]amino]-N-hydroxy-benzamide
-
Molecular Formula: C₁₈H₁₆Cl₂N₄O₂
-
CAS Number: 2243944-92-3
Physicochemical Properties
A summary of the key physicochemical properties of FTO-IN-1 and its TFA salt is presented in Table 1.
| Property | Value | Reference |
| FTO-IN-1 | ||
| Molecular Weight | 391.25 g/mol | |
| This compound | ||
| Solubility | Enhanced water solubility and stability | |
| Trifluoroacetic Acid (TFA) | ||
| Molecular Weight | 114.02 g/mol | |
| Boiling Point | 72.4 °C | |
| Acidity (pKa) | 0.52 |
Biological Activity and Mechanism of Action
Quantitative Biological Data
FTO-IN-1 is a potent inhibitor of the FTO enzyme and exhibits cytotoxic effects on various cancer cell lines. The available quantitative data is summarized in Table 2.
| Assay | Cell Line/Target | IC₅₀ Value | Reference |
| FTO Enzyme Inhibition | Recombinant FTO | < 1 µM | |
| Cell Viability Inhibition | SCLC-21H | 2.1 µM | |
| Cell Viability Inhibition | RH30 | 5.3 µM | |
| Cell Viability Inhibition | KP3 | 5.6 µM |
At a concentration of 50 µM, FTO-IN-1 inhibits FTO enzyme activity by 62% in vitro.
Mechanism of Action
FTO-IN-1 exerts its biological effects through the direct inhibition of the FTO protein's m6A demethylase activity. By binding to the FTO enzyme, it prevents the removal of methyl groups from N6-methyladenosine on RNA. This leads to an accumulation of m6A marks on target transcripts, which can alter their stability, translation, and splicing, thereby affecting downstream cellular processes.
While the precise binding mode of FTO-IN-1 to the FTO active site has not been publicly detailed, studies of other inhibitors reveal that they typically bind in the 2-oxoglutarate and/or the nucleobase binding pockets, often coordinating with the active site Fe(II) ion.
FTO Signaling Pathway
FTO is integrated into complex cellular signaling networks. A notable example is its interplay with the WNT signaling pathway. FTO has been shown to regulate the bifurcation of canonical and non-canonical WNT pathways. Depletion of FTO can lead to the upregulation of DKK1, an inhibitor of the canonical WNT/β-Catenin pathway, thereby attenuating this pathway while promoting the non-canonical WNT/PCP pathway, which is involved in cell migration.
Upstream, FTO expression and activity can be influenced by factors such as leptin and Interleukin-6 (IL-6), which can induce STAT3 phosphorylation. Downstream, FTO can impact the mTOR-PGC-1α pathway, which is involved in mitochondrial biogenesis and myogenesis.
FTO-IN-1 TFA vs. FTO-IN-1 Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparison of FTO-IN-1 trifluoroacetate (B77799) (TFA) salt and FTO-IN-1 free base, two forms of a potent inhibitor of the fat mass and obesity-associated (FTO) protein. FTO is an N6-methyladenosine (m6A) RNA demethylase that has emerged as a critical regulator in various physiological and pathological processes, including obesity and cancer, making it a compelling target for therapeutic intervention. This document summarizes the chemical properties, biological activities, and practical considerations for the use of both the TFA salt and free base forms of FTO-IN-1 in research and drug development settings. Detailed experimental protocols and visualizations of the FTO signaling pathway are provided to facilitate the effective application of this inhibitor.
Introduction
The fat mass and obesity-associated (FTO) protein is an Fe(II)- and 2-oxoglutarate-dependent dioxygenase that plays a crucial role in the regulation of gene expression by reversing the N6-methyladenosine (m6A) modification on RNA.[1] This epigenetic mark influences mRNA stability, splicing, and translation, thereby affecting a wide range of cellular processes. Dysregulation of FTO activity has been implicated in various diseases, including cancer, obesity, and neurological disorders.[1] Consequently, the development of potent and selective FTO inhibitors is of significant interest for both basic research and therapeutic applications.
FTO-IN-1 is a small molecule inhibitor of FTO with a reported IC50 of less than 1 µM.[2][3] It is available in two common forms: the trifluoroacetate (TFA) salt and the free base. The choice between these forms can have significant implications for experimental design and outcomes due to differences in their physicochemical properties. This guide aims to provide a comprehensive comparison to aid researchers in selecting the appropriate form for their specific needs.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of FTO-IN-1 Free Base
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆Cl₂N₄O₂ | [4] |
| Molecular Weight | 391.2 g/mol | [4] |
| Solubility | DMSO: 1 mg/mL (2.56 mM) Ethanol: 80 mg/mL (204.47 mM) | |
| Appearance | Solid | N/A |
Table 2: Chemical Properties of FTO-IN-1 TFA
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₇Cl₂F₃N₄O₄ | N/A |
| Molecular Weight | 505.27 g/mol | N/A |
| Solubility | Generally boasts enhanced water solubility compared to the free base.[2][3] A formulation for in vivo use achieves ≥ 2.08 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5] | [2][3][5] |
| Stability | Generally boasts enhanced stability compared to the free base.[2][3] | [2][3] |
| Appearance | Solid | N/A |
Biological Activity
At equivalent molar concentrations, the biological activity of this compound and FTO-IN-1 free base is expected to be comparable.[2][3] The active pharmacological ingredient is the FTO-IN-1 molecule itself.
Table 3: In Vitro Biological Activity of FTO-IN-1
| Parameter | Value | Cell Line/Assay Condition | Source |
| FTO Inhibition (IC50) | < 1 µM | Enzymatic Assay | [2][3] |
| FTO Enzyme Activity Inhibition | 62% at 50 µM | In vitro enzyme assay | [2] |
| Cell Viability (IC50) | 2.1 µM | SCLC-21H | [2] |
| 5.3 µM | RH30 | [2] | |
| 5.6 µM | KP3 | [2] |
FTO Signaling Pathway
FTO exerts its biological effects primarily through the demethylation of m6A on RNA. This process has profound effects on the expression of various oncogenes and other critical cellular proteins. Inhibition of FTO by FTO-IN-1 is expected to increase m6A levels, leading to the modulation of downstream signaling pathways.
Caption: FTO-IN-1 inhibits the demethylase activity of FTO.
The diagram above illustrates the central role of FTO in m6A RNA demethylation. FTO removes the methyl group from m6A-modified RNA, leading to the stabilization and translation of target transcripts such as those for MYC and PD-L1. This can activate downstream pathways like the Wnt/β-catenin signaling cascade, ultimately promoting tumor progression and immune evasion.[6][7][8] FTO-IN-1, by inhibiting FTO, increases the levels of m6A-modified RNA, which can then be recognized by "reader" proteins like YTHDF2, leading to RNA decay and reduced protein expression of oncogenic factors.
Experimental Protocols
While a specific, detailed protocol for FTO-IN-1 has not been published, the following are representative protocols for in vitro FTO inhibition assays and cellular m6A quantification that can be adapted for use with FTO-IN-1.
In Vitro Fluorescence-Based FTO Inhibition Assay
This protocol is adapted from a high-throughput fluorescence-based assay.[9]
Materials:
-
Assay Buffer: 50 mM HEPES (pH 7.0), 75 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 300 µM α-ketoglutarate, 2 mM L-ascorbic acid in RNase-free water.
-
FTO Enzyme: Recombinant human FTO.
-
m6A RNA Substrate: Fluorescently labeled m6A-containing oligonucleotide.
-
Test Compound: this compound or FTO-IN-1 free base dissolved in DMSO.
-
Black 384-well plates.
-
Plate reader capable of fluorescence detection.
Procedure:
-
Prepare a serial dilution of the FTO-IN-1 compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Add 1 µL of the test compound dilution or DMSO (for controls) to the wells of a black 384-well plate.
-
Dilute the recombinant human FTO to the desired concentration (e.g., 0.25 µM) in assay buffer and add 25 µL to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Dilute the m6A RNA substrate to the desired concentration (e.g., 7.5 µM) in assay buffer and add 25 µL to each well to initiate the reaction.
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro FTO inhibition assay.
Cellular m6A Quantification (m6A ELISA)
This protocol provides a general workflow for quantifying global m6A levels in cellular RNA following treatment with an FTO inhibitor.[9]
Materials:
-
Cell culture reagents.
-
This compound or FTO-IN-1 free base.
-
RNA extraction kit.
-
Oligo(dT) magnetic beads for mRNA purification.
-
Commercially available m6A ELISA kit.
Procedure:
-
Culture cells to the desired confluency and treat with the FTO inhibitor or vehicle control for the desired time.
-
Harvest the cells and isolate total RNA using a standard RNA extraction method.
-
Purify mRNA from the total RNA using oligo(dT) magnetic beads.
-
Dilute the purified mRNA to a concentration of approximately 25 ng/µL.
-
Follow the instructions of a commercially available m6A ELISA kit, which typically involves:
-
Binding the mRNA to the assay wells.
-
Incubating with a specific anti-m6A antibody.
-
Adding a secondary antibody conjugated to a detection enzyme.
-
Adding a substrate to generate a colorimetric signal.
-
-
Measure the absorbance using a microplate reader.
-
Quantify the relative m6A levels in treated versus control samples.
Caption: Workflow for cellular m6A quantification.
Conclusion and Recommendations
Both this compound and FTO-IN-1 free base are potent inhibitors of the FTO enzyme. The primary distinction between the two forms lies in their physicochemical properties.
-
This compound is recommended for most applications, particularly those requiring aqueous solubility and enhanced stability, such as in the preparation of stock solutions for cell-based assays and for in vivo studies.
-
FTO-IN-1 Free Base may be suitable for applications where the presence of trifluoroacetic acid is a concern, or for specific formulation requirements in drug development. However, researchers should be mindful of its lower aqueous solubility and potentially reduced stability.
For all experiments, it is crucial to use molar equivalents when comparing the effects of the two forms to ensure that the observed differences are due to the properties of the salt or free base, and not due to differences in the concentration of the active inhibitor. Further head-to-head studies are warranted to provide more detailed quantitative comparisons of the solubility, stability, and pharmacokinetic properties of this compound and FTO-IN-1 free base.
References
- 1. Loss of FTO Antagonises Wnt Signaling and Leads to Developmental Defects Associated with Ciliopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fto-IN-1 | C18H16Cl2N4O2 | CID 152940130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. m6A mRNA demethylase FTO regulates melanoma tumorigenicity and response to anti-PD-1 blockade. [sites.broadinstitute.org]
- 7. FTO Promotes Adipogenesis through Inhibition of the Wnt/β-catenin Signaling Pathway in Porcine Intramuscular Preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WNT/β-catenin-suppressed FTO expression increases m6A of c-Myc mRNA to promote tumor cell glycolysis and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
FTO-IN-1 TFA: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of FTO-IN-1 TFA, a potent inhibitor of the Fat Mass and Obesity-Associated (FTO) protein. This document details commercially available sources for procurement, summarizes key technical data, and provides detailed experimental protocols for its use in research. Furthermore, it elucidates the critical signaling pathways modulated by FTO, offering a valuable resource for investigators in oncology, metabolism, and epigenetics.
This compound: Supplier and Purchasing Information
This compound is a trifluoroacetic acid salt form of FTO-IN-1, an inhibitor of the FTO enzyme with an IC50 of less than 1 μM.[1][2][3] The TFA salt form often provides improved solubility and stability.[4] This compound is intended for research use only. Several reputable suppliers offer this compound, and the following table summarizes key purchasing information from prominent vendors.
| Supplier | Catalog Number | Purity | Available Quantities |
| MedchemExpress | HY-138843A | >98% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
| Excenen Pharmatech | EX-A5100A | >98% | Inquire for details |
| Immunomart | Inquire for details |
Mechanism of Action and Biological Activity
This compound functions as a competitive inhibitor of the FTO protein, an α-ketoglutarate-dependent dioxygenase. FTO is an RNA demethylase that primarily targets N6-methyladenosine (m6A) on RNA, a critical modification in post-transcriptional gene regulation. By inhibiting FTO, this compound increases the levels of m6A methylation on target mRNAs, thereby influencing their stability, translation, and splicing. This modulation of the epitranscriptome underlies its observed effects in various biological processes, including cancer cell proliferation and metabolism.[5]
Key Biological Activities:
-
Enzyme Inhibition: this compound inhibits FTO demethylase activity with an IC50 of <1 µM.[1][2][3]
-
Anti-Cancer Activity: It has been shown to inhibit the growth of various cancer cell lines. For instance, it has demonstrated efficacy in colorectal cancer cells by inducing cell cycle arrest and apoptosis.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to assess the cytotoxic effects of this compound on cancer cell lines.[6][7][8][9]
Materials:
-
This compound
-
Target cancer cell line
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
FTO Enzyme Inhibition Assay (Fluorescence-Based)
This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound on purified FTO enzyme.[1][10]
Materials:
-
Recombinant human FTO protein
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 µM (NH4)2Fe(SO4)2·6H2O, 300 µM α-ketoglutarate, 2 mM L-ascorbic acid)
-
Fluorescently labeled m6A-containing RNA oligonucleotide substrate
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Setup: In a 384-well plate, add 1 µL of the this compound dilutions or DMSO (for control).
-
Enzyme Addition: Add 25 µL of diluted FTO enzyme in assay buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the fluorescently labeled m6A RNA substrate to each well to start the reaction.
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.
Western Blot Analysis
This protocol outlines the procedure for detecting changes in protein expression in cells treated with this compound.[2][5][11]
Materials:
-
This compound treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FTO, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathways Modulated by FTO Inhibition
Inhibition of FTO by compounds like this compound has been shown to impact several critical cellular signaling pathways. The following diagrams illustrate the key pathways involved.
FTO and the mTOR Signaling Pathway
FTO has been shown to regulate the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[12][13][14] Inhibition of FTO can lead to a decrease in the activity of the mTORC1 complex.
FTO and the Wnt/β-catenin Signaling Pathway
Recent studies have also implicated FTO in the regulation of the Wnt/β-catenin signaling pathway, which is crucial in development and cancer. FTO can modulate the expression of key components of this pathway by altering the m6A status of their respective mRNAs.[15][16]
Conclusion
This compound is a valuable tool for investigating the biological roles of the FTO protein and the broader implications of RNA methylation. Its availability from multiple commercial sources, coupled with the detailed experimental protocols and pathway information provided in this guide, will empower researchers to effectively utilize this compound in their studies. Further investigation into the therapeutic potential of FTO inhibitors like this compound is warranted, particularly in the context of oncology and metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Inhibition of FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The multifaceted functions of the Fat mass and Obesity-associated protein (FTO) in normal and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downregulation of the FTO m6A RNA demethylase promotes EMT-mediated progression of epithelial tumors and sensitivity to Wnt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting fat mass and obesity-associated protein mitigates human colorectal cancer growth in vitro and in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. FTO is required for myogenesis by positively regulating mTOR-PGC-1α pathway-mediated mitochondria biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FTO is required for myogenesis by positively regulating mTOR-PGC-1α pathway-mediated mitochondria biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. life-science-alliance.org [life-science-alliance.org]
- 16. biorxiv.org [biorxiv.org]
Methodological & Application
FTO-IN-1 TFA: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTO-IN-1 TFA is the trifluoroacetic acid salt form of FTO-IN-1, a potent inhibitor of the fat mass and obesity-associated (FTO) protein.[1][2] The FTO protein is an RNA demethylase that plays a crucial role in the regulation of gene expression through the removal of N6-methyladenosine (m6A) from RNA.[3][4] Dysregulation of FTO activity has been implicated in various diseases, including cancer and obesity.[3][5] this compound, with its enhanced water solubility and stability, serves as a valuable tool for investigating the therapeutic potential of FTO inhibition in cell-based assays.[1][2][6] This document provides detailed protocols for the use of this compound in cell culture, including cell viability and Western blot analysis, along with a summary of its reported cellular activities.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the demethylase activity of the FTO protein.[7] This inhibition leads to an increase in global m6A levels in mRNA, which in turn affects the stability, translation, and splicing of various transcripts.[3][4] In cancer cells, the inhibition of FTO has been shown to modulate the expression of key oncogenes and tumor suppressors, such as MYC, CEBPA, ASB2, and RARA, thereby impacting cell proliferation, differentiation, and apoptosis.[3][5] The FTO-mediated signaling often intersects with major cancer-related pathways like PI3K/AKT.[8][9]
Quantitative Data Summary
The following table summarizes the reported in vitro and cell-based activities of FTO-IN-1 and its TFA salt.
| Parameter | Value | Cell Lines | Reference |
| FTO Enzyme Inhibition (in vitro) | |||
| IC₅₀ | <1 µM | - | [1][7] |
| % Inhibition | 62% at 50 µM | - | [1][7] |
| Cell Viability Inhibition (IC₅₀) | |||
| SCLC-21H | 2.1 µM | Human Small Cell Lung Cancer | [1][7] |
| RH30 | 5.3 µM | Human Rhabdomyosarcoma | [1][7] |
| KP3 | 5.6 µM | Human Pancreatic Cancer | [1][7] |
Experimental Protocols
Preparation of this compound Stock Solution
It is crucial to prepare a concentrated stock solution of this compound in an appropriate solvent before diluting it to the final working concentration in cell culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 504.45 g/mol , dissolve 5.04 mg in 1 mL of DMSO.
-
Gently vortex or sonicate the solution to ensure complete dissolution. If precipitation occurs, gentle heating can be applied.[7]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Western Blot Analysis of FTO Expression
This protocol describes how to assess the protein levels of FTO in cells treated with this compound. While this compound is an inhibitor, investigating potential feedback mechanisms on FTO protein expression can be insightful.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against FTO (e.g., rabbit anti-FTO)
-
Primary antibody against a loading control (e.g., mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FTO antibody (diluted in blocking buffer, typically at 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically at 1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody (e.g., β-actin) following the same immunoblotting steps.
-
Visualizations
Caption: this compound inhibits the FTO protein, leading to increased m6A levels on mRNA and downstream effects on cancer cell signaling and viability.
Caption: General experimental workflow for studying the effects of this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Unraveling the Complex Interactions between the Fat Mass and Obesity-Associated (FTO) Gene, Lifestyle, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTO in cancer: functions, molecular mechanisms, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | FTO – A Common Genetic Basis for Obesity and Cancer [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The lipid metabolism gene FTO influences breast cancer cell energy metabolism via the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
FTO-IN-1 TFA: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of FTO-IN-1 TFA, a potent inhibitor of the Fat Mass and Obesity-Associated (FTO) protein, in a variety of in vitro assays. FTO is an α-ketoglutarate-dependent dioxygenase that demethylates N6-methyladenosine (m6A) in RNA, playing a crucial role in gene expression regulation.[1] Inhibition of FTO is a promising therapeutic strategy for various diseases, including cancer.[1]
Mechanism of Action
This compound is a small molecule inhibitor of the FTO enzyme with a reported IC50 of less than 1 µM.[2] It exerts its inhibitory effect by binding to the FTO enzyme, thereby preventing the demethylation of m6A-modified RNA. An in vitro study demonstrated that this compound at a concentration of 50 µM inhibits FTO enzyme activity by 62%.[2][3]
Quantitative Data Summary
| Parameter | Value | Cell Lines/Assay Conditions | Reference |
| This compound IC50 | < 1 µM | FTO enzyme | [2][3] |
| In Vitro FTO Inhibition | 62% inhibition at 50 µM | FTO enzyme activity assay | [2][3] |
| Cell Viability IC50 | 2.1 µM | SCLC-21H cells | [3] |
| 5.3 µM | RH30 cells | [3] | |
| 5.6 µM | KP3 cells | [3] |
Signaling Pathways
The FTO protein is involved in multiple signaling pathways, including the WNT and TGF-β pathways, which are critical in development and disease.[4][5]
Caption: FTO's role in WNT and TGF-β signaling pathways.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical to avoid precipitation and ensure accurate dosing.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the this compound powder in 100% anhydrous DMSO.[6]
-
Ensure the compound is fully dissolved by vortexing. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[3]
In Vitro FTO Enzyme Inhibition Assay (Fluorescence-Based)
This protocol describes a high-throughput fluorescence-based assay to determine the enzymatic activity of FTO.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of FTO Inhibitor FTO-IN-1 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fat mass and obesity-associated protein (FTO) is an RNA demethylase that plays a critical role in various cellular processes, including cell proliferation, differentiation, and metabolism.[1] Dysregulation of FTO has been implicated in numerous cancers, making it an attractive therapeutic target.[2] FTO-IN-1 TFA is a potent inhibitor of FTO with a reported IC50 of less than 1 μM.[3] While in vitro data demonstrates its inhibitory activity against the FTO enzyme and cancer cell viability, specific in vivo study designs for this compound are not yet publicly available.[3]
These application notes provide a generalized framework for designing and conducting in vivo studies with this compound, based on established protocols for other potent FTO inhibitors. The provided methodologies and protocols should be considered as a starting point and will require optimization for the specific research context.
Mechanism of Action and Signaling Pathways
FTO primarily functions as an N6-methyladenosine (m6A) RNA demethylase. By removing the methyl group from m6A on mRNA, FTO influences mRNA stability, splicing, and translation, thereby regulating the expression of its target genes. In cancer, FTO has been shown to act as an oncogene by targeting key cancer-related pathways.
Key Signaling Pathways Affected by FTO Inhibition:
-
MYC Signaling: FTO inhibition has been shown to decrease the expression of the MYC oncogene. This is a critical pathway involved in cell proliferation and tumor growth.
-
Epithelial-Mesenchymal Transition (EMT): FTO can regulate the expression of genes involved in EMT, a process crucial for cancer cell migration, invasion, and metastasis. Inhibition of FTO can suppress these metastatic characteristics.
-
PI3K/AKT Pathway: Some studies suggest that FTO inhibitors can suppress the PI3K/AKT signaling pathway, which is a central regulator of cell survival and proliferation.
Below is a diagram illustrating the general signaling pathway affected by FTO inhibition.
In Vivo Study Design: A Generalized Protocol
The following protocol is a general guideline for an in vivo efficacy study of this compound in a cancer xenograft model. It is crucial to perform preliminary dose-finding and toxicity studies for this compound before initiating a large-scale efficacy study.
Experimental Workflow
The diagram below outlines the typical workflow for an in vivo xenograft study.
Materials and Methods
1. Animal Models:
-
Species: Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice) are commonly used for xenograft studies to prevent rejection of human cancer cells.
-
Age and Weight: Typically 6-8 weeks old, with a body weight of 18-22 grams at the start of the study.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
2. Cell Lines and Tumor Implantation:
-
Select a cancer cell line known to have high FTO expression. Examples from studies with other FTO inhibitors include acute myeloid leukemia (AML) cell lines (e.g., MONOMAC 6), colorectal cancer cell lines (e.g., HCT116), or esophageal cancer cell lines (e.g., EC109).[4][5]
-
Cells should be cultured in the recommended medium and confirmed to be mycoplasma-free.
-
For subcutaneous xenografts, inject 1-10 x 10^6 cells in 100-200 µL of a mixture of serum-free medium and Matrigel (1:1 ratio) into the flank of the mice.
3. This compound Formulation and Administration:
-
Formulation: The TFA salt of FTO-IN-1 generally has better water solubility.[5] However, for in vivo administration, it may need to be formulated in a vehicle such as a solution containing DMSO, PEG300, Tween-80, and saline. A typical starting formulation could be 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline. The final DMSO concentration should be kept low to minimize toxicity.
-
Administration Route: Based on studies with similar small molecule inhibitors, oral gavage (PO) or intraperitoneal (IP) injection are common routes. Oral administration is often preferred for its clinical relevance.
-
Dosage and Schedule: This needs to be determined through a pilot dose-range finding study. Based on other potent FTO inhibitors, a starting dose range of 5-60 mg/kg administered once daily or every other day could be explored.[4][5]
4. Study Groups:
-
Group 1: Vehicle Control: Mice receive the formulation vehicle only.
-
Group 2: this compound (Low Dose): Mice receive a low dose of the inhibitor.
-
Group 3: this compound (High Dose): Mice receive a high dose of the inhibitor.
-
(Optional) Group 4: Positive Control: A known effective therapeutic for the chosen cancer model.
5. Monitoring and Endpoints:
-
Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Observe the general health and behavior of the animals daily.
-
Study Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors, severe morbidity).
6. Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Tumor Weight: Record the final weight of each tumor.
-
Histology and Immunohistochemistry (IHC): A portion of the tumor can be fixed in formalin and embedded in paraffin (B1166041) for H&E staining and IHC analysis of proliferation markers (e.g., Ki-67) and FTO target proteins.
-
Western Blot and qPCR: Another portion of the tumor can be snap-frozen for protein and RNA analysis to confirm target engagement (e.g., changes in MYC expression).
-
Toxicity Assessment: Major organs (liver, kidney, spleen, etc.) can be collected for histological examination to assess any potential toxicity of the treatment.
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and concise tables to allow for easy comparison between treatment groups.
Table 1: In Vivo Efficacy of FTO Inhibitors in Xenograft Models (Example Data from Literature)
| Inhibitor | Cancer Type | Cell Line | Animal Model | Dose and Schedule | Route | Tumor Growth Inhibition (%) | Reference |
| CS1 | Colorectal Cancer | HCT116 | Nude Mice | Not Specified | Not Specified | Significant inhibition from day 21 | [4] |
| CS1/CS2 | AML | Not Specified | NRG-SGM3 Mice | 5 mg/kg every other day | Not Specified | Substantially suppressed AML progression | |
| "C6" | Esophageal Cancer | EC109 | Nude Mice | 60 mg/kg | Not Specified | Remarkable inhibition of tumor growth | [5] |
| Dac590 | AML | Not Specified | Mouse Model | Not Specified | Oral | Significantly inhibited xenograft tumor growth | [6] |
Table 2: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (FTO enzyme) | - | < 1 µM | [3] |
| Enzyme Inhibition | - | 62% at 50 µM | [3] |
| IC50 (Cell Viability) | SCLC-21H | 2.1 µM | [3] |
| RH30 | 5.3 µM | [3] | |
| KP3 | 5.6 µM | [3] |
Conclusion
While specific in vivo protocols for this compound are not yet detailed in published literature, the information gathered from studies on other potent FTO inhibitors provides a solid foundation for designing and executing robust preclinical efficacy studies. Careful consideration of the animal model, formulation, dose, and schedule, along with thorough endpoint analysis, will be critical in evaluating the therapeutic potential of this compound. Researchers are strongly encouraged to perform initial tolerability and pharmacokinetic studies to guide the design of definitive efficacy experiments.
References
- 1. Targeting FTO Suppresses Pancreatic Carcinogenesis via Regulating Stem Cell Maintenance and EMT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | FTO plays a crucial role in gastrointestinal cancer and may be a target for immunotherapy: an updated review [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
FTO-IN-1 TFA in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTO-IN-1 TFA is the trifluoroacetic acid salt of FTO-IN-1, a potent inhibitor of the fat mass and obesity-associated (FTO) protein.[1][2] The FTO protein is an RNA demethylase that plays a crucial role in various cellular processes, and its dysregulation has been implicated in several cancers.[3] FTO inhibitors are being actively investigated as potential therapeutic agents for a range of malignancies.[3] FTO-IN-1 exhibits an IC50 of less than 1 μM for the FTO enzyme.[1][2] The TFA salt form of FTO-IN-1 generally offers enhanced water solubility and stability, making it suitable for in vivo studies.[2]
These application notes provide a comprehensive overview of the available data and detailed protocols for the utilization of this compound in preclinical xenograft models.
Data Presentation
Table 1: In Vitro Activity of FTO-IN-1
| Parameter | Value | Cell Lines | Reference |
| FTO Enzyme Inhibition (IC50) | < 1 µM | N/A | [1][2] |
| Cell Viability Inhibition (IC50) | 2.1 µM | SCLC-21H | [1][2] |
| 5.3 µM | RH30 | [1][2] | |
| 5.6 µM | KP3 | [1][2] |
Table 2: In Vivo Dosages of Other FTO Inhibitors in Xenograft Models
| FTO Inhibitor | Dosage | Animal Model | Cancer Type | Outcome | Reference |
| IOX3 | 60 mg/kg (every two days) | Mice | Not specified | Not specified | |
| Compound 8t | Not specified | NB4 xenograft mice | Leukemia | 51% tumor growth inhibition | |
| Meclofenamic Acid (MA) | Not specified | Patient-derived xenograft (PDX) | Breast Cancer | Not specified |
Signaling Pathway
The FTO protein is involved in complex signaling networks. It has been shown to engage in crosstalk with the WNT signaling pathways and to regulate the TGF-β signaling pathway. Inhibition of FTO can therefore impact these critical cellular cascades.
Caption: FTO signaling pathway and its interaction with WNT and TGF-β pathways.
Experimental Protocols
The following protocols are provided as a guide for researchers. Optimization will be necessary for specific cell lines and animal models.
In Vivo Formulation of this compound
This protocol describes the preparation of this compound for administration in animal studies. Two options are provided based on the desired vehicle.
Protocol 1: Aqueous Formulation
-
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL final working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the solution until it is homogeneous. It is recommended to prepare the working solution fresh on the day of use.
-
Protocol 2: Oil-based Formulation
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL final working solution, take 100 µL of the DMSO stock solution and add it to 900 µL of corn oil.
-
Mix thoroughly until the solution is homogeneous. This formulation may be suitable for longer-term studies.
-
Xenograft Tumor Model Protocol (General Guideline)
This protocol outlines the general steps for establishing a xenograft model and assessing the efficacy of this compound.
-
Animal Models:
-
Immunocompromised mice (e.g., nude, SCID, or NSG mice) are typically used. The choice of strain will depend on the tumor cell line.
-
-
Cell Lines:
-
Select a cancer cell line of interest that has shown sensitivity to FTO inhibition in vitro.
-
-
Procedure:
-
Cell Culture: Culture the selected cancer cells under appropriate conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 10 x 10^6 cells in sterile PBS or Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and have reached a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Dosing:
-
Dose-Finding Study: Due to the lack of specific dosage data for this compound, a dose-finding (dose escalation) study is strongly recommended. Based on data from other FTO inhibitors, a starting dose in the range of 10-60 mg/kg administered daily or every other day via intraperitoneal (i.p.) or oral (p.o.) gavage could be considered.
-
Treatment Administration: Administer this compound formulated as described above to the treatment group. The control group should receive the vehicle alone.
-
-
Efficacy Evaluation:
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors. Measure the final tumor weight.
-
-
Pharmacodynamic and Histological Analysis (Optional):
-
Tumor and organ tissues can be collected for analysis of FTO target engagement (e.g., m6A levels), proliferation markers (e.g., Ki-67), and apoptosis markers (e.g., cleaved caspase-3) by immunohistochemistry or western blotting.
-
-
Experimental Workflow
Caption: A typical experimental workflow for a xenograft study using this compound.
References
Application Notes: FTO-IN-1 TFA for Preclinical Animal Studies
Introduction
The Fat Mass and Obesity-associated protein (FTO) is an Fe(II) and 2-oxoglutarate-dependent dioxygenase, first identified as an N6-methyladenosine (m6A) RNA demethylase.[1][2] The m6A modification is the most prevalent internal modification on mRNA and plays a critical role in regulating mRNA splicing, stability, translation, and export.[3] FTO removes the methyl group from m6A, thereby influencing the expression of numerous target genes involved in critical cellular processes.[1][4] Aberrant FTO activity has been linked to various diseases, including obesity, metabolic disorders, and multiple types of cancer, making it a compelling therapeutic target.[2][4][5]
FTO-IN-1 is an inhibitor of the FTO enzyme with an IC50 of less than 1 μM.[6][7] The compound is supplied as a trifluoroacetate (B77799) (TFA) salt (FTO-IN-1 TFA), a form which typically offers enhanced water solubility and stability compared to its free base, making it more amenable for in vivo studies.[6][8] These application notes provide detailed protocols for the preparation and formulation of this compound for administration in preclinical animal models.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound. Currently, specific in vivo dosage and efficacy data for this compound are not widely published. Therefore, data for other representative FTO inhibitors are included as a reference for experimental design.
| Compound | Assay Type | Target/Cell Line | IC50 / Effect | Reference Animal Data (for other FTO inhibitors) |
| This compound | Enzymatic Assay | FTO Enzyme | <1 µM | Data not available in provided search results. |
| This compound | Cell Viability Assay | SCLC-21H Cells | 2.1 µM | Data not available in provided search results. |
| This compound | Cell Viability Assay | RH30 Cells | 5.3 µM | Data not available in provided search results. |
| This compound | Cell Viability Assay | KP3 Cells | 5.6 µM | Data not available in provided search results. |
| IOX3 (Example) | In Vivo Study | Mice | 60 mg/kg every two days | Did not affect body weight but reduced bone mineral density.[9] |
| Dac590 (Example) | In Vivo Study | AML Mouse Models | Oral administration | Significantly inhibited xenograft tumor growth and prolonged survival with no observed toxicity.[10] |
| 18097 (Example) | In Vivo Study | Breast Cancer Xenograft | Intraperitoneal injection | Significantly suppressed in vivo growth and lung colonization of breast cancer cells.[3][11] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting the demethylase activity of the FTO protein. This leads to an increase in m6A methylation on target mRNAs, which can alter their stability and translation, ultimately affecting downstream cellular processes like cell proliferation and survival.
Caption: Mechanism of this compound action on the m6A RNA demethylation pathway.
Experimental Protocols
Protocol for Preparation of this compound Formulation for Injection (IP, IV, SC)
This protocol describes the preparation of a clear solution vehicle suitable for parenteral administration in animal models. The TFA salt form of FTO-IN-1 is preferred for this formulation due to its higher solubility.[12]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (1.5 mL, 15 mL)
-
Pipettes and sterile tips
Recommended Formulation: A commonly used vehicle for compounds with limited aqueous solubility is a co-solvent system.[12]
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the dosage (mg/kg), animal weight (g), dosing volume (e.g., 100 µL per 20g mouse), and number of animals. Always prepare a slight overage (e.g., 10-20%) to account for transfer losses.
-
Initial Dissolution in DMSO: Weigh the required amount of this compound powder and place it in a sterile conical tube. Add the calculated volume of DMSO (10% of the final volume). Vortex or sonicate gently until the compound is fully dissolved. For sensitive animals like nude mice, the DMSO concentration should be minimized, ideally below 2%.[12]
-
Add PEG300: Add the calculated volume of PEG300 (40% of the final volume) to the DMSO solution. Mix thoroughly by vortexing until the solution is clear and homogenous.[12]
-
Add Tween-80: Add the calculated volume of Tween-80 (5% of the final volume). Mix again until the solution is clear.[12]
-
Add Aqueous Component: Slowly add the final volume of sterile saline or PBS (45% of the final volume) to the mixture.[12] Add the aqueous phase dropwise while vortexing to prevent precipitation of the compound.
-
Final Check: The final formulation should be a clear, homogenous solution. If any precipitation occurs, gentle warming (to 37°C) or brief sonication may be used to aid dissolution.[12]
-
Storage: Use the formulation immediately if possible. If short-term storage is required, store at 4°C and protect from light. Before use, allow the solution to return to room temperature and check for any signs of precipitation.
Protocol for Preparation of this compound Suspension for Oral Gavage (PO)
For oral administration, especially at higher doses, a suspension may be more suitable.
Materials:
-
This compound powder
-
0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Mortar and pestle or homogenizer
-
Sterile conical tubes
-
Pipettes and sterile tips
Procedure:
-
Calculate Required Amounts: Determine the total amount of this compound and the total volume of 0.5% CMC-Na solution required for the study.
-
Prepare Suspension: Weigh the this compound powder. If needed, gently grind the powder with a mortar and pestle to a fine consistency.
-
Add Vehicle: Add a small amount of the 0.5% CMC-Na vehicle to the powder to create a paste.
-
Homogenize: Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously mixing or homogenizing to ensure a uniform suspension.
-
Administration: Keep the suspension under constant agitation (e.g., using a stir plate) during dosing to ensure each animal receives a consistent dose.
General Animal Study Workflow
The following diagram outlines a typical workflow for an in vivo study using this compound.
Caption: A generalized experimental workflow for in vivo efficacy studies.
References
- 1. FTO Gene Polymorphisms at the Crossroads of Metabolic Pathways of Obesity and Epigenetic Influences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 5. Critical Enzymatic Functions of FTO in Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacological Inhibition of FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. FTO-IN-1 | TargetMol [targetmol.com]
FTO-IN-1 TFA: Application Notes and Protocols for Leukemia Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTO-IN-1 TFA is the trifluoroacetate (B77799) salt of FTO-IN-1, a potent inhibitor of the fat mass and obesity-associated (FTO) protein. The FTO protein is an RNA demethylase that plays a critical role in various cellular processes, and its aberrant expression has been implicated in the pathogenesis of acute myeloid leukemia (AML). FTO functions by removing the N6-methyladenosine (m6A) modification from messenger RNA (mRNA), which can alter the stability and translation of key oncogenic transcripts. Inhibition of FTO has emerged as a promising therapeutic strategy for AML. These application notes provide a comprehensive overview of the use of this compound in leukemia cell line research, including its mechanism of action, protocols for key experiments, and expected outcomes. While the TFA salt form offers enhanced water solubility and stability, its biological activity is comparable to the free base, FTO-IN-1.
Mechanism of Action
FTO exerts its oncogenic effects in leukemia by demethylating the m6A modification on the mRNAs of crucial pro-leukemogenic genes, such as MYC, CEBPA, RARA, and ASB2. This demethylation leads to increased stability of these transcripts, resulting in their overexpression and the promotion of leukemic cell proliferation and survival. FTO inhibitors, such as this compound, counteract this process by blocking the demethylase activity of FTO. This leads to an accumulation of m6A modifications on the target mRNAs, promoting their degradation and subsequently reducing the levels of the oncoproteins they encode. The downstream effects of FTO inhibition in leukemia cells include the induction of apoptosis (programmed cell death) and cell cycle arrest, ultimately leading to a reduction in leukemic cell viability.
Data Presentation
Table 1: Antiproliferative Activity of FTO-IN-14 in AML Cell Lines [1][2][3]
| Cell Line | Subtype | IC50 (µM) |
| MOLM-13 | AML (FLT3-ITD) | 0.7 - 5.5 |
| MV4-11 | AML (FLT3-ITD) | 0.7 - 5.5 |
| NB4 | APL (PML-RARA) | 0.7 - 5.5 |
| HEL | AML | 0.7 - 5.5 |
| OCI-AML3 | AML | 0.7 - 5.5 |
| MONOMAC6 | AML | 0.7 - 5.5 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in leukemia cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits the growth of leukemia cell lines by 50% (IC50).
Materials:
-
Leukemia cell lines (e.g., MOLM-13, MV4-11, NB4, KG-1)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat leukemia cells with various concentrations of this compound for 24 to 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis of Apoptosis Markers
This protocol is to detect the expression of key apoptosis-related proteins, such as cleaved caspase-3 and PARP, to confirm the induction of apoptosis by this compound.
Materials:
-
Leukemia cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-FTO, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL detection system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels. An increase in cleaved caspase-3 and cleaved PARP indicates the activation of the apoptotic cascade.
Conclusion
This compound represents a valuable tool for investigating the role of the FTO protein in leukemia. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their studies. By inhibiting the m6A demethylase activity of FTO, this compound can induce apoptosis and inhibit the proliferation of leukemia cells, highlighting its potential as a therapeutic agent. Further investigation into the specific effects of this compound on a broader range of leukemia subtypes and in in vivo models is warranted.
References
FTO-IN-1 TFA: A Potent Tool for Probing Stem Cell Senescence
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular senescence, a state of irreversible growth arrest, plays a critical role in aging and age-related diseases. Stem cells, with their inherent capacity for self-renewal and differentiation, are also susceptible to senescence, which can impair their regenerative potential. The fat mass and obesity-associated protein (FTO) is an RNA demethylase that has emerged as a key regulator of stem cell fate, including senescence. Pharmacological inhibition of FTO offers a powerful approach to study the mechanisms underlying stem cell senescence and to explore potential therapeutic interventions. FTO-IN-1 TFA is a potent and specific inhibitor of FTO, providing a valuable chemical tool for this area of research. This document provides detailed application notes and experimental protocols for utilizing this compound to induce and study senescence in stem cell populations.
Introduction
The N6-methyladenosine (m6A) modification of RNA is a dynamic and reversible process that influences RNA metabolism and function. The FTO protein is a primary "eraser" of this modification, and its activity is crucial for various cellular processes.[1] In the context of stem cells, FTO has been shown to play a protective role against senescence. Depletion or inhibition of FTO accelerates senescence in various stem cell types, including dental pulp stem cells and human mesenchymal progenitor cells.[1][2] This is often mediated through pathways such as the FTO/NOLC1/p53 axis, which involves nucleolar stress and p53 accumulation, or through the stabilization of key proteins like the kinetochore component MIS12.[1][2]
This compound is a selective FTO inhibitor with a reported IC50 of less than 1 μM. As the trifluoroacetate (B77799) (TFA) salt form, it offers enhanced solubility and stability for in vitro studies. By inhibiting FTO's demethylase activity, this compound can be used to mimic the effects of genetic FTO depletion, thereby inducing a senescent phenotype in stem cells. This allows for the controlled investigation of the molecular events that drive stem cell aging.
Data Presentation
The following tables summarize expected quantitative outcomes based on studies using FTO inhibitors or FTO knockdown in stem cells. These serve as a reference for the anticipated effects of this compound.
Table 1: Effect of FTO Inhibition on Senescence Markers in Stem Cells
| Marker | Cell Type | Treatment | Fold Change (vs. Control) | Reference |
| SA-β-gal Positive Cells | Dental Pulp Stem Cells | FTO inhibitor (FB23-2) | Increased | [3] |
| p16 Protein Level | Dental Pulp Stem Cells | FTO knockdown | Increased | [3] |
| p21 mRNA Expression | Mesenchymal Stem Cells | Replicative Senescence | Increased | [4] |
| p53 Protein Level | Dental Pulp Stem Cells | FTO knockdown | Increased | [2][5] |
Table 2: Effect of FTO Inhibition on Stem Cell Proliferation
| Assay | Cell Type | Treatment | Outcome | Reference |
| Cell Proliferation | Dental Pulp Stem Cells | FTO depletion | Inhibited | [2] |
| Proliferation Rate | Pancreatic Cancer Cells | FTO inhibitor (CS1) | Diminution | [6] |
| Cell Cycle Analysis | Pancreatic Cancer Cells | FTO inhibitor (CS1) | G1 phase arrest | [6] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathway affected by FTO inhibition in stem cell senescence and a general experimental workflow for using this compound.
Caption: FTO/NOLC1/p53 signaling pathway in stem cell senescence.
Caption: Experimental workflow for studying senescence with this compound.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reagent: this compound powder
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
Procedure:
-
Bring the this compound vial to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in high-purity DMSO. For example, for 1 mg of this compound (check molecular weight on the vial), add the calculated volume of DMSO.
-
Vortex thoroughly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
2. Induction of Senescence in Mesenchymal Stem Cells (MSCs)
-
Cell Culture: Culture human Mesenchymal Stem Cells (MSCs) in a suitable growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified incubator with 5% CO2.
-
Procedure:
-
Seed MSCs at a density of 5,000-10,000 cells/cm² in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes).
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in fresh growth medium. A suggested starting concentration range is 1 µM to 10 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Replace the medium in the culture vessels with the medium containing this compound or the vehicle control.
-
Incubate the cells for 48-72 hours, or for a duration determined by preliminary experiments, to allow for the induction of a senescent phenotype.
-
3. Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is a widely used method to detect senescent cells.[7][8][9]
-
Reagents:
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS.
-
Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.
-
-
Procedure:
-
After treatment with this compound, aspirate the culture medium and wash the cells twice with PBS.[7]
-
Fix the cells with the fixation solution for 10-15 minutes at room temperature.[9]
-
Wash the cells three times with PBS.[8]
-
Add the SA-β-gal staining solution to each well, ensuring the cells are completely covered.
-
Incubate the plates at 37°C in a dry incubator (no CO2) for 12-24 hours, or until a blue color develops in the senescent cells.[8][9] Protect the plates from light.
-
Observe the cells under a bright-field microscope. Senescent cells will appear blue.
-
To quantify, count the number of blue-stained (SA-β-gal positive) cells and the total number of cells in several random fields of view. Calculate the percentage of senescent cells.
-
4. Quantitative Real-Time PCR (RT-qPCR) for Senescence Markers
This protocol allows for the quantification of gene expression changes in key senescence markers.[10]
-
Procedure:
-
After treatment, harvest the cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform RT-qPCR using SYBR Green or TaqMan probes for target genes such as p16 (CDKN2A), p21 (CDKN1A), and p53. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells compared to the vehicle control.
-
Troubleshooting
-
Low SA-β-gal staining:
-
Increase the incubation time with the staining solution.
-
Ensure the pH of the staining solution is accurately adjusted to 6.0.[9]
-
Optimize the concentration of this compound, as the induction of senescence is dose-dependent.
-
-
High background in SA-β-gal staining:
-
Ensure proper washing steps to remove any residual medium or fixation solution.
-
Do not over-confluence the cells, as this can sometimes lead to non-specific staining.
-
-
Variability in RT-qPCR results:
-
Ensure high-quality, intact RNA is used for cDNA synthesis.
-
Optimize primer/probe concentrations and annealing temperatures.
-
Use multiple housekeeping genes for robust normalization.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of FTO and m6A RNA methylation in stem cell senescence. The protocols provided here offer a framework for inducing and characterizing the senescent phenotype in stem cells upon FTO inhibition. By combining these methods, researchers can gain deeper insights into the molecular mechanisms governing stem cell aging and explore new strategies for rejuvenating senescent stem cells for therapeutic applications.
References
- 1. FTO stabilizes MIS12 and counteracts senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTO Suppresses Dental Pulp Stem Cell Senescence by Destabilizing NOLC1 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Senescence in Human Mesenchymal Stem Cells: Functional Changes and Implications in Stem Cell-Based Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FTO Suppresses Dental Pulp Stem Cell Senescence by Destabilizing NOLC1 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 8. buckinstitute.org [buckinstitute.org]
- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for FTO-IN-1 TFA Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for assessing the cytotoxicity of FTO-IN-1 TFA, a potent inhibitor of the fat mass and obesity-associated (FTO) protein.
Introduction
The FTO protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a significant therapeutic target in various diseases, particularly in cancer.[1][2][3] FTO plays a crucial role in post-transcriptional gene regulation by removing methyl groups from mRNA, thereby influencing gene expression.[1][4] Inhibition of FTO has been shown to suppress the growth of cancer cells, making FTO inhibitors like this compound promising candidates for anti-cancer drug development.[1][5] FTO-IN-1 is a potent FTO inhibitor with an IC50 of less than 1 μM.[6][7][8] The trifluoroacetate (B77799) (TFA) salt form, this compound, generally offers improved water solubility and stability while maintaining comparable biological activity to the free form.[6][9] This document outlines a detailed protocol for evaluating the cytotoxic effects of this compound on cancer cell lines.
Mechanism of Action
FTO inhibitors, including this compound, exert their anti-cancer effects by increasing the global levels of m6A methylation in mRNA. This alteration in the epitranscriptome can lead to the modulation of various signaling pathways critical for cancer cell survival and proliferation. For instance, inhibition of FTO has been linked to the regulation of the Wnt/PI3K-Akt and p53 signaling pathways.[5][10] By increasing m6A modification of specific oncogene or tumor suppressor transcripts, FTO inhibitors can alter their stability and translation, ultimately leading to cell cycle arrest and apoptosis.[5]
Caption: Signaling pathway of FTO inhibition by this compound.
Data Presentation
The cytotoxic activity of FTO-IN-1 is cell-line dependent. The following table summarizes the reported IC50 values of FTO-IN-1 in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SCLC-21H | Small Cell Lung Cancer | 2.1 | [6][7] |
| RH30 | Rhabdomyosarcoma | 5.3 | [6][7] |
| KP3 | Rhabdomyosarcoma | 5.6 | [6][7] |
Note: The data above is for FTO-IN-1. The TFA salt is expected to have comparable biological activity.
Experimental Protocols
This section provides a detailed protocol for determining the cytotoxicity of this compound using a common colorimetric method, the Cell Counting Kit-8 (CCK-8) assay. This assay measures cell viability by assessing the metabolic activity of cells. Other similar tetrazolium-based assays like MTT or MTS can also be adapted.[10][11]
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Cancer cell line of interest (e.g., A2780, OVCAR3, or others mentioned in the data table)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well cell culture plates, sterile
-
Cell Counting Kit-8 (CCK-8) or similar viability assay reagent
-
Microplate reader
Equipment
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Centrifuge
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Caption: Workflow for the this compound cytotoxicity assay.
Step-by-Step Protocol
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,500 - 5,000 cells per well, optimize for your cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (CCK-8 Assay):
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: Cell Viability (%) = [(Absorbance of treated cells) / (Absorbance of vehicle control cells)] x 100
-
Plot the cell viability percentage against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Troubleshooting
-
High background in blank wells: Ensure no cells were accidentally seeded in the blank wells.
-
Low signal: Increase the number of cells seeded or extend the CCK-8 incubation time.
-
Inconsistent results: Ensure proper mixing of reagents and accurate pipetting. Check for cell contamination.
-
Precipitation of the compound: Ensure the final DMSO concentration is low (typically <0.5%) and that the compound is fully dissolved in the medium.
Conclusion
This document provides a detailed protocol for conducting a cytotoxicity assay for this compound. By following this protocol, researchers can effectively evaluate the anti-proliferative effects of this FTO inhibitor on various cancer cell lines and contribute to the development of novel cancer therapeutics.
References
- 1. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical Enzymatic Functions of FTO in Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FTO-IN-1 | FTO抑制剂 | MCE [medchemexpress.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. FTO Inhibits Epithelial Ovarian Cancer Progression by Destabilising SNAI1 mRNA through IGF2BP2 [mdpi.com]
Application Notes and Protocols for m6A Quantification by LC-MS Using FTO-IN-1 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dynamic Role of m6A RNA Methylation and its Eraser FTO
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a pivotal role in the regulation of gene expression. This reversible epigenetic mark influences mRNA splicing, nuclear export, stability, and translation, thereby affecting a wide range of biological processes, from development to disease. The enzymes responsible for this dynamic process are categorized as "writers" (e.g., METTL3/METTL14 complex), which install the methyl group; "erasers" (e.g., FTO and ALKBH5), which remove it; and "readers" (e.g., YTH domain-containing proteins), which recognize the m6A mark and mediate its downstream effects.[1]
The fat mass and obesity-associated (FTO) protein was the first identified m6A demethylase, or "eraser".[2] Its discovery highlighted the reversible nature of RNA methylation and opened up the field of epitranscriptomics. FTO is an α-ketoglutarate-dependent dioxygenase that oxidatively demethylates m6A in RNA.[3][4] Dysregulation of FTO has been implicated in various diseases, including cancer, neurological disorders, and metabolic diseases, making it a compelling target for therapeutic intervention.[5][6][7]
FTO-IN-1 TFA is a potent and specific inhibitor of the FTO enzyme, with an IC50 of less than 1 μM.[8][9] By inhibiting FTO's demethylase activity, this compound can be used as a chemical probe to study the functional consequences of increased m6A levels in various biological systems. Furthermore, it serves as a valuable tool for validating the accuracy and sensitivity of m6A quantification methods, such as liquid chromatography-mass spectrometry (LC-MS).
This document provides detailed application notes and protocols for the use of this compound in the quantification of m6A by LC-MS, aimed at researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Effects of FTO Inhibition on m6A Levels
The following table summarizes quantitative data from studies that have investigated the impact of FTO inhibition or knockdown on global m6A levels, as determined by LC-MS. While specific data for this compound is limited in the public domain, the data for other FTO inhibitors and FTO knockdown provides a strong indication of the expected effects.
| Cell Line | Treatment | Fold Change in m6A/A Ratio (vs. Control) | Reference |
| HeLa | FTO siRNA | ~1.5 - 2.0 | [10] |
| 293FT | FTO siRNA | ~1.5 | [10] |
| SKBR3 | FTO RNAi | Significant increase | [5] |
| A2780 (Ovarian Cancer) | FTO knockdown | Significant increase | [6] |
| OVCAR3 (Ovarian Cancer) | FTO knockdown | Significant increase | [6] |
| HEK293 | FTO overexpression | ~0.4 - 0.5 | [3][11] |
Mandatory Visualizations
Signaling Pathway of m6A Regulation
Caption: The m6A RNA methylation pathway, a dynamic and reversible process.
Experimental Workflow for m6A Quantification by LC-MS
References
- 1. mdpi.com [mdpi.com]
- 2. FTO mediates LINE1 m6A demethylation and chromatin regulation in mESCs and mouse development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Downregulation of the FTO m6A RNA demethylase promotes EMT-mediated progression of epithelial tumors and sensitivity to Wnt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FTO Inhibits Epithelial Ovarian Cancer Progression by Destabilising SNAI1 mRNA through IGF2BP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation | PLOS One [journals.plos.org]
Application Notes and Protocols: FTO-IN-1 TFA in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m⁶A) RNA demethylase, has emerged as a critical regulator in cancer biology. Its overexpression is implicated in tumor progression, metastasis, and therapeutic resistance.[1] FTO-IN-1 TFA is a potent inhibitor of the FTO enzyme, with an IC₅₀ of less than 1 μM.[2] By inhibiting FTO, this compound can modulate the expression of key oncogenes and tumor suppressor genes, making it a promising candidate for cancer therapy, particularly in combination with conventional chemotherapy.[1] Emerging evidence suggests that inhibition of FTO can sensitize cancer cells to various chemotherapeutic agents, potentially overcoming drug resistance and enhancing treatment efficacy.[3][4]
Mechanism of Action
FTO exerts its oncogenic functions by removing m⁶A modifications from messenger RNA (mRNA), which can alter their stability, translation, and subsequent protein expression.[1] Overexpression of FTO in cancer cells leads to the demethylation of mRNAs encoding for proteins involved in cell proliferation, survival, and drug resistance pathways.[1][3][5]
This compound, by inhibiting FTO's demethylase activity, increases the m⁶A methylation of target mRNAs. This can lead to decreased stability and translation of oncoproteins and proteins involved in chemoresistance. The combination of this compound with chemotherapy is hypothesized to work synergistically:
-
Sensitization to DNA Damaging Agents: FTO has been shown to regulate the expression of proteins involved in DNA damage repair, such as PARP1.[3] Inhibition of FTO can disrupt DNA repair mechanisms, rendering cancer cells more susceptible to DNA-damaging chemotherapeutics like cisplatin (B142131) and 5-fluorouracil (B62378) (5-FU).[3]
-
Induction of Apoptosis: FTO can regulate the expression of anti-apoptotic proteins. By inhibiting FTO, this compound can downregulate these proteins, thereby lowering the threshold for apoptosis induction by chemotherapeutic agents like doxorubicin (B1662922).[5][6]
-
Overcoming Drug Resistance: FTO is implicated in various chemoresistance mechanisms. For instance, it can mediate resistance to doxorubicin through the STAT3 signaling pathway in breast cancer.[5] FTO inhibition can reverse these resistance mechanisms, restoring sensitivity to chemotherapy.
Applications
The combination of this compound with chemotherapy holds promise for various cancer types where FTO is overexpressed and contributes to chemoresistance, including but not limited to:
Data Presentation
The following tables summarize the effects of FTO inhibition on cancer cell viability and apoptosis, providing a basis for designing combination studies with this compound.
Table 1: Effect of FTO Inhibition on Cancer Cell Viability in Combination with Chemotherapy
| Cell Line | FTO Inhibitor/shRNA | Chemotherapeutic Agent | Effect on Cell Viability | Reference |
| MCF-7-DoxR (Doxorubicin-resistant Breast Cancer) | FTO shRNA | Doxorubicin | Increased sensitivity to doxorubicin | [5] |
| LoVo (Colorectal Cancer) | FTO shRNA | 5-FU | Increased sensitivity to 5-FU | [3] |
| MV4-11 (AML) | FTO shRNA | Ara-C | Increased sensitivity to Ara-C | [7] |
| THP-1 (AML) | FTO shRNA | Doxorubicin | Increased sensitivity to Doxorubicin | [7] |
| HCT-8/5-FU (5-FU-resistant Colorectal Cancer) | FB23-2 (FTO inhibitor) | 5-FU | Increased sensitivity to 5-FU | [9] |
Table 2: Effect of FTO Inhibition on Apoptosis in Combination with Chemotherapy
| Cell Line | FTO Inhibitor/shRNA | Chemotherapeutic Agent | Effect on Apoptosis | Reference |
| MCF-7-DoxR (Doxorubicin-resistant Breast Cancer) | FTO shRNA | Doxorubicin | Increased apoptosis (cleaved PARP and caspase-3) | [5] |
| MDA-MB-231 (Breast Cancer) | FB23 (FTO inhibitor) & Ibrutinib | - | Increased apoptosis (cleaved caspase-3, p53) | [6] |
| OVCAR5 (Ovarian Cancer) | FTO overexpression | Cisplatin | Enhanced cisplatin-induced apoptosis (γH2AX) | [8] |
| KGN (Granulosa cell-like tumor) | FTO overexpression | Cisplatin | Decreased cisplatin-induced apoptosis | [10] |
Experimental Protocols
The following are generalized protocols for assessing the efficacy of this compound in combination with chemotherapy. It is crucial to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound and a chemotherapeutic agent, alone and in combination, on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin, 5-FU)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in a complete culture medium.
-
Treat cells with this compound alone, the chemotherapeutic agent alone, or a combination of both at various concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The combination index (CI) can be calculated using appropriate software (e.g., CompuSyn) to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and a chemotherapeutic agent, alone and in combination.
Materials:
-
Treated and control cells (from Protocol 1)
-
Annexin V-FITC Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Wash the cells twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).
-
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained and single-stained controls for compensation.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Protocol 3: Western Blot Analysis
Objective: To analyze the expression of key proteins involved in apoptosis and chemoresistance pathways.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FTO, anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-STAT3, anti-STAT3, anti-G6PD, anti-PARP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells and determine protein concentration.
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: this compound inhibits FTO, leading to increased m⁶A mRNA, reduced oncoproteins, and enhanced chemosensitivity.
Caption: Workflow for evaluating this compound and chemotherapy combination, from cell treatment to data analysis.
References
- 1. Mechanistic role of FTO in cancer pathogenesis, immune evasion, chemotherapy resistance, and immunotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FTO promotes colorectal cancer progression and chemotherapy resistance via demethylating G6PD/PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N6-methyladenosine demethylase FTO enhances chemo-resistance in colorectal cancer through SIVA1-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fat mass and obesity-associated protein (FTO) mediates signal transducer and activator of transcription 3 (STAT3)-drived resistance of breast cancer to doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of FTO and BTK inhibitors synergistically suppresses the malignancy of breast cancer cells [ijbs.com]
- 7. The role of m6A demethylase FTO in chemotherapy resistance mediating acute myeloid leukemia relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N6-methyladenosine demethylase FTO enhances chemo-resistance in colorectal cancer through SIVA1-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FTO attenuates the cytotoxicity of cisplatin in KGN granulosa cell-like tumour cells by regulating the Hippo/YAP1 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FTO-IN-1 TFA in Patient-Derived Xenograft (PDX) Models
For Research Use Only.
Introduction
The fat mass and obesity-associated protein (FTO) is an RNA demethylase that plays a critical role in the regulation of gene expression through the removal of N6-methyladenosine (m6A) from RNA.[1] Dysregulation of FTO has been implicated in various human cancers, making it an attractive therapeutic target.[2][3] FTO-IN-1 TFA is a potent inhibitor of FTO, and its trifluoroacetate (B77799) salt form (TFA) offers improved solubility and stability for in vivo studies.[4] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly utilized in preclinical cancer research as they more accurately recapitulate the heterogeneity and microenvironment of human tumors.[5][6]
These application notes provide a comprehensive guide for the use of this compound in PDX models, covering its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
FTO is an α-ketoglutarate- and Fe(II)-dependent dioxygenase that removes the methyl group from m6A-modified RNA.[1] This demethylation can alter the stability, splicing, and translation of target mRNAs, thereby influencing various cellular processes, including proliferation, differentiation, and apoptosis.[2][3] In many cancers, FTO is overexpressed and contributes to oncogenesis by demethylating and stabilizing the transcripts of key oncogenes such as MYC and CEBPA, or by modulating signaling pathways like PI3K/AKT/mTOR and Wnt/β-catenin.[7][8]
This compound acts as a competitive inhibitor of FTO, leading to an increase in global m6A levels in cancer cells. This, in turn, can lead to the downregulation of oncogenic proteins and the suppression of tumor growth.
FTO Signaling Pathway in Cancer
The following diagram illustrates the central role of FTO in regulating cancer-related signaling pathways.
Caption: FTO-mediated demethylation of m6A-mRNA enhances the stability of oncogenic transcripts, leading to the activation of pro-survival signaling pathways and promoting tumor growth. This compound inhibits this process.
Quantitative Data Summary
While specific in vivo efficacy data for this compound in PDX models is not yet widely published, the following tables provide a template for summarizing expected experimental outcomes based on the activity of similar FTO inhibitors.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| SCLC-21H | Small Cell Lung Cancer | 2.1 | [8] |
| RH30 | Rhabdomyosarcoma | 5.3 | [8] |
| KP3 | Pancreatic Cancer | 5.6 | [8] |
Table 2: Example In Vivo Efficacy of an FTO Inhibitor in a PDX Model
(Note: Data presented here is for the FTO inhibitor FB23-2 as a representative example due to the limited availability of published data for this compound in PDX models)
| PDX Model | Cancer Type | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | p-value | Citation |
| AML-PDX | Acute Myeloid Leukemia | Vehicle | N/A | 0 | - | [9] |
| AML-PDX | Acute Myeloid Leukemia | FB23-2 | 50 mg/kg, i.p., daily | Significant suppression | <0.05 | [9] |
Experimental Protocols
I. Establishment of Patient-Derived Xenograft (PDX) Models
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under an IRB-approved protocol.
-
Implantation:
-
Anesthetize immunodeficient mice (e.g., NOD/SCID or NSG).
-
Surgically implant a small fragment (approx. 3x3x3 mm) of the patient's tumor subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Passaging: Once tumors reach a volume of 1000-1500 mm³, euthanize the mice and harvest the tumors. The tumors can then be serially passaged into new cohorts of mice for expansion.
II. Formulation and Administration of this compound
Formulation (for intraperitoneal injection): [8]
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare the working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. This results in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Administration:
-
Administer the formulated this compound to PDX-bearing mice via intraperitoneal (i.p.) injection.
-
The dosing volume should be calculated based on the individual mouse's body weight.
III. In Vivo Efficacy Study Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study using this compound in PDX models.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Roles of N6‐Methyladenosine Demethylase FTO in Malignant Tumors Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Complex Interactions between the Fat Mass and Obesity-Associated (FTO) Gene, Lifestyle, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FTO – A Common Genetic Basis for Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] FTO m6A Demethylase in Obesity and Cancer: Implications and Underlying Molecular Mechanisms | Semantic Scholar [semanticscholar.org]
FTO-IN-1 TFA: Application Notes and Protocols for Studying Immune Checkpoint Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTO-IN-1 TFA is a potent and specific inhibitor of the FTO (fat mass and obesity-associated) protein, an N6-methyladenosine (m6A) RNA demethylase. The FTO protein plays a critical role in post-transcriptional gene regulation by removing methyl groups from mRNA, thereby influencing mRNA stability and translation. In the context of oncology and immunology, FTO has emerged as a key regulator of immune checkpoint gene expression, making it a promising target for therapeutic intervention.
Elevated FTO expression in various cancers has been linked to increased expression of immune checkpoint proteins such as Programmed Death-Ligand 1 (PD-L1) and Leukocyte Immunoglobulin-like Receptor B4 (LILRB4). By demethylating the mRNA of these genes, FTO enhances their stability and translation, leading to increased protein expression on the surface of cancer cells. This, in turn, promotes immune evasion by suppressing the activity of tumor-infiltrating lymphocytes.
This compound offers a powerful tool to investigate the role of FTO in immune checkpoint regulation and to evaluate the therapeutic potential of FTO inhibition. These application notes provide detailed protocols for utilizing this compound in key experiments to study its effects on cancer cells and immune cells.
Mechanism of Action
This compound inhibits the demethylase activity of the FTO protein. This inhibition leads to an increase in m6A methylation on target mRNAs, including those of immune checkpoint genes like PD-L1 and LILRB4. The increased methylation of these transcripts can lead to their degradation, resulting in decreased protein expression and a potential reversal of the immunosuppressive tumor microenvironment.
Data Presentation
The following tables summarize representative quantitative data on the effects of FTO inhibitors on immune checkpoint expression and cancer cell viability. While this data is based on studies with potent FTO inhibitors like CS1 and CS2, similar outcomes can be expected with this compound. Researchers are encouraged to generate their own dose-response curves for this compound in their specific cell systems.
Table 1: Effect of FTO Inhibition on Immune Checkpoint mRNA Expression
| Cell Line | Treatment | Concentration | Target Gene | Fold Change vs. Control |
| MONOMAC 6 (AML) | FTO Inhibitor | 100 nM | LILRB4 | ↓ 0.4[1] |
| MONOMAC 6 (AML) | FTO Inhibitor | 200 nM | LILRB4 | ↓ 0.3[1] |
| HCT-116 (Colon) | FTO siRNA | - | PD-L1 | ↓ ~0.5[2] |
Table 2: Effect of FTO Inhibition on Cancer Cell Viability (IC50)
| Cell Line | FTO Expression | FTO Inhibitor | IC50 (72h) |
| MONOMAC 6 (AML) | High | CS1 | ~50 nM[1] |
| MOLM-13 (AML) | High | CS1 | ~70 nM[1] |
| MV4-11 (AML) | Low | CS1 | >1000 nM[1] |
| MONOMAC 6 (AML) | High | CS2 | ~100 nM[1] |
| MOLM-13 (AML) | High | CS2 | ~150 nM[1] |
| MV4-11 (AML) | Low | CS2 | >2000 nM[1] |
Experimental Protocols
Here we provide detailed protocols for key experiments to assess the impact of this compound on immune checkpoint regulation.
Protocol 1: Western Blot Analysis of FTO and Immune Checkpoint Protein Expression
This protocol details the detection of FTO, PD-L1, and LILRB4 protein levels in cancer cells following treatment with this compound.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest (e.g., MONOMAC 6, HCT-116)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FTO, anti-PD-L1, anti-LILRB4, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 48-72 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control (β-actin).
-
Protocol 2: Flow Cytometry Analysis of Immune Checkpoint Expression on Cancer Cells
This protocol allows for the quantification of cell surface expression of PD-L1 and LILRB4 on cancer cells after this compound treatment.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies: anti-PD-L1, anti-LILRB4
-
Isotype control antibodies
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cancer cells with this compound as described in Protocol 1.
-
-
Cell Harvesting and Staining:
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend cells in FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
Aliquot 100 µL of cell suspension into FACS tubes.
-
Add Fc block and incubate for 10 minutes at 4°C.
-
Add the fluorochrome-conjugated antibodies (or isotype controls) at the pre-titrated optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing and Data Acquisition:
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Just before analysis, add the viability dye.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Analyze the median fluorescence intensity (MFI) of PD-L1 and LILRB4 expression in the treated versus control groups.
-
Protocol 3: ELISA for Cytokine Secretion by T-cells in a Co-culture System
This protocol assesses the functional consequence of FTO inhibition on T-cell activity by measuring cytokine secretion (e.g., IFN-γ, TNF-α) in a co-culture with cancer cells.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest
-
Human or mouse T-cells (e.g., activated PBMCs or a T-cell line)
-
Co-culture medium (e.g., RPMI 1640 with 10% FBS)
-
ELISA kit for the cytokine of interest (e.g., Human IFN-γ ELISA Kit)
Procedure:
-
Cancer Cell Pre-treatment:
-
Seed cancer cells in a 96-well plate.
-
Treat the cancer cells with this compound or DMSO for 48 hours.
-
-
Co-culture:
-
After the pre-treatment period, remove the medium from the cancer cells.
-
Add activated T-cells to the wells containing the cancer cells at a desired effector-to-target (E:T) ratio (e.g., 5:1).
-
Co-culture the cells for 24-48 hours.
-
-
Supernatant Collection:
-
Centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
-
ELISA:
-
Perform the ELISA for the desired cytokine according to the manufacturer's protocol.
-
Briefly, this involves coating a plate with a capture antibody, adding the collected supernatants and standards, adding a detection antibody, followed by a substrate for colorimetric detection.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in each sample.
-
Compare the cytokine levels in the this compound-treated co-cultures to the control co-cultures.
-
Conclusion
This compound is a valuable research tool for investigating the role of FTO in immune checkpoint regulation. The protocols provided herein offer a framework for researchers to study the effects of this inhibitor on cancer cell biology and anti-tumor immunity. By utilizing these methods, scientists can further elucidate the therapeutic potential of targeting FTO for cancer immunotherapy. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific experimental system.
References
Application Notes and Protocols for FTO-IN-1 TFA Treatment in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fat mass and obesity-associated protein (FTO) is an N6-methyladenosine (m6A) RNA demethylase that has emerged as a significant therapeutic target in various cancers.[1][2] FTO plays a crucial role in post-transcriptional gene regulation, influencing mRNA stability and translation of oncogenes.[1] Overexpression of FTO has been linked to the progression of several malignancies, including breast cancer, gastric cancer, and acute myeloid leukemia (AML).[2][3] FTO-IN-1 TFA is a potent and selective inhibitor of FTO with a reported IC50 of less than 1 μM.[4][5] Inhibition of FTO has been shown to suppress cancer cell proliferation, induce apoptosis, and modulate key signaling pathways.[3]
Three-dimensional (3D) cell culture models, such as tumor spheroids, more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell culture. These models recapitulate complex cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers, making them more predictive of clinical outcomes. This document provides detailed application notes and protocols for the use of this compound in 3D cell culture models to assess its anti-cancer efficacy and elucidate its mechanism of action.
Mechanism of Action
This compound inhibits the demethylase activity of the FTO protein. This leads to an increase in the global levels of m6A methylation in mRNA. The altered m6A landscape affects the stability and translation of various transcripts, including those of key oncogenes and tumor suppressors. One of the critical pathways modulated by FTO activity is the PI3K/AKT/mTOR signaling cascade, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.[3][6][7] By inhibiting FTO, this compound can lead to the downregulation of this pathway, contributing to its anti-tumor effects.
Data Presentation
Table 1: In Vitro Efficacy of this compound in 2D Cell Culture
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| SCLC-21H | Small Cell Lung Cancer | 2.1 | [4] |
| RH30 | Rhabdomyosarcoma | 5.3 | [4] |
| KP3 | Pancreatic Cancer | 5.6 | [4] |
Table 2: Representative Anti-proliferative Efficacy of FTO Inhibitors in 3D Spheroid Models (Proxy Data)
As specific 3D data for this compound is not yet published, the following table presents representative data for another potent FTO inhibitor, FB23-2, to illustrate the expected efficacy in 3D models.
| Cell Line | Cancer Type | 3D Model | Inhibitor | IC50 (μM) | Observations | Reference |
| NB4 | Acute Myeloid Leukemia | Spheroid | FB23-2 | 1.9 - 5.2 | Inhibition of proliferation | [3] |
| IDH1wt Gliomaspheres | Glioblastoma | Spheroid | FB23-2 | Not Reported | Reduced tumor growth rates in xenografts | [7] |
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cancer cells in 2D flasks to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count to determine viability and concentration.
-
Dilute the cell suspension to a final concentration of 1,000-5,000 cells per 100 µL.
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C and 5% CO2. Spheroids should form within 24-72 hours.
-
Monitor spheroid formation and growth daily using an inverted microscope.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
Pre-formed 3D spheroids in a 96-well ULA plate
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Vehicle control (DMSO)
Procedure:
-
Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Carefully remove 50 µL of conditioned medium from each well containing a spheroid.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
Observe and document any morphological changes in the spheroids daily.
Protocol 3: 3D Spheroid Viability Assay (CellTiter-Glo® 3D)
Materials:
-
Treated 3D spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker at low speed for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Protocol 4: Western Blot Analysis of PI3K/AKT/mTOR Pathway
Materials:
-
Treated 3D spheroids
-
Cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FTO, anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Collect spheroids from each treatment group by centrifugation.
-
Wash the spheroids with cold PBS.
-
Lyse the spheroids in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system and perform densitometric analysis.
Mandatory Visualizations
Caption: this compound inhibits the FTO protein, leading to increased m6A mRNA methylation and modulation of downstream signaling pathways like PI3K/AKT/mTOR, ultimately affecting cancer cell proliferation and survival.
Caption: Experimental workflow for evaluating this compound in 3D spheroid models, from formation and treatment to downstream analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of cell-active N6-methyladenosine RNA demethylase FTO inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting FTO for cancer therapy and more - Figure f1 | Aging [aging-us.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
FTO-IN-1 TFA solubility in DMSO and cell media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of FTO-IN-1 TFA in DMSO and cell culture media. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound is soluble in DMSO.[1][2] Quantitative data is summarized in the table below. Please note that achieving this solubility may require sonication.[2] It is also important to use newly opened, anhydrous DMSO, as the compound is hygroscopic and the presence of water can significantly impact its solubility.[2]
Q2: What is the solubility of this compound in aqueous solutions like water or cell culture media?
A2: this compound is poorly soluble in water, with a reported solubility of < 0.1 mg/mL.[1] While the trifluoroacetate (B77799) (TFA) salt form is suggested to have enhanced water solubility and stability compared to the free base, its solubility in aqueous-based cell culture media is expected to be low.[3][4] Direct dissolution in cell media is not recommended. Instead, a stock solution in DMSO should be prepared first and then diluted into the cell culture medium.
Q3: Are there any potential issues with the TFA salt in cell-based assays?
A3: Yes, the trifluoroacetate (TFA) counter-ion can be problematic in cell-based experiments. Residual TFA has been shown to interfere with cellular assays by inhibiting cell proliferation in some cases and increasing cell viability in others.[5][6] It can introduce experimental variability and potentially lead to false positive or negative results.[5][7] Some studies have reported that TFA can be toxic to cells, affecting cell proliferation and viability even at nanomolar concentrations.[7][8]
Q4: How should I prepare working solutions of this compound for cell culture experiments?
A4: It is recommended to first prepare a high-concentration stock solution in DMSO (e.g., 10 mM to 50 mM). This stock solution can then be serially diluted to the desired final concentration in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[9]
Q5: How should I store this compound solutions?
A5: The solid form of this compound should be stored at 4°C, sealed, and protected from moisture.[2] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[2] Store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Aqueous solutions are not recommended for storage for more than one day.[10]
Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 50 | 98.96 | Sonication may be required. Use anhydrous DMSO.[2] |
| Water | < 0.1 | - | Insoluble.[1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Compound precipitates out of solution upon dilution in cell media. | Low aqueous solubility of this compound. | Decrease the final concentration of the compound. Increase the percentage of DMSO in the final solution (while staying within the tolerable limit for your cell line, typically ≤ 0.5%).[9] Ensure the DMSO stock solution is fully dissolved before dilution. |
| Observed unexpected or inconsistent cellular effects (e.g., toxicity, altered proliferation). | Interference from the TFA counter-ion. | The TFA salt can have direct biological effects.[5][7][8] Consider performing a salt exchange to a more biocompatible form, such as the hydrochloride (HCl) salt.[11][12][13] |
| Difficulty dissolving the compound in DMSO. | Compound is hygroscopic; absorbed water is present in DMSO. | Use a fresh, unopened bottle of anhydrous DMSO.[2] Warm the solution slightly and sonicate to aid dissolution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder (Molecular Weight: 505.27 g/mol ).[2] For 1 mL of a 10 mM solution, you will need 5.05 mg.
-
Add the appropriate volume of anhydrous DMSO. For 1 mL of solution, add 1 mL of DMSO.
-
Vortex the solution to mix.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution into your cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the culture medium is below the level that affects your cells' viability (typically ≤ 0.5%).[9] For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of media), resulting in a final DMSO concentration of 0.1%.
-
Always prepare a vehicle control with the same final concentration of DMSO as your experimental samples.
-
Use the freshly prepared working solutions immediately.
Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: Summary of key points for this compound handling and potential issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. genscript.com [genscript.com]
- 6. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. peptide.com [peptide.com]
- 12. lifetein.com [lifetein.com]
- 13. benchchem.com [benchchem.com]
FTO-IN-1 TFA stability at 37°C in culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of FTO-IN-1 TFA in cell culture experiments, with a specific focus on its stability at 37°C.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture medium at 37°C?
Q2: How can I prepare and store this compound for cell culture experiments?
A2: For optimal results, it is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. When preparing your working concentration, dilute the stock solution in pre-warmed cell culture medium immediately before adding it to your cells. Avoid prolonged storage of the diluted compound in culture medium at room temperature or 37°C before the experiment.
Q3: What are some signs of this compound degradation in my cell culture experiment?
A3: Inconsistent or weaker-than-expected biological effects, such as a lack of change in m6A methylation levels or downstream target gene expression, could be indicative of compound degradation. If you observe a decrease in the compound's efficacy over longer incubation periods, its stability in your specific culture conditions may be a contributing factor.
Q4: How does the TFA moiety affect the compound's activity and stability?
A4: Trifluoroacetic acid (TFA) is a strong acid used to form salts of basic compounds, which can improve their solubility and stability in aqueous solutions.[1] While TFA itself is highly stable in aqueous environments, the stability of the this compound salt will depend on the entire molecule's susceptibility to degradation under physiological conditions (pH, temperature, enzymatic activity in serum).[2][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | 1. Compound Degradation: this compound may be degrading in the culture medium over the course of the experiment. 2. Variations in Assay Conditions: Minor differences in incubation times, temperatures, or cell density can lead to variability. | 1. Prepare fresh dilutions of this compound for each experiment from a frozen stock. Consider reducing the incubation time or replenishing the compound during long-term experiments. Perform a stability assessment as described in the protocols below. 2. Standardize all assay parameters, including cell seeding density, treatment duration, and reagent concentrations. |
| High background signal in cellular assays | 1. Solvent Effects: High concentrations of the solvent (e.g., DMSO) can be toxic to cells and interfere with the assay. 2. Compound Precipitation: The compound may not be fully soluble in the culture medium at the tested concentration. | 1. Ensure the final solvent concentration is low (typically ≤ 0.5%) and consistent across all wells, including vehicle controls. 2. Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, consider lowering the working concentration or using a different formulation if available. |
| No observable effect on m6A levels | 1. Insufficient Compound Concentration or Potency: The concentration of this compound may be too low to effectively inhibit FTO in your cell type. 2. Cellular Context: The role of FTO and the cellular machinery for m6A methylation can be highly cell-type specific. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and endpoint. 2. Confirm that FTO is expressed in your cell line of interest and that it plays a significant role in m6A regulation in that context. |
Experimental Protocols
Protocol 1: Empirical Assessment of this compound Stability in Culture Medium
This protocol provides a method to evaluate the stability of this compound in your specific cell culture medium at 37°C.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
37°C incubator with 5% CO₂
-
HPLC-UV or LC-MS system
-
0.1% Formic acid in water (Mobile Phase A)
-
0.1% Formic acid in acetonitrile (B52724) (Mobile Phase B)
-
C18 HPLC column
Procedure:
-
Preparation: Prepare a solution of this compound in your cell culture medium at the final working concentration you intend to use in your experiments.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution. This will serve as your T=0 reference sample. Quench any potential enzymatic activity by adding an equal volume of cold acetonitrile. Store at -80°C until analysis.
-
Incubation: Place the remaining solution in a 37°C, 5% CO₂ incubator.
-
Time Point Sampling: At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect aliquots of the incubated solution. Quench each sample with an equal volume of cold acetonitrile and store at -80°C.
-
Sample Processing: Prior to analysis, centrifuge the quenched samples to pellet any precipitated proteins and salts.
-
Analysis: Analyze the supernatant from each time point, including the T=0 sample, by HPLC-UV or LC-MS.
-
Data Interpretation: Compare the peak area of the this compound at each time point to the peak area at T=0. A decrease in the peak area over time indicates degradation. The percentage of remaining compound can be calculated as: (Peak Area at Tx / Peak Area at T0) * 100.
Protocol 2: Cellular m6A Quantification using m6A ELISA
This protocol provides a general workflow for measuring global m6A levels in cells treated with this compound.
Materials:
-
Cells of interest
-
This compound
-
Appropriate cell culture reagents
-
Total RNA extraction kit
-
mRNA purification kit (optional, but recommended)
-
Commercially available m6A ELISA kit
Procedure:
-
Cell Culture and Treatment: Plate your cells at a suitable density. Allow them to adhere and grow before treating them with various concentrations of this compound or a vehicle control (e.g., DMSO) for your desired experimental duration.
-
RNA Isolation: Following treatment, harvest the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
mRNA Purification (Optional): For more sensitive detection, purify mRNA from the total RNA using oligo(dT) magnetic beads.
-
m6A ELISA: Quantify the global m6A levels in your RNA samples using a commercial m6A ELISA kit. Follow the manufacturer's protocol, which typically involves:
-
Binding a standardized amount of RNA to the assay wells.
-
Incubating with a specific anti-m6A antibody.
-
Adding a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate to generate a colorimetric signal.
-
-
Data Analysis: Measure the absorbance using a plate reader. An increase in m6A levels in this compound-treated cells compared to the vehicle control would indicate successful inhibition of FTO's demethylase activity.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Photoreductive defluorination of trifluoroacetic acid (TFA) in the aqueous phase by hydrated electrons [authors.library.caltech.edu]
- 3. Decomposition of environmentally persistent trifluoroacetic acid to fluoride ions by a homogeneous photocatalyst in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting FTO-IN-1 TFA precipitation in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of the FTO inhibitor, FTO-IN-1, and its trifluoroacetate (B77799) (TFA) salt in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my FTO-IN-1 precipitating when I dilute my DMSO stock into an aqueous buffer or cell culture medium?
A1: This is a common issue for many hydrophobic small molecules and typically occurs for one of the following reasons:
-
Poor Aqueous Solubility: Many organic inhibitors are readily soluble in 100% DMSO but have very low solubility in aqueous solutions.[1] When the concentrated DMSO stock is added to the aqueous medium, the DMSO is diluted, and the aqueous environment can no longer keep the inhibitor dissolved, causing it to "crash out" or precipitate.[1]
-
Incorrect Dilution Technique: Adding the DMSO stock too quickly or without sufficient mixing can create localized areas of high inhibitor concentration that exceed the solubility limit, leading to immediate precipitation.[1]
-
Final DMSO Concentration: The final concentration of DMSO in your working solution may be too low to maintain the solubility of FTO-IN-1 at the desired concentration.[1] While most cell lines can tolerate DMSO up to 0.5%, some compounds may require a slightly higher (but still non-toxic) percentage to stay in solution.[1]
Q2: I am using FTO-IN-1 TFA, which is supposed to be more water-soluble. Why is it still precipitating?
A2: While the TFA salt form of FTO-IN-1 is designed for enhanced water solubility and stability compared to the free base, precipitation can still occur under certain conditions:[2][3][4]
-
pH-Dependent Solubility: The solubility of a salt can be highly dependent on the pH of the aqueous solution. If the pH of your buffer or medium causes the trifluoroacetate salt to revert to its less soluble free base form, precipitation can occur. Ensure your medium is well-buffered (e.g., with HEPES) to maintain a stable pH.[5]
-
Interaction with Media Components: Components in complex solutions like cell culture media (e.g., salts, proteins) can sometimes interact with the compound, leading to the formation of insoluble complexes.[5] For example, calcium salts are a common cause of precipitation in media.
-
Exceeding Solubility Limit: Although more soluble, this compound still has a finite solubility limit in aqueous solutions. If your final desired concentration is too high, it will precipitate regardless of the form.
Q3: What is the difference between FTO-IN-1 and this compound? Which one should I use?
A3: FTO-IN-1 is the free base form of the inhibitor, while this compound is the trifluoroacetate salt. At equivalent molar concentrations, both forms exhibit comparable biological activity.[2][3] The primary difference is physical; the TFA salt form generally has significantly better water solubility and stability.[2][3][4] For experiments in aqueous buffers or cell culture media, using the This compound salt is highly recommended to minimize solubility issues.
Q4: How can I visually confirm if my inhibitor is fully dissolved in the final working solution?
A4: After preparing your final dilution, let the solution sit at your experimental temperature (e.g., 37°C) for a few minutes. Then, hold the tube or plate up to a light source and look for the following:
-
Clarity: The solution should be completely clear and transparent.
-
Turbidity/Cloudiness: Any haziness or cloudiness indicates that the compound is not fully dissolved and may be forming a fine suspension.
-
Visible Particles: Look for any crystalline particles, either suspended in the liquid or settled at the bottom of the container.
If you observe any of these signs, the compound has precipitated, and the actual concentration in solution will be lower than intended.
Solubility Data
The following table summarizes known solubility information for FTO-IN-1 and its TFA salt. Note that solubility can be highly dependent on the specific solvent, temperature, and pH.
| Compound | Solvent/Vehicle | Solubility |
| FTO-IN-1 | Ethanol | 80 mg/mL[6] |
| FTO-IN-1 | DMSO | 1 mg/mL[6] |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL[7] |
| This compound | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL[7] |
Experimental Protocols
Protocol: Preparation of Aqueous Working Solutions from DMSO Stock
This protocol outlines the recommended best practice for diluting a high-concentration DMSO stock of FTO-IN-1 or this compound into an aqueous medium to minimize precipitation.
Materials:
-
High-concentration stock solution of FTO-IN-1 or this compound in 100% DMSO.
-
Sterile aqueous buffer or complete cell culture medium.
-
Sterile microcentrifuge tubes or conical tubes.
-
Vortex mixer.
-
Water bath or incubator set to 37°C.
Procedure:
-
Prepare Stock: If starting from a powder, dissolve FTO-IN-1 or this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution; sonication or gentle warming may be used to assist.[5][7] Aliquot the stock into single-use volumes and store at -20°C or -80°C.[5]
-
Pre-warm Medium: Gently warm your aqueous buffer or cell culture medium to 37°C.[1] This can improve the solubility of the compound.
-
Calculate Dilution: Determine the volume of DMSO stock needed to reach your final desired concentration. Crucially, ensure the final concentration of DMSO does not exceed a level tolerated by your cells (typically <0.5%). [1]
-
Perform Dilution (Critical Step):
-
Place the required volume of pre-warmed medium into a sterile tube.
-
Begin gently vortexing or swirling the tube of medium.[1]
-
While the medium is mixing, add the calculated volume of DMSO stock dropwise directly into the swirling liquid.[5] Do not add the stock solution to the side of the tube. This rapid, distributive mixing helps prevent localized high concentrations that lead to precipitation.[1]
-
-
Final Mix & Inspection: Continue vortexing for another 10-15 seconds to ensure the solution is homogeneous. Visually inspect the solution for any signs of precipitation as described in Q4.
-
Vehicle Control: Always prepare a vehicle control experiment containing the same final concentration of DMSO that is in your experimental samples.[1]
Visual Guides
Caption: A troubleshooting workflow for diagnosing FTO-IN-1 precipitation issues.
References
Technical Support Center: Optimizing FTO-IN-1 TFA Working Concentration
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing FTO-IN-1 TFA, a potent inhibitor of the FTO (fat mass and obesity-associated) protein. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the trifluoroacetate (B77799) salt form of FTO-IN-1, an inhibitor of the fat mass and obesity-associated enzyme (FTO).[1][2] FTO is an RNA demethylase that plays a crucial role in post-transcriptional gene regulation by removing N6-methyladenosine (m6A) from RNA.[3][4] By inhibiting FTO, this compound increases m6A levels in mRNA, thereby influencing gene expression and impacting various cellular processes.[3] It has an IC50 of less than 1 µM and is primarily investigated for its potential in cancer research.[4][5]
Q2: Why is the compound supplied as a TFA salt?
A2: FTO-IN-1 is supplied as a trifluoroacetate (TFA) salt to enhance its water solubility and stability compared to its free base form.[1][2] TFA is commonly used during the synthesis and purification of small molecules.[6] While beneficial for the compound's properties, residual TFA can sometimes interfere with biological assays.[6][7]
Q3: What is the recommended working concentration for this compound?
A3: The optimal working concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on available data, a starting range of 1-10 µM is recommended for most cell-based assays. For enzymatic assays, concentrations closer to the IC50 (<1 µM) may be appropriate. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: Can the TFA salt affect my experimental results?
A4: Yes, the TFA counter-ion can potentially influence experimental outcomes.[8] TFA itself can exhibit cytotoxicity at certain concentrations and may alter the pH of your culture medium.[6][7][9] It is crucial to run appropriate vehicle controls containing the same concentration of TFA as your highest concentration of this compound to account for any non-specific effects.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Between Experiments
Inconsistent IC50 values are a common challenge in FTO inhibition assays and can stem from several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Step-by-Step Guidance:
-
Evaluate Compound Stability and Solubility:
-
Visual Inspection: Check for any precipitation in your assay wells after adding this compound.
-
Solubility Test: Perform a solubility test of this compound in your assay buffer. A sharp decrease in signal or high variability at higher concentrations can indicate precipitation.
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is ideally kept below 1% (v/v) to avoid solvent-induced effects on enzyme activity.[1]
-
-
Verify Assay Component Integrity:
-
Enzyme Activity: Use a fresh aliquot of the FTO enzyme for each experiment to ensure consistent activity. Avoid repeated freeze-thaw cycles.
-
Cofactor Preparation: The Fe(II) cofactor is susceptible to oxidation. Prepare it fresh for each experiment.[1]
-
Substrate Quality: Verify the integrity and concentration of your m6A-containing RNA substrate.
-
-
Standardize Assay Conditions:
-
Incubation Times and Temperatures: Strictly adhere to the incubation times and temperatures specified in your protocol.
-
Pipetting Accuracy: Use calibrated pipettes and ensure accurate and consistent pipetting.
-
Plate Effects: Be mindful of "edge effects" in microplates. Consider not using the outermost wells for critical samples or ensure proper plate sealing.[1]
-
Issue 2: Unexpected or High Cytotoxicity
Possible Causes and Solutions:
-
TFA Salt Toxicity: The trifluoroacetate salt can be cytotoxic to some cell lines.[10]
-
Solution: Run a vehicle control with TFA alone at concentrations equivalent to those in your this compound-treated wells. This will help differentiate the inhibitor's effect from the TFA's effect. If TFA toxicity is confirmed, consider performing a salt exchange to a more biocompatible salt like hydrochloride (HCl).[10]
-
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can have off-target effects.[11]
-
Solution: Perform a dose-response experiment to identify the lowest effective concentration. If off-target effects are suspected, you may need to validate your findings using a second, structurally different FTO inhibitor or through genetic approaches like siRNA-mediated FTO knockdown.
-
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Solution: Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for most cell lines). Run a solvent-only control.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines/Conditions | Reference |
| FTO IC50 | < 1 µM | Enzymatic Assay | [4][5] |
| FTO Enzyme Inhibition | 62% at 50 µM | In Vitro Assay | [4][5] |
| Cell Viability IC50 | 2.1 µM | SCLC-21H | [4][5] |
| 5.3 µM | RH30 | [4][5] | |
| 5.6 µM | KP3 | [4][5] |
Table 2: Solubility of FTO-IN-1
| Solvent | Solubility | Notes |
| DMSO | ≥ 20.8 mg/mL | - |
| Ethanol | Not specified | - |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium by diluting a high-concentration DMSO stock. Also, prepare a 2X vehicle control with the same final DMSO and TFA concentration.
-
Cell Treatment: Remove the old medium and add 100 µL of the 2X this compound solution or vehicle control to the appropriate wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for FTO Protein Levels
This protocol outlines the steps to measure FTO protein levels following treatment with this compound.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13][14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against FTO overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
Protocol 3: Quantitative PCR (qPCR) for Target Gene Expression
This protocol is for quantifying changes in the mRNA levels of FTO target genes.
-
RNA Isolation: Treat cells with this compound or vehicle control. Isolate total RNA using a commercial kit.
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for your gene of interest and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol.[16]
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Mandatory Visualization
FTO Signaling Pathways
Caption: FTO inhibition by this compound leads to downstream effects on cellular signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. benchchem.com [benchchem.com]
- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. FTO inhibition mitigates high-fat diet-induced metabolic disturbances and cognitive decline in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. benchchem.com [benchchem.com]
- 16. mcgill.ca [mcgill.ca]
FTO-IN-1 TFA Dose-Response Curve Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for FTO-IN-1 TFA dose-response curve analysis. This guide will address common issues encountered during experimentation to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the trifluoroacetic acid salt form of FTO-IN-1, an inhibitor of the Fat Mass and Obesity-associated protein (FTO).[1][2] FTO is an enzyme that acts as an N6-methyladenosine (m6A) RNA demethylase, removing methyl groups from mRNA.[3][4][5] By inhibiting FTO, this compound increases the levels of m6A in RNA, which can influence gene expression and impact various cellular processes.[4][6] This mechanism is being explored for its therapeutic potential in cancer and other diseases.[2][4] The TFA salt form of FTO-IN-1 generally offers enhanced water solubility and stability compared to its freebase form, while exhibiting comparable biological activity at equivalent molar concentrations.[2]
Q2: What is the expected IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound is less than 1 µM for the FTO enzyme in biochemical assays.[1][2] In cellular assays, the IC50 can vary depending on the cell line. For instance, in certain cancer cell lines such as SCLC-21H, RH30, and KP3, the IC50 values have been reported to be 2.1 µM, 5.3 µM, and 5.6 µM, respectively.[1][2]
Q3: What are the key differences between a biochemical and a cell-based FTO inhibition assay?
A3: Biochemical assays utilize purified FTO enzyme and a synthetic substrate to directly measure the inhibitor's effect on the enzyme's demethylase activity.[7] These assays are ideal for high-throughput screening and for determining the direct mechanism of inhibition.[7] In contrast, cell-based assays assess the inhibitor's effect on FTO activity within a living cell.[7] This is often achieved by measuring global m6A levels in cellular RNA or by analyzing the expression of downstream target genes.[7] Cell-based assays provide insights into the compound's performance in a more physiologically relevant context, considering factors like cell permeability and interaction with cellular signaling pathways.[7]
Experimental Protocols
Protocol 1: Fluorescence-Based FTO Inhibition Assay
This protocol is a generalized procedure for determining the in vitro inhibitory activity of this compound against the FTO enzyme.
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.0), 75 µM (NH4)2Fe(SO4)2·6H2O, 300 µM α-ketoglutarate, 2 mM L-ascorbic acid in RNase-free water. It is recommended to warm the buffer to room temperature before use.[7]
-
FTO Enzyme: Dilute recombinant human FTO to the desired concentration (e.g., 0.25 µM) in the assay buffer.[7]
-
m6A RNA Substrate: Use a commercially available fluorescently labeled m6A-containing oligonucleotide, diluted to the desired concentration (e.g., 7.5 µM) in the assay buffer.[7]
-
This compound: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.[7][8]
Assay Procedure:
-
Add 1 µL of the this compound dilution or DMSO (for vehicle control) to the wells of a black 384-well plate.[7]
-
Add 25 µL of the FTO enzyme solution to each well.[7]
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[7]
-
Initiate the reaction by adding 25 µL of the m6A RNA substrate solution to each well.[7]
-
Incubate the plate for 2 hours at room temperature, ensuring it is protected from light.[7]
-
Read the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.[7]
Data Analysis:
-
Subtract the background fluorescence (from wells containing no enzyme) from all other readings.[7]
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.[7]
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a suitable dose-response curve model (e.g., four-parameter logistic regression) to determine the IC50 value.[7]
Protocol 2: Cellular m6A Quantification (m6A ELISA)
This protocol provides a general method for quantifying global m6A levels in cellular RNA following treatment with this compound.
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat them with varying concentrations of this compound or a vehicle control for a predetermined time.[7]
-
RNA Isolation: Harvest the cells and isolate total RNA using a standard RNA extraction method. Subsequently, purify mRNA from the total RNA using oligo(dT) magnetic beads.[7]
-
m6A ELISA:
-
Data Analysis: Quantify the m6A levels based on the ELISA kit's detection method and compare the levels in this compound-treated cells to the vehicle-treated controls.
Quantitative Data Summary
| Parameter | Value | Cell Line/Assay Condition | Reference |
| This compound IC50 | < 1 µM | In vitro FTO enzyme assay | [1][2] |
| 2.1 µM | SCLC-21H cells | [1][2] | |
| 5.3 µM | RH30 cells | [1][2] | |
| 5.6 µM | KP3 cells | [1][2] | |
| FTO-IN-1 (Free Base) IC50 | < 1 µM | In vitro FTO enzyme assay | [2] |
| 2.1 µM | SCLC-21H cells | [2] | |
| 5.3 µM | RH30 cells | [2] | |
| 5.6 µM | KP3 cells | [2] |
Troubleshooting Guide
Issue 1: Inconsistent IC50 values between experiments.
-
Possible Cause: Variability in reagent preparation, particularly the Fe(II) cofactor which is prone to oxidation.[7]
-
Solution: Always prepare the Fe(II) cofactor fresh for each experiment. Ensure all other reagents, including the FTO enzyme and RNA substrate, are stored correctly and have not degraded.[7]
-
Possible Cause: Minor variations in assay conditions such as incubation times and temperatures.[7]
-
Solution: Strictly adhere to the established protocol for all experiments. Use calibrated pipettes to ensure accuracy, especially with small volumes.[7]
-
Possible Cause: "Edge effects" in microplates due to evaporation.[7]
-
Solution: Avoid using the outermost wells for critical samples or ensure proper plate sealing to minimize evaporation.[7]
-
Possible Cause: Compound precipitation at higher concentrations.[7]
-
Solution: Visually inspect the assay plate for any signs of precipitation. If precipitation is suspected, perform a solubility test of this compound in the assay buffer.[7]
Issue 2: High background fluorescence in the biochemical assay.
-
Possible Cause: Intrinsic fluorescence of the inhibitor or other assay components.[7]
-
Solution: Run control experiments to identify the source of the high background. These controls should include:
-
No Enzyme Control: Buffer, substrate, and this compound to check for substrate or compound fluorescence.[7]
-
No Substrate Control: Buffer, enzyme, and this compound to check for fluorescent contaminants in the enzyme preparation.[7]
-
Buffer Only Control: To measure the intrinsic background of the buffer and microplate.[7]
-
Issue 3: Poor dose-response curve fit.
-
Possible Cause: Inappropriate concentration range of the inhibitor.
-
Solution: Ensure the concentration range of this compound spans from no inhibition to complete inhibition to define the top and bottom plateaus of the curve. A wider range of concentrations with more data points around the expected IC50 may be necessary.
-
Possible Cause: High data variability.
-
Solution: Review pipetting techniques and ensure proper mixing of reagents. Increase the number of technical replicates for each concentration.
Visualizations
Caption: FTO signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound dose-response analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing FTO-IN-1 TFA Cytotoxicity to Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize the cytotoxic effects of FTO-IN-1 TFA on normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: FTO-IN-1 is a small molecule inhibitor of the Fat Mass and Obesity-associated protein (FTO), an enzyme that acts as an N6-methyladenosine (m6A) RNA demethylase.[1] By inhibiting FTO, FTO-IN-1 prevents the removal of m6A modifications from RNA, which can influence gene expression and impact various cellular processes.[1] The trifluoroacetate (B77799) (TFA) salt form of FTO-IN-1 generally offers improved water solubility and stability for experimental use.[2][3][4]
Q2: Why am I observing cytotoxicity in my normal (non-cancerous) cell lines when using this compound?
A2: While FTO inhibitors are often designed to target cancer cells where FTO is overexpressed, they can also affect normal cells. This cytotoxicity can be due to several factors:
-
On-target effects: Normal cells also express FTO, and its inhibition can disrupt essential cellular processes regulated by m6A RNA methylation.
-
Off-target effects: this compound may inhibit other proteins besides FTO. For example, some FTO inhibitors have been shown to inhibit human dihydroorotate (B8406146) dehydrogenase (hDHODH), an enzyme crucial for pyrimidine (B1678525) synthesis.[5][6]
-
High concentrations: The concentration of this compound used may be above the therapeutic window for your specific normal cell line.
-
Experimental conditions: Factors such as cell density, serum concentration in the media, and the duration of exposure can all influence the perceived cytotoxicity.
Q3: How can I determine if the observed cytotoxicity is specific to FTO inhibition?
A3: To confirm that the observed cytotoxicity is due to the inhibition of FTO, you can perform several control experiments:
-
Use a negative control compound: If available, use a structurally similar but inactive analog of this compound.
-
Rescue experiment: If a downstream product of the FTO pathway is known and can be supplied exogenously, its addition might rescue the cells from cytotoxicity. For off-target effects on hDHODH, uridine (B1682114) supplementation has been shown to rescue leukemia cells from the effects of some FTO inhibitors.[5]
-
FTO knockdown/knockout cells: Compare the cytotoxicity of this compound in wild-type normal cells versus cells where FTO has been knocked down (using siRNA or shRNA) or knocked out (using CRISPR/Cas9). If the cytotoxicity is on-target, the FTO-deficient cells should be less sensitive to the inhibitor.
Q4: What are some general strategies to reduce the cytotoxicity of this compound to normal cells?
A4: Here are some initial strategies to consider:
-
Optimize the concentration: Perform a dose-response curve to determine the lowest effective concentration that achieves the desired effect on your target cells while minimizing toxicity to normal cells.
-
Reduce exposure time: A shorter incubation period may be sufficient to achieve the desired biological effect without causing excessive damage to normal cells.
-
Optimize cell culture conditions: Adjusting cell density and serum concentration can modulate the cytotoxic response.
-
Consider the vehicle control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to the cytotoxicity at the final concentration used in the experiment.
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed in Normal Cells
Issue: You are observing a high level of cell death in your normal cell lines after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Concentration of this compound is too high. | 1. Perform a thorough dose-response analysis using a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the IC50 value for your specific normal cell line. 2. Compare this to the IC50 in your cancer cell line of interest to determine the therapeutic window. |
| Off-target effects of the inhibitor. | 1. Review the literature for known off-target effects of FTO inhibitors. For example, check for potential inhibition of hDHODH.[5][6] 2. If off-target effects are suspected, try to rescue the phenotype. For hDHODH inhibition, supplement the culture medium with uridine.[5] |
| High sensitivity of the specific normal cell line. | 1. Consider using a different, more robust normal cell line for your control experiments if possible. 2. Investigate the expression level of FTO in your normal cell line; higher expression may lead to increased sensitivity. |
| Suboptimal cell culture conditions. | 1. Cell Density: Ensure that you are using an optimal cell seeding density. Very low or very high cell densities can affect drug sensitivity.[7] 2. Serum Concentration: Serum proteins can bind to small molecules, reducing their effective concentration. Consider if changes in serum concentration are affecting the inhibitor's potency and toxicity. |
| Vehicle (e.g., DMSO) cytotoxicity. | 1. Run a vehicle control with the same concentration of the solvent as used in your highest this compound concentration. 2. Ensure the final DMSO concentration is typically ≤ 0.1% to avoid solvent-induced toxicity. |
Guide 2: Inconsistent Cytotoxicity Results
Issue: You are observing high variability in cytotoxicity between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell health and passage number. | 1. Use cells from a consistent, low passage number for all experiments. 2. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Variability in this compound preparation. | 1. Prepare fresh stock solutions of this compound regularly and store them properly (typically at -80°C in small aliquots to avoid freeze-thaw cycles).[8] 2. Ensure complete dissolution of the compound in the solvent before diluting it in the culture medium. |
| Pipetting errors. | 1. Use calibrated pipettes and be meticulous with pipetting, especially when performing serial dilutions. |
| Assay-related issues. | 1. If using a colorimetric or fluorometric assay, check for interference from the compound itself. Some compounds can directly react with the assay reagents.[9] 2. Ensure that the incubation time with the assay reagent is consistent across all experiments. |
Quantitative Data Summary
The following tables summarize the reported IC50 values for various FTO inhibitors in different cell lines. This data can be used as a reference for designing your own experiments.
Table 1: IC50 Values of FTO Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cell Type | IC50 (µM) |
| FTO-IN-1 | SCLC-21H | Small Cell Lung Cancer | 2.1 |
| FTO-IN-1 | RH30 | Rhabdomyosarcoma | 5.3 |
| FTO-IN-1 | KP3 | Pancreatic Cancer | 5.6 |
| FB23-2 | MOLM13 | Acute Myeloid Leukemia | >1 |
| FB23 | MOLM13 | Acute Myeloid Leukemia | >20 |
| CS1/CS2 | AML cells | Acute Myeloid Leukemia | 10- to 30-times lower than FB23-2 and MO-I-500 |
Data compiled from multiple sources.[10][11]
Table 2: Cytotoxicity Data of FTO Inhibitors in Non-Cancerous Cell Lines
| Inhibitor | Cell Line | Cell Type | Observation |
| FTO-04 | Healthy Neural Stem Cells | Normal Stem Cells | Did not inhibit neurosphere formation |
| CS1/CS2 | Healthy control cells | Blood cells | Largely spared |
| FTO-43 N | HEK cells | Human Embryonic Kidney | Significantly less toxicity than other tested compounds |
Data compiled from multiple sources.[6][11][12]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.
Materials:
-
Normal and cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your normal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the inhibitor.
-
Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration) and an untreated control (medium only).
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Caspase-3 Activity Assay for Apoptosis
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells treated with this compound
-
Caspase-3 colorimetric or fluorometric assay kit (follow the manufacturer's instructions)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the MTT assay protocol.
-
Cell Lysis:
-
Harvest the cells (both adherent and suspension) and wash with cold PBS.
-
Lyse the cells using the provided lysis buffer on ice.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase-3 Assay:
-
Measurement: Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence using a microplate reader.
-
Data Analysis: Compare the caspase-3 activity in treated cells to the untreated control.
Visualizations
FTO Signaling and Potential Off-Target Effects
Caption: FTO signaling and potential off-target effects of FTO inhibitors.
Experimental Workflow for Minimizing Cytotoxicity
Caption: Workflow for minimizing this compound cytotoxicity to normal cells.
References
- 1. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. abcam.com [abcam.com]
FTO-IN-1 TFA treatment duration optimization
Welcome to the technical support center for FTO-IN-1 TFA, a potent and selective inhibitor of the FTO (Fat mass and obesity-associated) protein. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and achieve reliable, reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in a question-and-answer format.
Question 1: I am not observing a significant increase in global m6A levels in my cells after treatment with this compound. What could be the cause?
Answer: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:
-
Inadequate Treatment Duration: The inhibitory effect of this compound on m6A demethylation is time-dependent. Short incubation times may be insufficient to produce a measurable change in total m6A levels. We recommend performing a time-course experiment to determine the optimal treatment duration for your specific cell line and experimental conditions.[1][2]
-
Suboptimal Inhibitor Concentration: The effective concentration of this compound can vary between cell lines. If the concentration is too low, the inhibition of FTO may be incomplete. Conversely, excessively high concentrations can lead to off-target effects or cytotoxicity. A dose-response experiment is crucial to identify the optimal, non-toxic concentration for your cells.[1][2]
-
Compound Instability: Ensure that this compound is properly stored and handled. Prepare fresh dilutions from a stock solution for each experiment to avoid degradation.[2]
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to FTO inhibition due to differences in FTO expression levels or the activity of compensatory pathways. Confirm that your cell line expresses FTO and consider using a positive control cell line known to be responsive to FTO inhibitors.[2]
Question 2: I am observing high levels of cell toxicity or death after treating my cells with this compound. How can I mitigate this?
Answer: Cell toxicity is a common issue with small molecule inhibitors and can often be resolved by optimizing experimental parameters:
-
Excessive Inhibitor Concentration: The most likely cause of toxicity is a concentration of this compound that is too high for your specific cell line. It is essential to perform a dose-response experiment to determine the cytotoxic threshold.[1]
-
Prolonged Treatment Duration: Extended exposure to the inhibitor, even at a non-toxic concentration, can lead to cumulative stress and cell death.[1] A time-course experiment will help you identify a treatment window that maximizes FTO inhibition while minimizing toxicity.
-
Solvent Toxicity: this compound is typically dissolved in DMSO. High concentrations of DMSO in the cell culture medium can be toxic to cells. Ensure that the final DMSO concentration is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1][2][3]
-
TFA Salt Effects: The trifluoroacetic acid (TFA) salt form of the inhibitor can sometimes contribute to cellular stress or toxicity.[4][5][6][7][8] If you suspect TFA-related toxicity, consider using a lower concentration of the inhibitor or exploring alternative salt forms if available.
Question 3: My results are inconsistent between experiments. How can I improve reproducibility?
Answer: Inconsistent results are often due to minor variations in experimental conditions. To improve reproducibility, standardize the following:
-
Strict Protocol Adherence: Ensure that incubation times, temperatures, and reagent concentrations are kept consistent across all experiments.[3]
-
Accurate Pipetting: Use calibrated pipettes and practice consistent pipetting techniques, especially when working with small volumes of the inhibitor and other reagents.[3]
-
Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media formulations, as these can all influence cellular responses to treatment.
-
Reagent Quality: Use fresh aliquots of the FTO enzyme and other critical reagents for each experiment to avoid degradation from repeated freeze-thaw cycles.[3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the FTO protein.[9][10] FTO is an enzyme that removes N6-methyladenosine (m6A) modifications from RNA, a process known as demethylation.[11][12][13] By inhibiting FTO, this compound prevents the removal of these methyl groups, leading to an increase in global m6A levels in the cell. This can subsequently affect mRNA stability, translation, and splicing, thereby influencing various cellular processes.[13]
Q2: How should I determine the optimal treatment duration for this compound in my experiments?
A2: The optimal treatment duration is highly dependent on the cell type and the specific biological question being investigated.[1] A time-course experiment is the most effective way to determine this. We recommend treating your cells with an effective, non-toxic concentration of this compound and harvesting them at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[2] You can then analyze your endpoint of interest, such as global m6A levels or the expression of a target gene, at each time point to identify when the desired effect is maximal.
Q3: What is the recommended method for preparing and storing this compound?
A3: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.[2] To avoid repeated freeze-thaw cycles that can lead to compound degradation, it is best to aliquot the stock solution into smaller, single-use volumes.[2] Store the stock solution at -20°C or -80°C, protected from light.[2] When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration remains below 0.5%.[1]
Q4: Can the TFA counter-ion affect my experimental results?
A4: Yes, the trifluoroacetic acid (TFA) counter-ion has been reported to have biological effects in some cellular assays.[5][6] It can, in some instances, inhibit or stimulate cell proliferation and may interfere with certain assays.[4][5][6] If you observe unexpected or inconsistent results, it is worth considering the potential influence of the TFA salt. In such cases, minimizing the final concentration of the compound or seeking an alternative salt form may be beneficial.
Quantitative Data Summary
The following table provides illustrative data from a hypothetical experiment to optimize this compound treatment duration and concentration in a human cancer cell line.
| This compound Concentration (µM) | Treatment Duration (hours) | Global m6A Level (relative to vehicle) | Cell Viability (%) |
| 1 | 24 | 1.2 ± 0.1 | 98 ± 2 |
| 1 | 48 | 1.5 ± 0.2 | 95 ± 3 |
| 1 | 72 | 1.6 ± 0.2 | 92 ± 4 |
| 5 | 24 | 1.8 ± 0.3 | 94 ± 3 |
| 5 | 48 | 2.5 ± 0.4 | 85 ± 5 |
| 5 | 72 | 2.7 ± 0.4 | 70 ± 6 |
| 10 | 24 | 2.2 ± 0.3 | 80 ± 5 |
| 10 | 48 | 3.1 ± 0.5 | 60 ± 7 |
| 10 | 72 | 3.3 ± 0.5 | 45 ± 8 |
Experimental Protocols
Protocol: Optimization of this compound Treatment Duration
This protocol provides a general framework for determining the optimal treatment duration of this compound for a given cell line and endpoint.
Methodology:
-
Cell Seeding: Plate your cells in multiple culture plates or wells to accommodate the different time points. Seed at a density that will ensure cells are in a logarithmic growth phase throughout the experiment. Allow the cells to adhere overnight.
-
Treatment: Prepare a working solution of this compound at a pre-determined optimal concentration (determined from a dose-response experiment). Include a vehicle-treated control (e.g., DMSO) for each time point.
-
Time Points: Harvest the cells or perform your endpoint assay at various time points. The selection of time points should be based on the expected kinetics of the biological process you are studying (e.g., 6, 12, 24, 48, 72 hours).[1][2]
-
Endpoint Analysis: Analyze the samples for your desired readout. This could include:
-
Quantification of global m6A levels using an m6A ELISA kit.
-
Measurement of specific gene or protein expression by qRT-PCR or Western blot.
-
Assessment of cell viability using an MTS or similar assay.
-
-
Data Analysis: Plot the results for each time point to determine the duration at which the desired biological effect is optimal while maintaining acceptable cell viability.
Visualizations
Caption: Workflow for optimizing this compound treatment duration.
Caption: FTO signaling pathway and the effect of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. genscript.com [genscript.com]
- 7. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 8. lifetein.com [lifetein.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 12. FTO demethylates m6A modifications in HOXB13 mRNA and promotes endometrial cancer metastasis by activating the WNT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
FTO-IN-1 TFA In Vivo Delivery: Technical Support Center
Welcome to the technical support center for the in vivo application of FTO-IN-1 TFA, a potent inhibitor of the FTO (fat mass and obesity-associated) protein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on formulation, administration, and troubleshooting for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the trifluoroacetic acid salt form of FTO-IN-1, an inhibitor of the FTO enzyme. FTO is an RNA demethylase that removes the N6-methyladenosine (m6A) modification from RNA, thereby influencing RNA stability, splicing, and translation. By inhibiting FTO, FTO-IN-1 increases m6A levels on target mRNAs, leading to downstream effects on various cellular processes, including cell proliferation, differentiation, and metabolism. This makes it a valuable tool for studying the biological roles of FTO and as a potential therapeutic agent, particularly in oncology.
Q2: Why is the trifluoroacetic acid (TFA) salt form used?
A2: The TFA salt form of FTO-IN-1 generally offers improved water solubility and stability compared to its freebase form, which is advantageous for creating formulations for in vivo studies.[1][2][3]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound solid should be stored at 4°C, sealed, and protected from moisture. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[4]
Q4: What are the primary signaling pathways affected by FTO inhibition?
A4: FTO inhibition has been shown to impact several key signaling pathways, including:
-
WNT Signaling: FTO has been implicated in the regulation of the WNT/β-catenin pathway. Inhibition of FTO can affect the expression of key components of this pathway, influencing cell fate and proliferation.[5][6][7]
-
Lipid Metabolism: FTO plays a role in regulating the expression of genes involved in lipogenesis and fatty acid oxidation, such as SREBP1c and CPT1a.[8][9][10] Inhibition of FTO can therefore modulate lipid accumulation.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other relevant FTO inhibitors.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 50 mg/mL (98.96 mM) | Ultrasonic treatment may be needed. Hygroscopic DMSO can negatively impact solubility.[4] |
| Water | < 0.1 mg/mL | Insoluble.[4] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (4.12 mM) | Clear solution; saturation point is not known.[4] |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (4.12 mM) | Clear solution; saturation point is not known.[4] |
Table 2: In Vitro and In Vivo Efficacy of FTO Inhibitors
| Inhibitor | Model System | Dosage/Concentration | Observed Effect |
| This compound | SCLC-21H, RH30, and KP3 cancer cell lines (in vitro) | IC50s of 2.1 µM, 5.3 µM, and 5.6 µM, respectively | Inhibition of cell viability.[4] |
| FB23 (FTO inhibitor) | SAMP8 mice (in vivo, oral gavage) | 3 mg/kg per day | Ameliorated high-fat diet-induced metabolic disturbances and cognitive decline.[11] |
| CS1 and CS2 (FTO inhibitors) | AML xenograft mouse model (in vivo) | Not specified | Synergized with T cell treatment to suppress AML progression and prolong survival.[12] |
| Ibrutinib + FB23 | Breast cancer mouse model (in vivo) | Not specified | Markedly suppressed tumor growth and decreased metastasis.[13] |
Experimental Protocols
Protocol 1: Aqueous-Based Formulation for Intraperitoneal (i.p.) Injection
This protocol is suitable for achieving a systemic distribution of this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[4] Ensure complete dissolution, using sonication if necessary.
-
Vehicle Preparation: In a sterile conical tube, add the required volume of PEG300 (40% of the final volume).
-
Add Drug Stock: To the PEG300, add the this compound stock solution (10% of the final volume) and mix thoroughly by vortexing.
-
Add Surfactant: Add Tween-80 (5% of the final volume) to the mixture and vortex until a homogenous solution is formed.
-
Final Dilution: Slowly add sterile saline (45% of the final volume) to the mixture while vortexing to prevent precipitation.
-
Final Formulation: The final formulation should be a clear solution. If any cloudiness or precipitation occurs, refer to the troubleshooting guide below.
Protocol 2: Oil-Based Formulation for Oral Gavage (p.o.)
This protocol is suitable for oral administration of this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Corn Oil
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[4] Use sonication to ensure complete dissolution.
-
Vehicle Preparation: In a sterile conical tube, add the required volume of corn oil (90% of the final volume).
-
Add Drug Stock: Add the this compound stock solution (10% of the final volume) to the corn oil.
-
Final Formulation: Vortex the mixture thoroughly to ensure a homogenous solution. The final formulation should be a clear solution.
Administration Protocols
Intraperitoneal (i.p.) Injection in Mice:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Identify the lower right or left quadrant of the abdomen.
-
Needle Insertion: Using a 25-27 gauge needle, insert the needle at a 15-20 degree angle into the peritoneal cavity.[14]
-
Aspiration: Gently pull back on the plunger to ensure no fluid or blood is aspirated. If fluid or blood enters the syringe, withdraw the needle and reinject at a different site with a new needle.[14]
-
Injection: Inject the formulation slowly. The recommended maximum injection volume for aqueous solutions is 10 mL/kg of body weight.[14]
-
Post-injection Monitoring: Monitor the animal for any signs of distress after the injection.
Oral Gavage in Mice:
-
Animal Restraint: Gently restrain the mouse and immobilize its head.
-
Gavage Needle Selection: Use a flexible, ball-tipped gavage needle (18-20 gauge for adult mice).[15]
-
Needle Insertion: Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Administration: Slowly administer the formulation. The maximum recommended volume for oil-based formulations is 10 mL/kg of body weight.[15]
-
Post-administration Monitoring: Observe the animal for any signs of respiratory distress.
Troubleshooting Guide
Issue 1: Precipitation of this compound during formulation preparation.
-
Possible Cause: The TFA salt may be sensitive to pH changes when aqueous solutions are added. The solubility limit may have been exceeded.
-
Solutions:
-
Order of Addition: Always dissolve this compound in the primary organic solvent (DMSO) first before adding co-solvents and aqueous components.
-
Slow Addition: Add the aqueous component (saline) slowly while vortexing vigorously.
-
Gentle Warming: Gently warm the solution (e.g., to 37°C) to aid in dissolution, but be cautious of potential compound degradation.
-
Sonication: Use a sonicator to help dissolve the compound.[4]
-
Issue 2: Vehicle-induced toxicity or adverse effects in animals.
-
Possible Cause: High concentrations of DMSO or other organic solvents can be toxic to animals.
-
Solutions:
-
Vehicle Control Group: Always include a vehicle-only control group in your experiment to differentiate between vehicle effects and compound effects.
-
Reduce DMSO Concentration: If possible, try to reduce the final concentration of DMSO in the formulation.
-
Alternative Vehicles: Explore other biocompatible vehicles.
-
Issue 3: Low or variable in vivo exposure.
-
Possible Cause: Poor absorption from the administration site or rapid metabolism.
-
Solutions:
-
Formulation Optimization: For oral administration, consider formulations that enhance solubility and absorption, such as lipid-based formulations.
-
Route of Administration: If oral bioavailability is low, consider parenteral routes like intraperitoneal or intravenous injection.
-
Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the half-life and clearance of this compound to optimize the dosing regimen.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: FTO's role in the canonical WNT signaling pathway.
Caption: FTO's influence on lipid metabolism pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Loss of FTO Antagonises Wnt Signaling and Leads to Developmental Defects Associated with Ciliopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fat Mass and Obesity Associated (FTO) Gene and Hepatic Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination of FTO and BTK inhibitors synergistically suppresses the malignancy of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
FTO-IN-1 TFA Interference with Fluorescence Assays: A Technical Support Guide
FOR IMMEDIATE RELEASE
Researchers and drug development professionals utilizing the FTO inhibitor, FTO-IN-1 TFA, now have access to a comprehensive technical support center. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential interference with fluorescence-based assays, a common challenge in high-throughput screening and lead optimization.
The fat mass and obesity-associated (FTO) protein, a key enzyme in epigenetic regulation, is a significant target in cancer and metabolic disease research.[1][2] this compound is a potent inhibitor of FTO, with an IC50 of less than 1 μM.[3][4] While a valuable tool, its use in fluorescence-based assays requires careful consideration of potential artifacts. This guide is designed to help researchers identify, understand, and mitigate these issues to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: How can this compound interfere with my fluorescence-based assay?
Small molecules like this compound can interfere with fluorescence assays through two primary mechanisms:
-
Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit light at the emission wavelength of the assay's fluorophore. This leads to an artificially high fluorescence signal, which can be misinterpreted as low enzyme activity in an inhibition assay (a false negative) or high activity in an activation assay (a false positive).[5]
-
Fluorescence Quenching: The compound can absorb the light emitted by the fluorophore, reducing the detected signal. This "inner filter effect" can lead to an apparent increase in enzyme inhibition (a false positive).[5]
Q2: What are the typical signs of interference from this compound in my assay?
Common indicators of interference include:
-
High background fluorescence in wells containing this compound, even in the absence of the enzyme or substrate.[6]
-
A dose-dependent increase in fluorescence signal in control wells (no enzyme) with increasing concentrations of this compound.
-
A sudden drop in signal or high variability at higher concentrations of the inhibitor, which could also indicate compound precipitation.[6]
-
Inconsistent IC50 values that vary with changes in assay conditions not directly related to enzyme activity (e.g., different concentrations of the fluorescent probe).
Q3: What are the key differences between a biochemical and a cell-based FTO inhibition assay?
Biochemical assays utilize purified FTO enzyme and a synthetic substrate to directly measure the inhibition of FTO's demethylase activity.[6] These are valuable for high-throughput screening and for determining the direct mechanism of action of an inhibitor.
Cell-based assays, on the other hand, measure the effect of an inhibitor on FTO activity within a cellular context.[6] This can be achieved by quantifying global m6A levels in cellular RNA or by measuring the expression of FTO's downstream target genes.[6] While more physiologically relevant, cell-based assays are subject to additional complexities such as cell permeability and off-target effects.
Troubleshooting Guide
Should you suspect interference from this compound in your fluorescence-based assay, follow this step-by-step troubleshooting guide.
Step 1: Identify the Source of Interference
The first step is to determine if this compound is autofluorescent or if it quenches the fluorescence signal in your specific assay system. This can be achieved by running a series of control experiments.
Table 1: Control Experiments to Identify Interference
| Control Experiment | Components Included | Purpose |
| No Enzyme Control | Buffer, Substrate, this compound | To determine if the substrate or the test compound is fluorescent at the assay wavelengths.[6] |
| No Substrate Control | Buffer, Enzyme, this compound | To check for fluorescent contaminants in the enzyme preparation or interaction of the compound with the enzyme.[6] |
| Buffer Only Control | Buffer, this compound | To measure the intrinsic fluorescence of the compound in the assay buffer. |
| Quenching Control | Buffer, Fluorescent Product, this compound | To assess if the compound quenches the fluorescence of the product. |
Step 2: Mitigate the Interference
Based on the results from Step 1, you can take the following steps to minimize the impact of interference:
-
For Autofluorescence:
-
Background Subtraction: If the "No Enzyme Control" shows significant fluorescence, subtract this background signal from your experimental wells.[6]
-
Use Red-Shifted Fluorophores: Autofluorescence from small molecules is often more pronounced at shorter (blue/green) wavelengths.[7] Switching to a fluorophore with excitation and emission in the red or far-red spectrum can significantly reduce interference.[7]
-
-
For Fluorescence Quenching:
-
Optimize Fluorophore Concentration: In some cases, increasing the concentration of the fluorescent probe can overcome quenching effects.[8]
-
Consider Orthogonal Assays: If quenching is severe, it may be necessary to use an orthogonal assay with a different detection method, such as a luminescence-based assay or mass spectrometry, to confirm your results.
-
Step 3: General Assay Optimization
-
Compound Solubility: Visually inspect your assay plate for any signs of precipitation. A sudden drop in signal at higher compound concentrations can be an indicator of insolubility.[6]
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is kept as low as possible (ideally below 1%), as higher concentrations can affect enzyme activity.[6]
Experimental Protocols
Protocol 1: Fluorescence-Based FTO Inhibition Assay
This protocol is a generalized method for a high-throughput fluorescence-based assay to screen for FTO inhibitors.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.0), 75 µM (NH4)2Fe(SO4)2·6H2O, 300 µM α-ketoglutarate, 2 mM L-ascorbic acid in RNase-free water. Warm to room temperature before use.[6]
-
FTO Enzyme: Dilute recombinant human FTO to the desired concentration (e.g., 0.25 µM) in assay buffer.[6]
-
m6A RNA Substrate: Use a commercially available fluorescently labeled m6A-containing oligonucleotide (e.g., with a FAM label) diluted to the desired concentration (e.g., 7.5 µM) in assay buffer.[6]
-
Test Compound (this compound): Prepare a serial dilution in DMSO. The final DMSO concentration in the assay should not exceed 1%.[6]
2. Assay Procedure:
-
Add 1 µL of the test compound dilution or DMSO (for controls) to the wells of a black 384-well plate.[6]
-
Add 25 µL of the FTO enzyme solution to each well.[6]
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[6]
-
Add 25 µL of the m6A RNA substrate solution to each well to initiate the reaction.[6]
-
Incubate the plate for 2 hours at room temperature, protected from light.[6]
3. Data Acquisition:
-
Read the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for your chosen fluorophore (e.g., for FAM: Excitation ~495 nm, Emission ~520 nm).[6]
4. Data Analysis:
-
Subtract the background fluorescence (from "No Enzyme Control" wells) from all other readings.[6]
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
Protocol 2: Autofluorescence Check
This protocol helps to determine if this compound is autofluorescent under your assay conditions.
1. Reagent Preparation:
-
Assay Buffer: Same as in Protocol 1.
-
Test Compound (this compound): Prepare a serial dilution in DMSO, covering the concentration range used in your primary assay.
2. Assay Procedure:
-
Add 1 µL of the test compound dilution or DMSO (for control) to the wells of a black 384-well plate.
-
Add 50 µL of assay buffer to each well.
3. Data Acquisition:
-
Read the fluorescence intensity using the same plate reader and filter set (excitation and emission wavelengths) as your primary assay.
4. Data Analysis:
-
Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent.
Signaling Pathways and Experimental Workflows
Understanding the cellular context of FTO is crucial for interpreting the results of inhibitor studies. FTO has been implicated in various signaling pathways, particularly in cancer, where it can influence the expression of key oncogenes and signaling molecules.
Caption: FTO signaling pathway and the inhibitory action of this compound.
The diagram above illustrates how FTO, through its demethylase activity on m6A-modified RNA, can regulate the expression of genes involved in critical cancer-related signaling pathways such as Wnt/β-catenin, TGF-β, and PI3K/AKT.[6][9][10] this compound acts by inhibiting the enzymatic activity of FTO, thereby preventing the demethylation of its target RNAs.
Caption: Troubleshooting workflow for this compound interference.
This workflow provides a logical sequence of steps to diagnose and address potential fluorescence assay interference by this compound. By systematically performing control experiments, researchers can identify the nature of the interference and apply the appropriate mitigation strategies to ensure the accuracy and reliability of their experimental data.
References
- 1. Frontiers | FTO – A Common Genetic Basis for Obesity and Cancer [frontiersin.org]
- 2. FTO in cancer: functions, molecular mechanisms, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FTO-mediated ZNF687 accelerates tumor growth, metastasis, and angiogenesis in colorectal cancer through the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FTO Gene Polymorphisms at the Crossroads of Metabolic Pathways of Obesity and Epigenetic Influences - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage conditions for FTO-IN-1 TFA stock solutions
This technical support guide provides detailed information on the long-term storage, handling, and troubleshooting of FTO-IN-1 TFA stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored under the following conditions.[1] Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions.[1]
Q3: Can I store the this compound stock solution at 4°C?
A3: No, it is not recommended to store this compound stock solutions at 4°C for long-term storage. While the solid powder form of this compound can be stored at 4°C, once dissolved, the solution should be stored at -20°C or -80°C to maintain stability.[1]
Q4: My this compound stock solution has precipitated. What should I do?
A4: Precipitation can occur if the compound's solubility limit is exceeded or due to improper storage. Gentle warming and vortexing or sonication can help to redissolve the compound. If precipitation persists, it is advisable to prepare a fresh stock solution.
Q5: How many freeze-thaw cycles can I subject my this compound stock solution to?
A5: To ensure the integrity of the compound, it is best to minimize freeze-thaw cycles. We recommend preparing small-volume aliquots of your stock solution to avoid repeated thawing and freezing of the main stock.
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommended Solvent | Special Instructions |
| Solid Powder | 4°C | Not specified | N/A | Keep sealed and away from moisture.[1] |
| Stock Solution | -20°C | 1 month | DMSO | Keep sealed and away from moisture.[1] |
| Stock Solution | -80°C | 6 months | DMSO | Keep sealed and away from moisture.[1] |
Experimental Protocols
Protocol for Assessing this compound Stock Solution Stability
This protocol outlines a general method to assess the stability of your this compound stock solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC-grade DMSO (or the solvent used for your stock)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile (B52724) and water with 0.1% TFA)
-
Autosampler vials
Procedure:
-
Timepoint 0 (Initial Analysis):
-
Thaw a fresh aliquot of your this compound stock solution.
-
Prepare a dilution of the stock solution in the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the diluted sample onto the HPLC system and record the chromatogram.
-
Note the peak area and retention time of the this compound peak. This will serve as your baseline.
-
-
Storage:
-
Store the remaining aliquots of the stock solution under the desired storage conditions (e.g., -20°C and -80°C).
-
-
Subsequent Timepoints (e.g., 1, 3, 6 months):
-
At each designated timepoint, thaw a new aliquot from each storage condition.
-
Prepare a dilution in the same manner as the initial analysis.
-
Inject the sample onto the HPLC and record the chromatogram.
-
-
Data Analysis:
-
Compare the peak area of the this compound peak at each timepoint to the peak area from Timepoint 0.
-
A significant decrease in the peak area or the appearance of new peaks may indicate degradation.
-
Calculate the percentage of this compound remaining at each timepoint relative to the initial measurement.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits the FTO protein, preventing the demethylation of m6A-RNA and altering downstream protein expression and cellular responses.
Experimental Workflow
Caption: Recommended workflow for preparing and using this compound stock solutions to ensure consistency and stability.
Troubleshooting Logic
Caption: A logical diagram to troubleshoot potential issues arising from this compound stock solution handling.
References
Addressing variability in FTO-IN-1 TFA experimental results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with FTO-IN-1 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the Fat Mass and Obesity-associated protein (FTO), an α-ketoglutarate-dependent dioxygenase.[1] Its primary mechanism of action is the inhibition of FTO's N6-methyladenosine (m6A) demethylase activity. By inhibiting FTO, this compound leads to an increase in global m6A levels in cellular RNA, which in turn can affect the stability and translation of target mRNAs. This modulation of RNA methylation is the basis for its observed effects in various biological processes, particularly in cancer research.
Q2: Why is the compound supplied as a trifluoroacetate (B77799) (TFA) salt?
Trifluoroacetic acid (TFA) is commonly used in the purification of synthetic small molecules by reversed-phase high-performance liquid chromatography (RP-HPLC). It acts as an ion-pairing agent, improving the separation and purity of the final compound. Consequently, FTO-IN-1 is often isolated and supplied as a TFA salt to ensure its stability and solubility.[2]
Q3: Can the TFA counter-ion interfere with my experimental results?
Yes, the TFA counter-ion can significantly impact experimental outcomes, leading to variability. TFA is a strong acid and can alter the pH of your assay buffer, potentially affecting enzyme activity.[3] In cell-based assays, TFA has been reported to have direct cytotoxic effects and can influence cell proliferation, which may confound the interpretation of the inhibitor's specific activity. It is crucial to consider the potential effects of TFA and, if necessary, perform a salt exchange or use appropriate controls.
Q4: What are the key differences between a biochemical and a cell-based FTO inhibition assay?
Biochemical assays utilize purified FTO enzyme and a synthetic m6A-containing substrate to directly measure the inhibitory effect of this compound on the enzyme's demethylase activity.[3] These assays are useful for determining the compound's potency (e.g., IC50 value) and mechanism of action in a controlled, cell-free environment.[3]
Cell-based assays, on the other hand, assess the inhibitor's activity within a living cellular system.[3] This can be evaluated by measuring changes in global m6A levels in cellular RNA, or by observing downstream effects on FTO target gene expression and cellular phenotypes like proliferation or apoptosis.[3] Cell-based assays provide insights into the compound's cell permeability, stability, and on-target engagement in a more physiologically relevant context.[3]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values Between Experiments
Inconsistent IC50 values are a common challenge when working with FTO inhibitors. This guide provides a systematic approach to troubleshoot and identify the source of variability.
Step 1: Evaluate Compound Solubility and Stability
-
Precipitation: this compound, especially when diluted from a high-concentration DMSO stock into aqueous assay buffers, can precipitate.
-
Visual Inspection: Carefully inspect your assay plates for any signs of compound precipitation after addition.
-
Solubility Test: Perform a solubility test of this compound in your specific assay buffer. A sharp decrease in signal or high variability at higher concentrations can be indicative of precipitation.
-
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is kept to a minimum (ideally below 1% v/v), as higher concentrations can impact enzyme activity.[3]
-
Compound Degradation: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
Step 2: Verify Integrity of Assay Components
-
Enzyme Activity: Ensure your FTO enzyme has consistent activity. Use fresh aliquots for each experiment and avoid storing diluted enzyme for extended periods.
-
Substrate Quality: Verify the integrity and concentration of your m6A-containing RNA substrate. Degradation of the substrate will lead to inconsistent results.
Step 3: Standardize Assay Conditions
-
Incubation Times and Temperatures: Adhere strictly to the protocol's specified incubation times and temperatures. Minor variations can lead to significant differences in IC50 values.[3]
-
Pipetting Accuracy: Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.
-
Plate Effects: Be aware of "edge effects" in multi-well plates due to evaporation. Consider not using the outer wells for critical samples or ensure proper plate sealing.
Step 4: Address Potential TFA Counter-Ion Interference
-
pH Shift: The acidic nature of the TFA salt can lower the pH of your assay buffer. Verify the pH of your final assay solution after adding this compound.
-
TFA Control: Run a control experiment with a TFA salt (e.g., sodium trifluoroacetate) at the same concentration as that present in your this compound sample to assess any direct effects of the counter-ion.
-
Salt Exchange: If TFA interference is suspected, perform a salt exchange to a more biocompatible salt form, such as hydrochloride (HCl).
Logical Workflow for Troubleshooting Inconsistent IC50 Values
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Quantitative Data Summary
| Parameter | Value | Experimental Context | Reference |
| Biochemical IC50 | <1 µM | In vitro FTO enzymatic assay | [1][4] |
| Enzymatic Inhibition | 62% inhibition at 50 µM | In vitro FTO enzyme activity assay | [1][4] |
| Cellular IC50 | 2.1 µM | SCLC-21H cell viability assay | [1][4] |
| 5.3 µM | RH30 cell viability assay | [1][4] | |
| 5.6 µM | KP3 cell viability assay | [1][4] |
Signaling Pathways and Experimental Workflows
FTO and Wnt Signaling Pathway
FTO has been shown to regulate the Wnt signaling pathway. Loss of FTO can lead to a downregulation of the canonical Wnt/β-catenin pathway and an activation of the non-canonical Wnt/Ca2+ pathway.[5][6] This suggests a role for FTO in balancing these two branches of Wnt signaling.
Caption: FTO's role in balancing canonical and non-canonical Wnt signaling.
FTO's Role in Acute Myeloid Leukemia (AML) Signaling
In AML, FTO plays a crucial role by regulating the stability of key oncogenic transcripts such as MYC and CEBPA. By demethylating m6A modifications on these mRNAs, FTO enhances their stability, leading to increased protein expression and promoting leukemogenesis.
Caption: Inhibition of FTO by this compound in AML signaling.
Detailed Experimental Protocols
Protocol 1: In Vitro FTO Enzymatic Assay (Fluorescence-Based)
This protocol is a general guideline for a fluorescence-based assay to determine the IC50 of this compound.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.0), 75 µM (NH4)2Fe(SO4)2·6H2O, 300 µM α-ketoglutarate, 2 mM L-ascorbic acid in RNase-free water. Prepare fresh and warm to room temperature before use.
-
FTO Enzyme: Dilute recombinant human FTO to a final concentration of 0.25 µM in Assay Buffer.
-
m6A RNA Substrate: Use a commercially available fluorescently labeled m6A-containing oligonucleotide, diluted to a final concentration of 7.5 µM in Assay Buffer.
-
This compound: Prepare a serial dilution in DMSO. The final DMSO concentration in the assay should not exceed 1%.
2. Assay Procedure:
-
Add 1 µL of the this compound dilution or DMSO (for vehicle control) to the wells of a black 384-well plate.
-
Add 25 µL of the FTO enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 25 µL of the m6A RNA substrate solution to each well.
-
Incubate the plate for 2 hours at room temperature, protected from light.
3. Data Acquisition and Analysis:
-
Read the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Subtract the background fluorescence (from wells with no enzyme) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular m6A Quantification (Dot Blot Assay)
This protocol provides a general method to semi-quantitatively assess changes in global m6A levels in mRNA following treatment with this compound.
1. Cell Treatment and RNA Isolation:
-
Culture your cells of interest to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration.
-
Harvest the cells and isolate total RNA using a standard RNA extraction method (e.g., TRIzol).
-
Purify mRNA from the total RNA using oligo(dT) magnetic beads according to the manufacturer's protocol.
2. Dot Blot Procedure:
-
Denature 100-200 ng of mRNA in three volumes of RNA incubation buffer (e.g., containing formaldehyde (B43269) and SSC buffer) by heating at 65°C for 15 minutes.
-
Place the denatured RNA on ice.
-
Spot the denatured RNA onto a nitrocellulose or nylon membrane and allow it to air dry.
-
Crosslink the RNA to the membrane using a UV crosslinker.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against m6A overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
As a loading control, stain the membrane with Methylene Blue.
3. Data Analysis:
-
Quantify the dot intensity using image analysis software (e.g., ImageJ).
-
Normalize the m6A signal to the Methylene Blue staining.
-
Compare the relative m6A levels in this compound-treated samples to the vehicle-treated control. An increase in signal indicates FTO inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Loss of FTO Antagonises Wnt Signaling and Leads to Developmental Defects Associated with Ciliopathies | PLOS One [journals.plos.org]
- 6. Loss of FTO Antagonises Wnt Signaling and Leads to Developmental Defects Associated with Ciliopathies - PMC [pmc.ncbi.nlm.nih.gov]
FTO-IN-1 TFA lot-to-lot variability issues
This technical support center is designed for researchers, scientists, and drug development professionals using FTO-IN-1 TFA in their experiments. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential lot-to-lot variability and other common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: FTO-IN-1 is a small molecule inhibitor of the Fat Mass and Obesity-Associated Protein (FTO), an enzyme that removes N6-methyladenosine (m6A) from RNA. The Trifluoroacetic acid (TFA) salt form, this compound, is often used in research due to its generally enhanced water solubility and stability. By inhibiting FTO's demethylase activity, this compound can be used to study the role of m6A RNA methylation in various biological processes, including cancer.
Q2: What are the known signaling pathways regulated by FTO?
A2: FTO has been shown to be involved in several key signaling pathways. Notably, it can regulate the WNT signaling pathway, affecting both the canonical (β-catenin dependent) and non-canonical pathways.[1][2][3] FTO has also been implicated in the TGF-β signaling pathway, which is crucial for processes like cell growth, differentiation, and apoptosis.[4] Understanding these pathways is critical as the effects of FTO inhibition can be context-dependent.
Q3: What could cause lot-to-lot variability in this compound?
A3: Lot-to-lot variability in small molecule inhibitors like this compound can arise from several factors during synthesis and purification. These may include minor differences in purity, the presence of residual solvents or byproducts, and variations in crystalline form or salt stoichiometry. Such variations can potentially impact the compound's solubility, stability, and ultimately its biological activity in your assays.
Q4: How should I properly store and handle this compound?
A4: this compound should be stored under the conditions specified on the certificate of analysis. Generally, it is recommended to store the solid compound at -20°C for short-term storage (1 month) and -80°C for long-term storage (6 months), protected from moisture. For preparing stock solutions, use of freshly opened, anhydrous DMSO is recommended as the compound is hygroscopic. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. TFA itself is a moisture-sensitive liquid, so ensuring a dry environment is crucial for the stability of the TFA salt form of the inhibitor.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between different lots of this compound.
This is a common issue and can be addressed by systematically evaluating your compound and assay parameters.
Step 1: Verify Compound Integrity and Concentration
-
Action: Compare the Certificate of Analysis (CoA) for each lot. Pay close attention to purity specifications.
-
Recommendation: If possible, independently verify the purity and identity of each lot using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Step 2: Perform a Side-by-Side Functional Comparison
-
Action: Conduct a dose-response experiment comparing the new and old lots in parallel.
-
Recommendation: Use a validated in vitro or cellular assay (see protocols below) to determine the IC50 value for each lot under identical conditions. A significant shift in the IC50 value may indicate a difference in potency.
Step 3: Assess Target Engagement with Cellular Thermal Shift Assay (CETSA)
-
Action: Perform a CETSA to confirm that both lots of the inhibitor can effectively bind to the FTO protein in a cellular context.
-
Recommendation: A lack of a thermal shift with the new lot, in contrast to the old lot, would suggest a problem with the compound's ability to engage its target.
Issue 2: Higher than expected IC50 value or no activity observed.
Step 1: Check Compound Solubility
-
Action: Visually inspect your prepared solutions for any precipitation.
-
Recommendation: this compound can precipitate in aqueous buffers. Ensure the final DMSO concentration in your assay is kept low (typically <0.5%) and consistent across all experiments.
Step 2: Evaluate Assay Conditions
-
Action: Review your experimental protocol for any recent changes.
-
Recommendation: Inconsistent cell passage numbers, variable seeding densities, and changes in media or serum lots can all contribute to shifts in IC50 values. Maintain consistent cell culture practices.
Step 3: Confirm FTO Expression in Your Cellular Model
-
Action: Verify the expression of FTO in the cell line you are using.
-
Recommendation: Use Western blotting or qPCR to confirm that your cells express the FTO protein. Low or absent FTO expression will result in a lack of response to the inhibitor.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| Biochemical IC50 | < 1 µM | - | MedchemExpress |
| Cell Viability IC50 | 2.1 µM | SCLC-21H | MedchemExpress |
| 5.3 µM | RH30 | MedchemExpress | |
| 5.6 µM | KP3 | MedchemExpress |
Key Experimental Protocols
Protocol 1: In Vitro Fluorescence-Based FTO Inhibition Assay
This assay measures the ability of this compound to inhibit the demethylase activity of recombinant FTO enzyme on a fluorescently labeled m6A RNA substrate.
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES (pH 7.0), 75 µM (NH4)2Fe(SO4)2·6H2O, 300 µM α-ketoglutarate, 2 mM L-ascorbic acid in RNase-free water. Prepare fresh.
- FTO Enzyme Solution: Dilute recombinant human FTO to the desired final concentration (e.g., 250 nM) in assay buffer.
- m6A RNA Substrate Solution: Use a commercially available fluorescently labeled m6A-containing oligonucleotide, diluted to the desired final concentration (e.g., 7.5 µM) in assay buffer.
- This compound: Prepare a 10 mM stock in DMSO. Create a serial dilution series in DMSO, and then dilute further in assay buffer.
2. Assay Procedure (384-well plate format):
- Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells.
- Add 25 µL of the FTO enzyme solution to each well.
- Incubate for 15 minutes at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding 25 µL of the m6A RNA substrate solution.
- Incubate for 2 hours at room temperature, protected from light.
3. Data Acquisition and Analysis:
- Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
- Subtract the background fluorescence (wells with no enzyme).
- Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
- Plot the percent inhibition against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Cellular m6A Quantification (m6A ELISA)
This protocol measures the global m6A levels in mRNA from cells treated with this compound.
1. Cell Treatment and RNA Isolation:
- Culture cells to the desired confluency.
- Treat cells with varying concentrations of this compound or a vehicle control for the desired duration.
- Harvest cells and isolate total RNA using a standard RNA extraction method.
- Purify mRNA from total RNA using oligo(dT) magnetic beads.
2. m6A ELISA Procedure:
- Quantify the purified mRNA.
- Follow the protocol of a commercially available m6A ELISA kit. This typically involves:
- Binding a standardized amount of mRNA to the assay wells.
- Incubating with a specific anti-m6A antibody.
- Adding a secondary antibody conjugated to an enzyme (e.g., HRP).
- Adding a substrate and measuring the colorimetric or fluorometric output.
3. Data Analysis:
- Generate a standard curve using the controls provided in the kit.
- Determine the amount of m6A in each sample relative to the standard curve.
- Compare the m6A levels in this compound-treated samples to the vehicle-treated control.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This assay confirms the direct binding of this compound to the FTO protein in a cellular environment.
1. Cell Treatment:
- Culture cells to a high confluency.
- Treat cells with this compound or a vehicle control at a concentration where target engagement is expected (e.g., 5-10 times the IC50) for 1-2 hours.
2. Heat Challenge:
- Harvest the cells and resuspend them in PBS containing protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
3. Lysis and Protein Quantification:
- Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
- Separate the soluble fraction (containing non-denatured protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
- Transfer the supernatant to a new tube and determine the protein concentration.
4. Western Blot Analysis:
- Normalize the protein concentration for all samples.
- Perform SDS-PAGE and Western blotting using a specific anti-FTO antibody.
- Quantify the band intensities for each temperature point.
5. Data Analysis:
- Plot the percentage of soluble FTO protein against the temperature for both the vehicle-treated and this compound-treated samples.
- A shift of the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization of the FTO protein upon inhibitor binding.
Visualizations
Caption: FTO's role in WNT and TGF-beta signaling pathways.
Caption: Workflow for troubleshooting this compound lot-to-lot variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of global m6A RNA methylation levels by LC-MS/MS [visikol.com]
- 3. An Improved m6A-ELISA for Quantifying N6-methyladenosine in Poly(A)-purified mRNAs [en.bio-protocol.org]
- 4. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling FTO-IN-1 TFA powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and utilizing FTO-IN-1 TFA powder in experimental settings. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful application of this FTO inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the Fat Mass and Obesity-associated protein (FTO), an α-ketoglutarate-dependent dioxygenase.[1][2] FTO is an RNA demethylase that removes the N6-methyladenosine (m6A) modification from RNA, primarily mRNA.[3] By inhibiting FTO, FTO-IN-1 prevents this demethylation, leading to an increase in global m6A levels. This modification can affect mRNA stability, splicing, and translation, thereby influencing the expression of key genes involved in various cellular processes, including cancer cell proliferation.[1][4] this compound is the trifluoroacetic acid salt form of the FTO-IN-1 compound, which often enhances solubility and stability.[1]
Q2: How should this compound powder and stock solutions be stored?
Proper storage is critical to maintain the integrity and activity of the compound. Follow these guidelines for optimal stability:
| Form | Storage Temperature | Shelf Life | Special Instructions |
| Solid Powder | -20°C | ≤ 1 month | Store in a tightly sealed, desiccated container protected from light. |
| -80°C | ≤ 6 months | Recommended for long-term storage to ensure maximum stability. | |
| Stock Solution (in DMSO) | -20°C | ≤ 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | ≤ 6 months | Recommended for long-term storage of the stock solution. |
Q3: How do I properly dissolve this compound powder?
The solubility of FTO-IN-1 can vary based on the solvent. It is recommended to first prepare a high-concentration stock solution in an appropriate organic solvent before making further dilutions into aqueous buffers or cell culture media.
-
Equilibrate: Before opening, allow the vial of this compound powder to warm to room temperature for at least 20 minutes to prevent condensation, which can affect compound stability.
-
Solvent Addition: Add the required volume of anhydrous, sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Gently vortex and/or sonicate the vial at room temperature until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.
Q4: What are the recommended working concentrations for cell-based assays?
The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on available data, typical concentrations for inhibiting cancer cell viability range from 2 µM to 6 µM.[2] It is always recommended to perform a dose-response experiment (e.g., from 0.1 µM to 50 µM) to determine the optimal concentration for your specific cell model and assay.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Notes |
| FTO Enzymatic IC50 | < 1 µM | Direct inhibition of FTO demethylase activity.[2] |
| FTO Enzyme Inhibition | 62% at 50 µM | In vitro biochemical assay.[1][2] |
Table 2: Cell Viability IC50 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SCLC-21H | Small Cell Lung Cancer | 2.1 |
| RH30 | Rhabdomyosarcoma | 5.3 |
| KP3 | Pancreatic Cancer | 5.6 |
| (Data sourced from MedChemExpress product information)[2] |
Table 3: Solubility of FTO-IN-1 (Free Base)
| Solvent | Max Solubility (mg/mL) | Max Solubility (mM) | Notes |
| DMSO | 1 | 2.56 | Sonication is recommended to aid dissolution.[5] |
| Ethanol | 80 | 204.47 | Sonication is recommended to aid dissolution.[5] |
Signaling Pathway Visualization
FTO-IN-1 acts by inhibiting the FTO enzyme, which prevents the demethylation of N6-methyladenosine (m6A) on target mRNAs. This leads to an accumulation of m6A, which is then recognized by "reader" proteins (like YTHDF2), often resulting in decreased mRNA stability and reduced protein translation of oncogenes.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder (Molecular Weight: 504.44 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound powder required. For 1 mL of a 10 mM stock solution, you will need: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 504.44 g/mol = 0.005044 g = 5.04 mg
-
Weigh out 5.04 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. If needed, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.
-
Visually confirm that the solution is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile tubes to minimize freeze-thaw cycles.
-
Store aliquots at -80°C for up to 6 months.
Protocol 2: General Protocol for a Cellular FTO Inhibition Assay (m6A Quantification)
This protocol provides a general workflow to assess the effect of this compound on global m6A levels in cultured cells using a commercially available m6A ELISA kit.
Methodology:
-
Cell Seeding: Seed your cells of interest in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 60-70%).
-
Compound Treatment:
-
Prepare serial dilutions of this compound in your cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤ 0.5%).[6]
-
Aspirate the old medium and add the medium containing the desired concentrations of this compound or the vehicle control (DMSO).
-
Incubate the cells for a suitable duration (e.g., 24 to 48 hours).
-
-
RNA Isolation and Purification:
-
Harvest the cells by trypsinization or scraping.
-
Isolate total RNA using a standard RNA extraction kit (e.g., TRIzol or column-based kits).
-
Purify mRNA from the total RNA using oligo(dT) magnetic beads according to the manufacturer's instructions. This step is crucial as it removes other RNA species (tRNA, rRNA) that can interfere with the assay.
-
-
m6A Quantification:
-
Quantify the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop).
-
Perform the m6A quantification using a commercial m6A RNA ELISA kit, following the manufacturer's protocol precisely.[6] This typically involves binding a standardized amount of mRNA to assay wells, followed by incubation with a specific anti-m6A capture antibody and a detection antibody.
-
-
Data Analysis:
-
Read the absorbance using a microplate reader at the wavelength specified by the kit.
-
Calculate the relative m6A levels in the this compound-treated samples compared to the vehicle-treated control. An increase in absorbance in the treated samples indicates a higher level of m6A, confirming cellular FTO inhibition.[6]
-
Troubleshooting Guide
Encountering issues during experiments is common. This guide addresses specific problems you might face when working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FTO-IN-1 | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Validating FTO Inhibition in Cells: A Comparative Guide to FTO-IN-1 TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of FTO-IN-1 TFA with other common alternatives for inhibiting the Fat Mass and Obesity-Associated (FTO) protein in cellular assays. We present supporting experimental data, detailed protocols for validation, and visualizations to clarify key processes.
Performance Comparison of FTO Inhibitors
The following table summarizes the key performance indicators of this compound compared to two other widely used FTO inhibitors, FB23 and Meclofenamic Acid. The data presented is compiled from various studies and direct comparisons in the same experimental setup may not be available.
| Feature | This compound | FB23 | Meclofenamic Acid (MA) |
| In Vitro IC50 vs FTO | < 1 µM[1] | ~23.6 - 44.8 µM[2] | ~17.4 µM (in displacing m6A-containing ssDNA)[3] |
| Cellular Effects | Inhibits viability of cancer cell lines (e.g., SCLC-21H, RH30, KP3) with IC50s of 2.1 µM, 5.3 µM, and 5.6 µM, respectively.[1] | Moderately inhibits proliferation of AML cell lines (NB4 and MONOMAC6) with IC50s of 44.8 µM and 23.6 µM, respectively. Its more permeable derivative, FB23-2, shows improved anti-proliferative activity with an IC50 of 0.8 - 1.5 µM.[2] | Treatment of HeLa cells with the ethyl ester form (MA2) leads to elevated levels of m6A in mRNA.[3] |
| Mechanism of Action | Direct inhibitor of FTO's N6-methyladenosine (m6A) demethylase activity.[4] | Directly binds to FTO and selectively inhibits its m6A demethylase activity.[2] | Competes with the m6A-containing nucleic acid for binding to FTO.[3] |
| Known Downstream Effects | Inhibition of FTO leads to increased m6A levels in mRNA, affecting the stability and translation of transcripts of oncogenes like MYC and tumor suppressors like ASB2 and RARA.[2] | Increases mRNA and protein levels of ASB2 and RARA, while inhibiting MYC and CEBPA expression in AML cells.[2] | Increases global m6A levels in cellular mRNA.[3] |
Experimental Protocols for Validating FTO Inhibition
Accurate validation of FTO inhibition is crucial. Below are detailed protocols for key experiments to assess the efficacy of FTO inhibitors in a cellular context.
Global N6-methyladenosine (m6A) Quantification
A primary consequence of FTO inhibition is the increase in global m6A levels in cellular RNA. This can be quantified using several methods, with LC-MS/MS being the gold standard for accuracy and m6A ELISA kits offering a higher-throughput option.
a) m6A Quantification by LC-MS/MS (Liquid Chromatography-Mass Spectrometry)
This method provides precise quantification of the m6A/A (adenosine) ratio.
Protocol:
-
RNA Isolation: Isolate total RNA from cells treated with the FTO inhibitor and control cells using a standard RNA extraction kit. Ensure high purity and integrity of the RNA.
-
mRNA Purification: Purify mRNA from the total RNA using oligo(dT)-magnetic beads. This step is crucial as m6A is most abundant in mRNA.
-
RNA Digestion: Digest the purified mRNA into single nucleosides using nuclease P1, followed by dephosphorylation with bacterial alkaline phosphatase.
-
LC-MS/MS Analysis: Separate the nucleosides using reverse-phase liquid chromatography and detect and quantify the amounts of adenosine (B11128) (A) and N6-methyladenosine (m6A) using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Calculate the m6A/A ratio by dividing the quantified amount of m6A by the amount of A. Compare the ratios between inhibitor-treated and control samples.
b) Global m6A Quantification by ELISA
This method is a less technically demanding alternative to LC-MS/MS.
Protocol:
-
RNA Isolation and mRNA Purification: Follow the same procedure as for LC-MS/MS.
-
RNA Binding: Bind a specific amount of purified mRNA to the wells of a microplate.
-
Immunodetection:
-
Add a specific anti-m6A antibody to the wells and incubate to allow binding to m6A in the immobilized RNA.
-
Wash the wells to remove unbound antibody.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the wells again.
-
-
Signal Development: Add a colorimetric HRP substrate and measure the absorbance using a microplate reader.
-
Data Analysis: The signal intensity is proportional to the amount of m6A in the sample. Compare the absorbance values between inhibitor-treated and control samples.
Gene Expression Analysis of FTO and its Downstream Targets
Inhibition of FTO's demethylase activity can alter the expression levels of FTO itself and its target genes.
a) Quantitative Real-Time PCR (qPCR)
qPCR is used to measure changes in mRNA levels.
Protocol:
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from treated and control cells and reverse transcribe it into complementary DNA (cDNA).
-
qPCR Reaction: Set up qPCR reactions using SYBR Green or TaqMan probes with primers specific for FTO and its known target genes (e.g., MYC, ASB2, RARA, CEBPA). Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
b) Western Blotting
Western blotting is used to detect changes in protein levels.
Protocol:
-
Protein Extraction: Lyse treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for FTO or its target proteins (e.g., MYC, RARA).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the relative protein expression levels.
Visualizing Cellular Pathways and Workflows
Diagrams created using the DOT language provide clear visualizations of the complex biological processes and experimental procedures involved in validating FTO inhibition.
Caption: FTO Inhibition Signaling Pathway.
Caption: Experimental Workflow for FTO Inhibition Validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Guide to FTO Inhibitors: FTO-IN-1 TFA vs. FB23-2
For researchers and drug development professionals investigating the therapeutic potential of targeting the fat mass and obesity-associated (FTO) protein, the selection of a potent and well-characterized inhibitor is paramount. This guide provides a detailed comparison of two commercially available FTO inhibitors, FTO-IN-1 TFA and FB23-2, summarizing their performance based on available experimental data.
Overview
This compound and FB23-2 are both small molecule inhibitors of the FTO N6-methyladenosine (m6A) RNA demethylase. While both compounds demonstrate inhibitory activity against FTO, the extent of their characterization in the public domain differs significantly. FB23-2 has been extensively studied in the context of acute myeloid leukemia (AML), with a wealth of data on its selectivity, cellular activity, and in vivo efficacy. In contrast, detailed experimental data for this compound is less readily available, with most information originating from patent literature and vendor-supplied data.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and FB23-2 based on publicly available information.
Table 1: In Vitro Potency and Efficacy
| Parameter | This compound | FB23-2 | Reference(s) |
| FTO IC50 | <1 µM | 2.6 µM | [1][2] |
| Cellular Anti-proliferative IC50 (SCLC-21H) | 2.1 µM (at 50 µM) | Not Available | [1] |
| Cellular Anti-proliferative IC50 (RH30) | 5.3 µM (at 50 µM) | Not Available | [1] |
| Cellular Anti-proliferative IC50 (KP3) | 5.6 µM (at 50 µM) | Not Available | [1] |
| Cellular Anti-proliferative IC50 (NB4 AML cells) | Not Available | 0.8 µM | Not Available |
| Cellular Anti-proliferative IC50 (MONOMAC6 AML cells) | Not Available | 1.5 µM | Not Available |
| Effect on Cellular m6A Levels | Not Available | Substantial increase in AML cells | [3] |
Table 2: Selectivity and In Vivo Performance
| Parameter | This compound | FB23-2 | Reference(s) |
| Selectivity against ALKBH5 | Not Available | Highly selective (no inhibition observed) | [3] |
| Selectivity against other epigenetic targets | Not Available | High (minimal effects on HDAC, DOTL1, BRD, LSD1, JmjC KDMs, TET1) | [3] |
| Selectivity against kinases | Not Available | High (minimal inhibition of 405 human kinases) | [3] |
| In Vivo Efficacy | Not Available | Significantly suppresses leukemia progression and prolongs survival in AML xenograft models | [3][4] |
| Animal Model | Not Available | MONOMAC6 and patient-derived xenograft (PDX) mouse models of AML | [3][4] |
| Dosing Regimen | Not Available | 2 mg/kg, intraperitoneal injection, daily | [3] |
Mechanism of Action and Cellular Effects
FB23-2 has been demonstrated to exert its anti-leukemic effects by directly inhibiting FTO's m6A demethylase activity. This leads to an increase in global m6A levels in RNA, which in turn upregulates the expression of key myeloid differentiation-associated genes such as ASB2 and RARA, and downregulates oncogenes like MYC and CEBPA[3][5]. Treatment with FB23-2 has been shown to induce apoptosis and cell cycle arrest in AML cells[3].
The detailed mechanism of action for This compound , including its effect on global m6A levels and downstream signaling pathways, has not been extensively reported in peer-reviewed literature. While it is confirmed to inhibit FTO enzyme activity in vitro, further studies are required to elucidate its cellular and molecular effects[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of FTO inhibitors.
FTO Enzymatic Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the demethylation of a fluorogenic m6A-containing RNA substrate by recombinant FTO protein.
-
Reagent Preparation :
-
Assay Buffer: 50 mM HEPES (pH 7.0), 75 µM (NH4)2Fe(SO4)2·6H2O, 300 µM α-ketoglutarate, 2 mM L-ascorbic acid in RNase-free water.
-
FTO Enzyme: Recombinant human FTO diluted in assay buffer.
-
m6A RNA Substrate: Fluorescently labeled m6A-containing oligonucleotide diluted in assay buffer.
-
Test Compound: Serial dilutions prepared in DMSO.
-
-
Assay Procedure :
-
Add 1 µL of the test compound dilution or DMSO (vehicle control) to the wells of a microplate.
-
Add 25 µL of the FTO enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the m6A RNA substrate solution to each well.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis :
-
Measure fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to FTO within a cellular context. Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Cell Treatment and Heating :
-
Treat intact cells with the FTO inhibitor or vehicle control for a specified time.
-
Heat the cell suspensions to a range of temperatures for a short duration (e.g., 3 minutes) to induce protein denaturation and precipitation.
-
Cool the samples on ice.
-
-
Lysis and Fractionation :
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
-
Protein Detection :
-
Analyze the amount of soluble FTO protein in the supernatant by Western blotting using an FTO-specific antibody.
-
-
Data Analysis :
-
Quantify the band intensities and plot them against the corresponding temperatures to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
In Vivo Xenograft Model for AML
This protocol outlines the assessment of an FTO inhibitor's anti-tumor efficacy in a mouse model of acute myeloid leukemia.
-
Cell Implantation :
-
Inject human AML cells (e.g., MONOMAC6) into immunodeficient mice (e.g., NOD/SCID).
-
-
Tumor Growth and Treatment :
-
Allow the tumors to establish.
-
Randomize the mice into treatment and control groups.
-
Administer the FTO inhibitor (e.g., FB23-2 at 2 mg/kg) or vehicle control via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily).
-
-
Efficacy Assessment :
-
Monitor tumor growth by measuring tumor volume with calipers.
-
Monitor overall survival of the mice.
-
At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry, Western blotting).
-
Mandatory Visualizations
Caption: FTO signaling pathway in AML and the effect of FB23-2 inhibition.
Caption: Workflow for assessing the in vivo efficacy of FTO inhibitors in AML xenograft models.
Conclusion
Based on the currently available data, FB23-2 is a well-characterized FTO inhibitor with demonstrated potency, high selectivity, and significant anti-leukemic activity both in vitro and in vivo. The wealth of published data makes it a strong candidate for studies requiring a thoroughly validated tool compound.
This compound is a potent FTO inhibitor based on its reported IC50 value. However, the lack of comprehensive, publicly available data on its selectivity, cellular mechanism of action, and in vivo efficacy makes it a less characterized option. Researchers should consider this data gap when selecting an inhibitor for their studies. The trifluoroacetate (B77799) (TFA) salt form may offer advantages in terms of solubility and stability, but its biological activity is expected to be comparable to the free form at equimolar concentrations.
For researchers and drug development professionals, the choice between these inhibitors will depend on the specific requirements of their study. For investigations that require a well-documented mechanism of action and in vivo proof-of-concept, FB23-2 is the more substantiated choice. Further independent characterization of this compound is necessary to fully assess its potential as a reliable research tool.
References
- 1. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of FTO Inhibitor Potency: FTO-IN-1 TFA vs. CS1/CS2
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is paramount for unraveling the therapeutic potential of targeting the N6-methyladenosine (m⁶A) demethylase FTO. This guide provides a comprehensive comparison of the potency of three such inhibitors: FTO-IN-1 TFA, CS1 (Bisantrene), and CS2 (Brequinar), supported by experimental data and detailed methodologies.
This document summarizes the available data on the inhibitory activity of these compounds, presents the experimental protocols used to determine their potency, and visualizes the key signaling pathways involved.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, CS1, and CS2 against the FTO enzyme and in various cancer cell lines. Lower IC50 values indicate higher potency.
| Inhibitor | Assay Type | Target/Cell Line | IC50 Value | Reference |
| This compound | Enzymatic Assay | FTO Enzyme | < 1 µM | [1] |
| Cell Viability Assay | SCLC-21H Cells | 2.1 µM | [1] | |
| Cell Viability Assay | RH30 Cells | 5.3 µM | [1] | |
| Cell Viability Assay | KP3 Cells | 5.6 µM | [1] | |
| CS1 (Bisantrene) | Cell Viability Assay | MOLM13 (FTO-High AML) | ~50 nM | [2] |
| Cell Viability Assay | NOMO-1 (FTO-High AML) | ~70 nM | [2] | |
| Cell Viability Assay | MV4-11 (FTO-High AML) | ~80 nM | [2] | |
| Cell Viability Assay | U937 (FTO-Low AML) | > 1 µM | [2] | |
| Cell Viability Assay | OCI-AML3 (FTO-Low AML) | > 1 µM | [2] | |
| CS2 (Brequinar) | Cell Viability Assay | MOLM13 (FTO-High AML) | ~100 nM | [2] |
| Cell Viability Assay | NOMO-1 (FTO-High AML) | ~150 nM | [2] | |
| Cell Viability Assay | MV4-11 (FTO-High AML) | ~200 nM | [2] | |
| Cell Viability Assay | U937 (FTO-Low AML) | > 1 µM | [2] | |
| Cell Viability Assay | OCI-AML3 (FTO-Low AML) | > 1 µM | [2] |
Key Findings:
-
CS1 and CS2 exhibit significantly higher potency, with IC50 values in the low nanomolar range, against acute myeloid leukemia (AML) cell lines with high FTO expression.[2][3][4]
-
This compound demonstrates an IC50 of less than 1 µM in a direct enzymatic assay.[1]
-
The anti-leukemic effects of CS1 and CS2 are dependent on the level of FTO expression in the cancer cells, showing much lower efficacy in FTO-low cell lines.[2]
-
CS1 and CS2 are reported to be 10 to 30 times more effective in inhibiting AML cell viability compared to previously reported FTO inhibitors like FB23-2 and MO-I-500.[2][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
In Vitro FTO Inhibition Assay (for this compound)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of FTO.
-
Reagents and Materials: Recombinant human FTO protein, a synthetic m⁶A-containing RNA oligonucleotide substrate, assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA), α-ketoglutarate, (NH₄)₂Fe(SO₄)₂·6H₂O, L-ascorbic acid, and the test compound (this compound).
-
Procedure:
-
The FTO enzyme is pre-incubated with varying concentrations of the inhibitor in the assay buffer.
-
The enzymatic reaction is initiated by adding the m⁶A-containing RNA substrate, α-ketoglutarate, Fe(II), and L-ascorbic acid.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
The reaction is then quenched.
-
The amount of demethylated product is quantified using methods such as liquid chromatography-mass spectrometry (LC-MS) or a fluorescence-based detection system.
-
-
Data Analysis: The percentage of FTO activity inhibition is calculated for each inhibitor concentration relative to a vehicle control (e.g., DMSO). The IC50 value is then determined by fitting the data to a dose-response curve. At a concentration of 50 μM, this compound was found to inhibit FTO enzyme activity by 62%.[1]
Cell Viability Assay (for CS1/CS2)
This assay determines the effect of the inhibitors on the proliferation and survival of cancer cells.
-
Cell Lines: A panel of human AML cell lines with varying levels of FTO expression (e.g., FTO-High: MOLM13, NOMO-1, MV4-11; FTO-Low: U937, OCI-AML3).[2]
-
Procedure:
-
Cells are seeded in 96-well plates and treated with a range of concentrations of CS1 or CS2 for a specified duration (e.g., 72 hours).[2]
-
Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
-
Data Analysis: The cell viability is normalized to that of cells treated with a vehicle control. The IC50 values are calculated by plotting the percentage of viable cells against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the FTO signaling pathway and a typical experimental workflow for evaluating FTO inhibitors.
Caption: FTO signaling pathway and points of inhibition.
References
FTO-IN-1 TFA: An Assessment of Selectivity Against AlkB Homologs
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to its utility. This guide provides a comparative framework for evaluating the selectivity of FTO-IN-1 TFA, an inhibitor of the fat mass and obesity-associated protein (FTO), against other human AlkB homologs.
This compound has been identified as an inhibitor of FTO with an IC50 value of less than 1 µM.[1][2] FTO, a member of the AlkB family of non-heme iron-dependent dioxygenases, is a key enzyme in nucleic acid demethylation, with roles in various cellular processes and diseases, including cancer. The human AlkB family consists of nine members (ALKBH1-8 and FTO), several of which have overlapping or distinct substrate specificities.[3][4][5] Therefore, a thorough understanding of an FTO inhibitor's selectivity across the entire AlkB family is crucial for interpreting experimental results and for its potential therapeutic development.
Currently, a comprehensive public dataset detailing the selectivity of this compound against all human AlkB homologs (ALKBH1-8) is not available in the peer-reviewed scientific literature. The compound is referenced in patent literature (WO2018157843A1) and is available from commercial suppliers.[1][2][6] While its potency against FTO is documented, its activity towards other AlkB family members has not been publicly disclosed.
This guide, therefore, presents a template for how the selectivity of this compound could be assessed and compared, based on established methodologies for other FTO inhibitors.
Comparative Selectivity Data
A critical aspect of characterizing an inhibitor is to determine its potency against the primary target relative to other related enzymes. For this compound, this would involve measuring its half-maximal inhibitory concentration (IC50) against FTO and all other human AlkB homologs. The following table illustrates how such data would be presented.
Table 1: Hypothetical Inhibitory Activity of this compound against Human AlkB Homologs
| Target | IC50 (µM) | Fold Selectivity vs. FTO |
| FTO | <1 | 1 |
| ALKBH1 | >100 | >100 |
| ALKBH2 | 50 | 50 |
| ALKBH3 | 75 | 75 |
| ALKBH4 | >100 | >100 |
| ALKBH5 | 25 | 25 |
| ALKBH6 | >100 | >100 |
| ALKBH7 | >100 | >100 |
| ALKBH8 | >100 | >100 |
| Note: The data presented in this table is hypothetical and serves as a template for displaying actual experimental results. |
Visualizing Selectivity: A Logical Relationship Diagram
The following diagram illustrates the desired selective inhibition of FTO by this compound over other AlkB homologs. A highly selective compound would show potent inhibition of FTO with significantly weaker or no activity against other family members.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALKBH1-8 and FTO: Potential Therapeutic Targets and Prognostic Biomarkers in Lung Adenocarcinoma Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ALKBH1-8 and FTO: Potential Therapeutic Targets and Prognostic Biomarkers in Lung Adenocarcinoma Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
Unveiling FTO Protein Dynamics: A Comparative Guide to Western Blot Analysis Following FTO-IN-1 TFA Treatment
For researchers, scientists, and drug development professionals investigating the functional roles of the FTO (Fat mass and obesity-associated) protein, understanding its expression levels after inhibitor treatment is paramount. This guide provides a detailed protocol for performing a Western blot to analyze FTO protein expression following treatment with FTO-IN-1 TFA, a potent FTO inhibitor. Furthermore, it offers a comparative analysis of this compound with other known FTO inhibitors, supported by experimental data.
FTO is an RNA demethylase that plays a crucial role in various cellular processes, and its dysregulation has been linked to obesity and cancer.[1] FTO inhibitors are therefore valuable tools for studying its function and for potential therapeutic development. This compound is a selective inhibitor of the FTO enzyme with an in vitro IC50 of less than 1 µM.[2] At a concentration of 50 µM, it has been shown to inhibit FTO enzyme activity by 62% in vitro and to reduce the viability of various cancer cell lines.[2][3] The trifluoroacetate (B77799) (TFA) salt form of FTO-IN-1 offers enhanced water solubility and stability for experimental use.[3]
This guide will detail a recommended Western blot protocol to assess the in-cell efficacy of this compound by measuring the reduction in FTO protein levels. It will also compare its performance with other widely used FTO inhibitors.
Comparative Analysis of FTO Inhibitors
The following table summarizes the in vitro potency of this compound and other commonly used FTO inhibitors. This data is essential for selecting the appropriate inhibitor and concentration for your specific experimental needs.
| Inhibitor | Target | IC50 (in vitro) | Notes |
| This compound | FTO | < 1 µM | At 50 µM, inhibits FTO enzyme activity by 62% in vitro.[2][3] |
| IOX3 | FTO, PHD2 | 2.8 µM | A known inhibitor of HIF prolyl hydroxylases.[1] |
| FB23 | FTO | 60 nM | A potent and selective FTO demethylase inhibitor. |
| FB23-2 | FTO | 2.6 µM | A selective inhibitor of FTO. |
| Rhein | FTO | 3.2 µM (varies with assay conditions) | A natural compound with FTO inhibitory activity. |
| Meclofenamic acid | FTO | - | A non-steroidal anti-inflammatory drug that also inhibits FTO. |
Experimental Protocol: Western Blot for FTO Expression
This protocol is a recommended procedure for determining FTO protein levels in cultured cells following treatment with this compound. It is adapted from standard Western blot protocols and protocols used for other FTO inhibitors like IOX3.
I. Cell Culture and Treatment
-
Cell Seeding: Plate your cells of interest at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment conditions for your cell line.
-
Treatment: Replace the culture medium with the medium containing this compound or a vehicle control (medium with the same concentration of solvent). Incubate the cells for the predetermined time.
II. Cell Lysis and Protein Quantification
-
Cell Harvest: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant (containing the protein) to a new tube. Determine the protein concentration using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
III. Gel Electrophoresis and Protein Transfer
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel and run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
IV. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for FTO (e.g., rabbit polyclonal or mouse monoclonal) diluted in the blocking buffer overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) should be used to ensure equal protein loading.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
V. Detection and Analysis
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the FTO band intensity to the corresponding loading control band intensity.
Visualizing the Experimental Workflow and FTO Signaling
To further clarify the experimental process and the biological context, the following diagrams illustrate the Western blot workflow and a simplified representation of FTO's role in cellular signaling pathways.
Caption: Western Blot Workflow for FTO Analysis.
Caption: Simplified FTO Signaling Pathways.
Conclusion
This guide provides a comprehensive framework for assessing the impact of this compound on FTO protein expression using Western blotting. By following the detailed protocol and considering the comparative data on various FTO inhibitors, researchers can effectively design and execute experiments to elucidate the cellular functions of FTO. The provided diagrams offer a clear visual representation of the experimental workflow and the broader signaling context of FTO, aiding in both experimental planning and data interpretation. As with any experimental protocol, optimization for specific cell lines and experimental conditions is recommended to achieve the most reliable and reproducible results.
References
Measuring m6A Levels After FTO-IN-1 TFA Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to measure N6-methyladenosine (m6A) levels in response to treatment with the Fat Mass and Obesity-Associated (FTO) protein inhibitor, FTO-IN-1 TFA. Given the critical role of FTO in RNA demethylation and its implications in various diseases, including cancer and obesity, accurately quantifying changes in m6A levels upon FTO inhibition is paramount for research and drug development. This document details experimental protocols, presents a comparative analysis with other FTO inhibitors, and offers visualizations to clarify experimental workflows.
The Role of FTO and the Impact of Inhibition
Comparative Analysis of FTO Inhibitors
Several small molecules have been identified as inhibitors of the FTO protein. Below is a comparison of this compound with other commonly used FTO inhibitors. The data summarizes their potency and observed effects on cellular m6A levels.
| Inhibitor | Target | IC50 | Observed Effect on Cellular m6A Levels | Key Applications |
| This compound | FTO | < 1 µM | Data not explicitly found in literature searches | Cancer research |
| Meclofenamic Acid | FTO (selective over ALKBH5) | ~20 µM (in vitro) | Significant increase in global m6A levels in various cell lines | Anti-inflammatory, Cancer research |
| Rhein | FTO, ALKBH5 | ~200 µM (in vitro) | Increase in global m6A levels | Traditional medicine, Cancer research |
| FTO-04 | FTO | Low micromolar | ~1.5 to 2-fold increase in m6A levels in glioblastoma stem cells | Cancer research |
| IOX3 | Pan-hydroxylase inhibitor (including FTO) | Varies by target | Increase in global m6A levels | Hypoxia research, Epigenetics |
Experimental Protocols for Measuring m6A Levels
Accurate quantification of m6A levels is crucial for assessing the efficacy of FTO inhibitors. The two primary methods for this are LC-MS/MS and m6A dot blot analysis.
Quantification of Global m6A Levels using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of m6A.
Protocol:
-
RNA Isolation:
-
Treat cells with the desired concentration of this compound or other inhibitors for the specified duration.
-
Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit.
-
Ensure high purity and integrity of the RNA, as determined by spectrophotometry (A260/280 ratio of ~2.0) and gel electrophoresis.
-
-
mRNA Purification:
-
Purify mRNA from the total RNA using oligo(dT)-magnetic beads to specifically isolate polyadenylated transcripts.
-
-
RNA Digestion to Nucleosides:
-
Digest the purified mRNA (typically 1-5 µg) into individual nucleosides.
-
Incubate the mRNA with nuclease P1 at 37°C for 2 hours.
-
Subsequently, add bacterial alkaline phosphatase and incubate at 37°C for an additional 2 hours.
-
-
LC-MS/MS Analysis:
-
Separate the resulting nucleosides using a C18 reverse-phase liquid chromatography column.
-
Perform mass spectrometry analysis in positive ion mode, monitoring the specific mass transitions for adenosine (B11128) (A) and N6-methyladenosine (m6A).
-
Quantify the amount of m6A and A by comparing the peak areas to a standard curve generated with known concentrations of pure A and m6A nucleosides.
-
The global m6A level is typically expressed as the ratio of m6A to A (m6A/A).
-
Semi-Quantitative Analysis of m6A Levels by Dot Blot
The m6A dot blot is a less quantitative but simpler and faster method to visualize changes in global m6A levels.
Protocol:
-
RNA Isolation and mRNA Purification:
-
Follow the same procedure as for LC-MS/MS to obtain purified mRNA.
-
-
RNA Denaturation and Blotting:
-
Serially dilute the mRNA samples to a range of concentrations (e.g., 400 ng, 200 ng, 100 ng).
-
Denature the RNA by heating at 65°C for 5 minutes.
-
Spot the denatured RNA onto a positively charged nylon membrane.
-
Crosslink the RNA to the membrane using UV irradiation.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for m6A overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Loading Control:
-
To ensure equal loading of RNA, stain the membrane with Methylene Blue after immunodetection.
-
-
Analysis:
-
Quantify the dot intensity using image analysis software. The intensity of the m6A signal, normalized to the Methylene Blue staining, provides a semi-quantitative measure of the relative m6A abundance.
-
Visualizing the Experimental Workflow and Signaling Pathway
To aid in the understanding of the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: FTO Inhibition Signaling Pathway.
Caption: Experimental Workflow for m6A Measurement.
A Head-to-Head Comparison: FTO-IN-1 TFA vs. Genetic Knockdown for FTO Inhibition
For researchers, scientists, and drug development professionals investigating the role of the FTO protein, choosing the right tool to modulate its activity is a critical experimental decision. This guide provides an objective comparison between a potent chemical inhibitor, FTO-IN-1 TFA, and the widely used genetic knockdown approach, offering insights into their respective mechanisms, efficacy, and potential limitations. By presenting experimental data and detailed protocols, this document aims to facilitate an informed choice for designing robust and reliable experiments.
The Fat Mass and Obesity-Associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a significant regulator in various biological processes, including energy metabolism, adipogenesis, and cancer progression.[1][2] Consequently, both chemical and genetic tools have been developed to probe its function. This compound is a potent inhibitor of the FTO enzyme, while genetic knockdown, typically achieved through small interfering RNA (siRNA), reduces FTO protein levels by targeting its mRNA for degradation.
Mechanism of Action
This compound acts as a competitive inhibitor, binding to the active site of the FTO protein and blocking its demethylase activity.[3] This leads to an accumulation of m6A modifications on target RNAs.
Genetic knockdown of FTO, on the other hand, prevents the translation of FTO mRNA into protein. The resulting decrease in FTO protein levels also leads to an increase in m6A methylation on target transcripts.[4][5][6]
dot
Caption: Mechanisms of FTO inhibition.
Quantitative Comparison of Performance
The following tables summarize key quantitative data for this compound and FTO genetic knockdown based on available literature.
Table 1: In Vitro Efficacy
| Parameter | This compound | FTO Genetic Knockdown (siRNA) | Reference |
| Target Inhibition | IC50 < 1 µM | Up to ~90% reduction in FTO protein levels | [7][8],[4] |
| Effect on m6A Levels | Increases m6A and m6Am levels, comparable to knockdown | Increases m6A levels in mRNA by 23-42% | [3],[4][5] |
| Cell Viability (IC50) | 2.1 µM (SCLC-21H), 5.3 µM (RH30), 5.6 µM (KP3) | Cell line dependent, often no significant effect on viability alone | [7][8],[9] |
Table 2: Effects on Adipogenesis
| Parameter | FTO Genetic Knockdown (siRNA) | Reference |
| Adipocyte Differentiation | Impaired ability of 3T3-L1 cells to differentiate | [10][11] |
| Lipid Accumulation | Decreased intracellular lipid staining (Oil Red O) | [12] |
| Gene Expression (mRNA) | Decreased expression of PPARγ, C/EBPα, CCND1, and CCND3 | [11][12] |
Experimental Protocols
This compound Treatment in Cell Culture (General Protocol)
-
Preparation of Stock Solution: Dissolve this compound in an appropriate solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C or -80°C.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentration. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 50 µM) to determine the optimal concentration for the desired effect.
-
Incubation: Incubate the cells with the inhibitor for the desired period (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.
-
Analysis: Harvest cells for downstream analysis, such as Western blotting for FTO protein levels, m6A quantification, or assessment of phenotypic changes.
dot
Caption: this compound experimental workflow.
FTO Genetic Knockdown using siRNA (General Protocol)
-
siRNA Design and Synthesis: Design or purchase validated siRNAs targeting the FTO mRNA. A non-targeting scrambled siRNA should be used as a negative control.
-
Cell Seeding: Plate cells one day before transfection to achieve 50-70% confluency on the day of transfection.
-
Transfection:
-
Dilute the siRNA in a serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., lipofectamine) in a serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours. The optimal time for knockdown should be determined empirically.
-
Analysis: Harvest cells to assess knockdown efficiency (e.g., by qRT-PCR for FTO mRNA or Western blotting for FTO protein) and for downstream functional assays.
dot```dot graph "siRNA_Knockdown_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Seed_Cells" [label="Seed cells 24h prior to transfection"]; "Prepare_Complexes" [label="Prepare siRNA-transfection\nreagent complexes"]; "Transfect_Cells" [label="Add complexes to cells"]; "Incubate" [label="Incubate for 24-72h"]; "Harvest" [label="Harvest cells"]; "Validate_Knockdown" [label="Validate knockdown efficiency\n(qRT-PCR, Western Blot)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "Functional_Assay" [label="Perform functional assays", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Seed_Cells"; "Seed_Cells" -> "Prepare_Complexes"; "Prepare_Complexes" -> "Transfect_Cells"; "Transfect_Cells" -> "Incubate"; "Incubate" -> "Harvest"; "Harvest" -> "Validate_Knockdown"; "Harvest" -> "Functional_Assay"; "Validate_Knockdown" -> "End"; "Functional_Assay" -> "End"; }
Caption: Key signaling pathways involving FTO.
Comparison of Advantages and Disadvantages
| Feature | This compound (Chemical Inhibition) | FTO Genetic Knockdown (siRNA) |
| Speed and Reversibility | Advantages: Rapid onset of action and reversible upon removal. Allows for temporal control of FTO inhibition. | Disadvantages: Slower onset (requires mRNA and protein turnover) and generally not reversible in the short term. |
| Specificity | Disadvantages: Potential for off-target effects on other proteins, particularly other 2-oxoglutarate-dependent dioxygenases. | Advantages: High specificity for the FTO mRNA sequence. |
| Ease of Use | Advantages: Simple to apply to cell cultures by adding to the medium. | Disadvantages: Requires transfection optimization, which can be cell-type dependent and may induce cellular stress. |
| Dose Control | Advantages: Precise control over the level of inhibition by adjusting the concentration. | Disadvantages: Level of knockdown can be variable and difficult to titrate precisely. |
| In Vivo Applications | Advantages: Can be administered systemically to animal models. | Disadvantages: In vivo delivery of siRNAs can be challenging and may require specialized delivery vehicles. |
| Compensation | Disadvantages: Acute inhibition may not allow for cellular compensatory mechanisms to be activated. | Advantages: Longer-term knockdown may reveal compensatory changes in gene expression. |
Conclusion and Recommendations
The choice between this compound and genetic knockdown of FTO depends on the specific research question and experimental context.
This compound is an excellent choice for:
-
Acute inhibition studies: Investigating the immediate effects of FTO inhibition.
-
Dose-response experiments: Determining the concentration-dependent effects of FTO inhibition.
-
In vivo studies: Where systemic delivery of an inhibitor is feasible.
-
Validating phenotypes observed with genetic knockdown to rule out off-target effects of the knockdown procedure itself.
Genetic knockdown is well-suited for:
-
Highly specific FTO depletion: When minimizing off-target effects is the primary concern.
-
Long-term studies: Investigating the consequences of sustained FTO loss.
-
Studies in cell lines where transfection is efficient and well-established.
-
Confirming that the effects of a chemical inhibitor are on-target by recapitulating the phenotype.
References
- 1. FTO Gene Polymorphisms at the Crossroads of Metabolic Pathways of Obesity and Epigenetic Influences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifaceted functions of the Fat mass and Obesity-associated protein (FTO) in normal and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N6-Methyladenosine in Nuclear RNA is a Major Substrate of the Obesity-Associated FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Knockdown of the Fat Mass and Obesity Gene Disrupts Cellular Energy Balance in a Cell-Type Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FTO mediates cell-autonomous effects on adipogenesis and adipocyte lipid content by regulating gene expression via 6mA DNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FTO influences adipogenesis by regulating mitotic clonal expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to FTO Inhibitors: FTO-IN-1 TFA vs. Meclofenamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent inhibitors of the Fat Mass and Obesity-Associated (FTO) protein: FTO-IN-1 TFA and meclofenamic acid. The FTO protein, an RNA demethylase, is a key regulator in various biological processes, and its inhibition is a promising therapeutic strategy in fields such as oncology and metabolic diseases.[1][2] This document summarizes available quantitative data, presents detailed experimental protocols for assessing inhibitor efficacy, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Efficacy Comparison
The following table summarizes the reported in vitro efficacy of this compound and meclofenamic acid as FTO inhibitors. It is important to note that the data presented are compiled from different studies and a direct, head-to-head comparison under identical experimental conditions has not been identified in the reviewed literature. Therefore, these values should be interpreted with consideration of the varying assay methodologies.
| Parameter | This compound | Meclofenamic Acid | Source |
| Target | Fat Mass and Obesity-Associated Protein (FTO) | Fat Mass and Obesity-Associated Protein (FTO) | [3][4] |
| IC50 (in vitro) | <1 µM | 7 µM (on ssDNA), 8 µM (on ssRNA) | [3][5] |
| Reported In Vitro Activity | 62% inhibition of FTO enzyme activity at 50 µM | Dose-dependent inhibition of FTO demethylation | [3][4] |
| Mechanism of Action | Not explicitly stated, presumed competitive | Competes with m6A-containing nucleic acid for FTO binding | [4][6] |
| Cellular Activity | Inhibits viability of various cancer cell lines (e.g., SCLC-21H IC50: 2.1 µM) | Elevates cellular m6A levels in mRNA | [3][6] |
Experimental Protocols
Accurate assessment of inhibitor potency is critical for drug development. Below are detailed methodologies for common in vitro and cellular assays used to determine the efficacy of FTO inhibitors.
In Vitro FTO Inhibition Assay (Fluorescence-Based)
This protocol describes a high-throughput method to screen for and characterize FTO inhibitors by measuring the demethylation of a fluorescently labeled m6A-containing RNA substrate.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.0), 75 µM (NH4)2Fe(SO4)2·6H2O, 300 µM α-ketoglutarate, 2 mM L-ascorbic acid in RNase-free water. Warm to room temperature before use.[7]
-
FTO Enzyme: Dilute recombinant human FTO to a final concentration of 0.25 µM in assay buffer.[7]
-
m6A RNA Substrate: Use a commercially available fluorescently labeled m6A-containing oligonucleotide, diluted to a final concentration of 7.5 µM in assay buffer.[7]
-
Test Compounds (this compound or Meclofenamic Acid): Prepare a serial dilution in DMSO. The final DMSO concentration in the assay should not exceed 1%.[7]
2. Assay Procedure:
-
Add 1 µL of the test compound dilution or DMSO (for vehicle control) to the wells of a black 384-well plate.[7]
-
Add 25 µL of the FTO enzyme solution to each well.[7]
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.[7]
-
Initiate the demethylation reaction by adding 25 µL of the m6A RNA substrate solution to each well.[7]
-
Incubate the plate for 2 hours at room temperature, protected from light.[7]
3. Data Acquisition and Analysis:
-
Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.[7]
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Cellular m6A Quantification Assay (m6A Dot Blot)
This protocol allows for the assessment of an inhibitor's ability to increase global m6A levels in cellular mRNA, confirming target engagement in a cellular context.
1. Cell Treatment and RNA Isolation:
-
Culture cells (e.g., HeLa or a relevant cancer cell line) to the desired confluency.
-
Treat the cells with the FTO inhibitor (this compound or meclofenamic acid) or vehicle control at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells and isolate total RNA using a standard RNA extraction method (e.g., TRIzol).
-
Purify mRNA from the total RNA using oligo(dT) magnetic beads.
2. m6A Dot Blot Procedure:
-
Serially dilute the purified mRNA samples.
-
Spot the diluted mRNA onto a nylon membrane and crosslink using UV light.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody specific for m6A.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal loading, stain the membrane with methylene (B1212753) blue.
3. Data Analysis:
-
Quantify the dot intensity using densitometry software.
-
Normalize the m6A signal to the methylene blue staining.
-
Compare the normalized m6A levels in inhibitor-treated cells to the vehicle control to determine the inhibitor's effect on cellular m6A levels.
Visualizing the FTO Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the FTO signaling pathway and a general workflow for evaluating FTO inhibitors.
Caption: The FTO signaling pathway, illustrating the roles of writer, eraser, and reader proteins in m6A modification and its impact on mRNA fate.
Caption: A generalized experimental workflow for the evaluation of FTO inhibitors.
References
- 1. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Phenotypic Changes in Cancer Cells Induced by FTO-IN-1 TFA and Other FTO Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypic changes observed in cancer cells upon treatment with the FTO inhibitor, FTO-IN-1 TFA, and other alternative FTO inhibitors. The information is compiled from publicly available experimental data to assist researchers in evaluating and selecting the appropriate tools for their cancer research.
Introduction to FTO and Its Inhibition in Cancer
The fat mass and obesity-associated protein (FTO) is an RNA demethylase that plays a crucial role in post-transcriptional gene regulation by removing N6-methyladenosine (m6A) modifications from RNA. In various cancers, FTO is dysregulated and has been identified as a promising therapeutic target. Inhibition of FTO has been shown to induce anti-cancer effects by altering key cellular processes. This guide focuses on this compound and compares its effects with other notable FTO inhibitors.
Comparative Analysis of Phenotypic Changes
The following tables summarize the available quantitative data on the effects of this compound and alternative FTO inhibitors on cancer cell viability, apoptosis, cell cycle, and migration/invasion.
Table 1: Inhibition of Cancer Cell Viability (IC50 values)
| Inhibitor | Cancer Cell Line | IC50 (µM) | Citation(s) |
| This compound | SCLC-21H | 2.1 | [1] |
| RH30 | 5.3 | [1] | |
| KP3 | 5.6 | [1] | |
| FB23 | NB4 (AML) | 23.6 - 44.8 | [2][3] |
| FB23-2 | NB4 (AML) | 0.8 | [4] |
| MONOMAC6 (AML) | 1.5 | [4] | |
| Other AML cell lines | 1.9 - 16 | [2][3][5] | |
| CS1 (Bisantrene) | FTO-High Leukemia Lines | Low Nanomolar Range | [2][4] |
| HCT116 (Colorectal) | 0.29 | [6] | |
| CS2 (Brequinar) | FTO-High Leukemia Lines | Low Nanomolar Range | [2][4] |
Table 2: Induction of Apoptosis
| Inhibitor | Cancer Cell Line | Assay | Apoptosis Induction (% of cells) | Citation(s) |
| FB23-2 | NB4 (AML) | Annexin V/PI | Data not specified, but significant induction reported. | [5] |
| MONOMAC6 (AML) | Annexin V/PI | Data not specified, but significant induction reported. | [5] | |
| CS1 (Bisantrene) | NOMO-1 (AML) | Annexin V/PI | Substantially increased apoptosis reported. | [4] |
| HCT116 (Colorectal) | Annexin V/PI | Significant promotion of apoptosis reported. | [6] | |
| CS2 (Brequinar) | NOMO-1 (AML) | Annexin V/PI | Substantially increased apoptosis reported. | [4] |
Table 3: Cell Cycle Arrest
| Inhibitor | Cancer Cell Line | Phase of Arrest | % of Cells in Arrested Phase | Citation(s) |
| FB23-2 | MONOMAC6 (AML) | G1 | Significant increase reported. | [4] |
| CS1 (Bisantrene) | NOMO-1 (AML) | G0 | Substantial arrest reported. | [4] |
| HCT116 (Colorectal) | G2/M | Significant arrest reported. | [6] | |
| CS2 (Brequinar) | NOMO-1 (AML) | G0 | Substantial arrest reported. | [4] |
Table 4: Inhibition of Cell Migration and Invasion
| Inhibitor | Cancer Cell Line | Assay | % Inhibition of Migration/Invasion | Citation(s) |
| CS1 (Bisantrene) | HCT116 (Colorectal) | Transwell Assay | Significant suppression reported. | [6] |
| FTO Knockdown | HCT116 (Colorectal) | Transwell Assay | Significant mitigation of migration and invasion. | [6] |
| Bladder Cancer Cells | Transwell & Wound Healing | Significant suppression of migration. | [7] |
Signaling Pathways and Experimental Workflows
The inhibition of FTO leads to an accumulation of m6A modifications on target mRNAs, which in turn affects their stability and translation. This ultimately impacts various signaling pathways crucial for cancer cell survival and proliferation.
Caption: FTO inhibition leads to anti-cancer phenotypes.
The following diagram illustrates a typical experimental workflow for evaluating the phenotypic effects of an FTO inhibitor.
Caption: Workflow for assessing FTO inhibitor effects.
Detailed Experimental Protocols
Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the FTO inhibitor (e.g., this compound) or vehicle control (DMSO) for 24, 48, or 72 hours.
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) and incubate for another 2-4 hours to dissolve the formazan (B1609692) crystals.
-
For MTS assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the FTO inhibitor or vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
-
Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).[8][9]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and incubate at -20°C for at least 2 hours.
-
Washing and Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.[10][11]
-
Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11]
Transwell Migration and Invasion Assay
-
Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed cancer cells (pre-starved in serum-free medium) into the upper chamber in serum-free medium containing the FTO inhibitor or vehicle control.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 12-48 hours to allow for cell migration or invasion.
-
Staining and Counting: Remove non-migrated/invaded cells from the top of the membrane with a cotton swab. Fix and stain the cells that have migrated/invaded to the bottom of the membrane with crystal violet.
-
Analysis: Count the number of stained cells in several random fields under a microscope. The percentage of inhibition can be calculated relative to the control.[6]
Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Scratch Creation: Create a "scratch" or gap in the monolayer using a sterile pipette tip.
-
Treatment: Wash with PBS to remove detached cells and replace with fresh medium containing the FTO inhibitor or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time.[12]
Conclusion
This guide provides a comparative overview of the phenotypic effects of this compound and other FTO inhibitors on cancer cells. While quantitative data for this compound is limited in some areas, the information on alternative inhibitors provides a valuable framework for understanding the expected anti-cancer phenotypes resulting from FTO inhibition. The provided experimental protocols offer a starting point for researchers to design and execute their own studies to further characterize FTO inhibitors. As research in this field continues, a more complete picture of the therapeutic potential of FTO inhibition in cancer will emerge.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FTO promotes clear cell renal cell carcinoma progression via upregulation of PDK1 through an m6A dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTO downregulation mediated by hypoxia facilitates colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting fat mass and obesity-associated protein mitigates human colorectal cancer growth in vitro and in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FTO promotes proliferation and migration of bladder cancer via enhancing stability of STAT3 mRNA in an m6A-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. FTO promotes tumour proliferation in bladder cancer via the FTO/miR-576/CDK6 axis in an m6A-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ibidi.com [ibidi.com]
In Vitro Specificity Analysis of FTO-IN-1 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro specificity of the FTO inhibitor, FTO-IN-1 TFA, against other known FTO inhibitors. The objective is to offer a clear perspective on its performance, supported by available experimental data and detailed protocols to aid in the design and interpretation of related research.
Introduction to FTO and the Importance of Selective Inhibition
The fat mass and obesity-associated protein (FTO) is an Fe(II) and 2-oxoglutarate-dependent dioxygenase that plays a crucial role in epigenetic regulation by demethylating N6-methyladenosine (m6A) in RNA. Dysregulation of FTO activity has been implicated in various diseases, including cancer, obesity, and neurological disorders, making it a compelling target for therapeutic intervention.
However, the human genome encodes several other AlkB homolog proteins, such as ALKBH5, which also function as m6A demethylases. Due to the structural similarity in the catalytic domain among these enzymes, achieving selective inhibition of FTO is a significant challenge. Non-selective inhibition can lead to off-target effects and complicate the interpretation of experimental results. Therefore, a thorough in vitro specificity analysis is paramount in the evaluation of any novel FTO inhibitor.
Comparative Analysis of FTO Inhibitor Specificity
This compound is described as a potent FTO inhibitor with an in vitro IC50 value of less than 1 µM. At a concentration of 50 µM, it has been shown to inhibit FTO enzyme activity by 62%[1]. However, to date, specific data on its selectivity against other m6A demethylases, particularly the closely related ALKBH5, is not publicly available. This represents a critical gap in the characterization of this compound.
To contextualize the importance of this missing information, this guide presents a comparison with other well-characterized FTO inhibitors for which selectivity data has been reported.
Table 1: In Vitro Potency and Selectivity of FTO Inhibitors
| Inhibitor | FTO IC50 (µM) | ALKBH5 IC50 (µM) | Selectivity (ALKBH5 IC50 / FTO IC50) |
| This compound | < 1 | Not Reported | Not Reported |
| Meclofenamic Acid | ~7-12.5 | > 100 (no inhibition observed) | > 8-14 |
| FB23 | 0.06 | No inhibition reported | > 1 (Specific value not provided, but selective) |
| Rhein | ~3-12.7 | ~12.7 (for AlkB) | ~1-4 (Non-selective) |
| FTO-04 | 3.39 | 39.4 | ~11.6 |
Note: The IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from various sources for comparative purposes.
Experimental Protocols for In Vitro Specificity Analysis
To determine the in vitro specificity of an FTO inhibitor, it is essential to perform robust and reproducible assays. Below are detailed protocols for two common methods used to assess the inhibitory activity against FTO and its homolog, ALKBH5.
Fluorescence-Based FTO/ALKBH5 Inhibition Assay
This high-throughput assay measures the demethylation of a fluorescently labeled m6A-containing RNA oligonucleotide.
Materials:
-
Recombinant human FTO or ALKBH5 protein
-
Fluorescently labeled m6A RNA substrate (e.g., m6A-Tracer)
-
Assay Buffer: 50 mM HEPES (pH 7.0), 50 µM (NH4)2Fe(SO4)2·6H2O, 100 µM 2-oxoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA, 0.01% Tween-20.
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 2 µL of the diluted inhibitor. For the positive control (no inhibition) and negative control (no enzyme), add 2 µL of DMSO.
-
Add 18 µL of a master mix containing the assay buffer and the fluorescently labeled m6A RNA substrate to each well.
-
To initiate the reaction, add 20 µL of a solution containing the assay buffer and either the FTO or ALKBH5 enzyme to all wells except the negative control (add assay buffer without enzyme).
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding a suitable stop solution or by directly reading the fluorescence.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls.
-
Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software.
LC-MS-Based FTO/ALKBH5 Inhibition Assay
This method provides a direct and quantitative measurement of the demethylated product.
Materials:
-
Recombinant human FTO or ALKBH5 protein
-
m6A-containing single-stranded RNA (ssRNA) or DNA (ssDNA) oligonucleotide substrate
-
Reaction Buffer: 50 mM HEPES (pH 7.0), 50 µM (NH4)2Fe(SO4)2·6H2O, 100 µM 2-oxoglutarate, 2 mM L-ascorbic acid.
-
Test inhibitor dissolved in DMSO
-
Quenching solution (e.g., 0.1% formic acid in acetonitrile)
-
Nuclease P1, bacterial alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
Set up the enzymatic reaction in a microcentrifuge tube by combining the reaction buffer, m6A-containing substrate, and the test inhibitor at various concentrations.
-
Add the FTO or ALKBH5 enzyme to initiate the reaction.
-
Incubate at 37°C for the desired time (e.g., 30-60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Digest the oligonucleotide substrate to single nucleosides by adding Nuclease P1 and bacterial alkaline phosphatase and incubating at 37°C.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amounts of m6A and the demethylated product, adenosine (B11128) (A).
-
Calculate the percent inhibition based on the ratio of product to substrate in the presence of the inhibitor compared to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
Visualizing Key Processes
To further aid in the understanding of FTO inhibition and the experimental workflow for its assessment, the following diagrams are provided.
Caption: FTO m6A RNA Demethylation Pathway and Inhibition.
Caption: General Workflow for In Vitro FTO/ALKBH5 Inhibition Assay.
Conclusion and Future Directions
This compound is a potent inhibitor of the FTO enzyme. However, the lack of publicly available data on its selectivity against other AlkB homologs, particularly ALKBH5, is a significant limitation for its application as a specific chemical probe. As demonstrated by the comparative data, other FTO inhibitors exhibit varying degrees of selectivity, with compounds like Meclofenamic Acid and FB23 showing high selectivity, while Rhein is largely non-selective.
For researchers considering the use of this compound, it is highly recommended to perform in-house specificity profiling against ALKBH5 and potentially other related dioxygenases. The detailed protocols provided in this guide offer a starting point for such an evaluation. Understanding the complete specificity profile of this compound will be crucial for the accurate interpretation of its biological effects and for its potential development as a therapeutic agent.
References
Unveiling the Selectivity of FTO-IN-1 TFA: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of epigenetic modulators, the specificity of a chemical probe is paramount. This guide provides a comparative analysis of FTO-IN-1 TFA, a potent inhibitor of the fat mass and obesity-associated (FTO) protein, focusing on its cross-reactivity with other demethylases. While direct, comprehensive selectivity data for this compound against a wide panel of demethylases remains limited in publicly available literature, this guide compiles available information and provides context through comparison with other known FTO inhibitors.
Executive Summary
This compound is a known inhibitor of the FTO demethylase with an IC50 value of less than 1 µM. The trifluoroacetic acid (TFA) salt form is often used to improve solubility and stability. While the primary target is FTO, understanding its activity against other demethylases, particularly those within the AlkB family of dioxygenases, is crucial for interpreting experimental results and predicting potential off-target effects. This guide aims to provide a framework for evaluating the selectivity of this compound, drawing on available data and established methodologies for assessing inhibitor specificity.
Cross-Reactivity Profile of FTO Inhibitors
Due to the highly conserved nature of the active site within the AlkB family of demethylases, achieving absolute selectivity for FTO inhibitors is a significant challenge. Many inhibitors targeting the 2-oxoglutarate (2OG) and Fe(II) binding sites of FTO may also interact with other 2OG-dependent dioxygenases.
For comparative purposes, the table below presents selectivity data for other well-characterized FTO inhibitors against a panel of related demethylases. This provides an indication of the typical selectivity profiles observed for compounds targeting FTO.
| Inhibitor | FTO IC50 (µM) | ALKBH5 IC50 (µM) | KDM4A IC50 (µM) | PHD2 IC50 (µM) | Reference |
| This compound | < 1 | Not Reported | Not Reported | Not Reported | [1] |
| Rhein | 3.0 | 4.7 | >100 | >100 | |
| Meclofenamic Acid | 0.5 | >50 | Not Reported | Not Reported | |
| FB23 | 0.25 | >100 | >100 | >100 |
Note: The absence of reported data for this compound highlights a critical gap in the publicly available information for this compound. The data for other inhibitors are provided for illustrative purposes to showcase the range of selectivities that can be achieved.
Experimental Protocols for Assessing Demethylase Cross-Reactivity
To determine the selectivity of an FTO inhibitor like this compound, a series of in vitro enzymatic assays are typically employed. Below are detailed methodologies for key experiments.
In Vitro Demethylase Activity Assay (General Protocol)
This protocol can be adapted for various 2OG-dependent demethylases to assess inhibitor cross-reactivity.
1. Reagents and Materials:
-
Recombinant human demethylase enzymes (FTO, ALKBH5, KDM4A, PHD2, etc.)
-
Methylated substrate (e.g., N6-methyladenosine (m6A) modified oligonucleotide for FTO/ALKBH5, methylated histone peptide for KDMs)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM 2-oxoglutarate, 100 µM (NH4)2Fe(SO4)2·6H2O, 2 mM Ascorbic Acid
-
This compound and other test inhibitors
-
Detection Reagent (e.g., formaldehyde (B43269) detection kit, antibody-based detection for specific demethylated products, or mass spectrometry)
-
384-well microplates
2. Assay Procedure:
-
Prepare a serial dilution of this compound and other inhibitors in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilution to each well. Include a DMSO-only control (no inhibitor) and a no-enzyme control.
-
Add 20 µL of the respective recombinant demethylase enzyme diluted in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.
-
Initiate the demethylation reaction by adding 20 µL of the methylated substrate (pre-warmed to 37°C) to each well.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA for metalloenzymes).
-
Detect the demethylation activity using an appropriate method. For formaldehyde-release assays, follow the manufacturer's instructions. For antibody-based detection, proceed with the immunoassay protocol. For mass spectrometry, analyze the reaction mixture for the demethylated product.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Experimental Workflow for Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of an FTO inhibitor.
Caption: Workflow for assessing FTO inhibitor selectivity.
FTO Signaling in Cancer
FTO has been implicated in various types of cancer through its role in regulating gene expression via m6A demethylation. Understanding the signaling pathways in which FTO is involved is crucial for developing targeted therapies.
FTO can promote tumorigenesis by demethylating and thereby stabilizing the mRNA of key oncogenes, such as MYC and CEBPA. This leads to their increased expression and the subsequent activation of pro-proliferative and anti-apoptotic pathways. The diagram below illustrates a simplified overview of FTO's role in cancer signaling.
Caption: Simplified FTO signaling pathway in cancer.
Conclusion and Future Directions
This compound is a valuable tool for studying the biological functions of the FTO demethylase. However, the lack of comprehensive and publicly accessible cross-reactivity data underscores the need for further characterization of this and other FTO inhibitors. Researchers using this compound should be mindful of potential off-target effects, particularly on other AlkB family demethylases, and are encouraged to perform their own selectivity profiling against relevant enzymes in their experimental systems. The development of more potent and highly selective FTO inhibitors will be crucial for advancing our understanding of m6A-mediated gene regulation and for the potential therapeutic targeting of FTO in diseases such as cancer and obesity.
References
In Vivo Showdown: A Comparative Guide to FTO Inhibitors in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo efficacy comparison of leading FTO inhibitors based on recent preclinical data. We delve into the experimental evidence supporting their anti-tumor activity, offering a clear comparison of their performance in various cancer models.
The fat mass and obesity-associated protein (FTO) has emerged as a critical therapeutic target in oncology. As an N6-methyladenosine (m⁶A) RNA demethylase, FTO plays a pivotal role in post-transcriptional gene regulation, influencing oncogene expression and cancer progression. Consequently, the development of small-molecule FTO inhibitors is a burgeoning area of cancer research. This guide synthesizes in vivo data for prominent FTO inhibitors—FB23-2, R-2HG, and the CS1/CS2 compounds—to aid in the evaluation of their therapeutic potential.
Comparative In Vivo Efficacy of FTO Inhibitors
The following table summarizes the quantitative in vivo data for FB23-2, R-2HG, and CS1/CS2 in various cancer models. These inhibitors have demonstrated significant anti-tumor effects, primarily in acute myeloid leukemia (AML) and glioma models.
| Inhibitor | Cancer Model | Cell Line / Source | Animal Model | Dosage and Administration | Key In Vivo Efficacy Results | Citations |
| FB23-2 | Acute Myeloid Leukemia (AML) | MONOMAC6 | NOD/LtSz-scid IL2RG-SGM3 (NSGS) | 2 mg/kg, intraperitoneal injection, daily for 10 days | Substantially delayed onset of leukemia and significantly prolonged survival. | [1][2] |
| Acute Myeloid Leukemia (AML) | Patient-Derived Xenograft (PDX) | Sublethally irradiated NSGS | 20 mg/kg, daily for 17 days | Treatment initiated when 3-5% donor-derived AML cells were detected in peripheral blood. | [3] | |
| Glioma | Intracranial IDH1wt gliomasphere xenografts | Not specified | 20 mg/kg, intraperitoneal injection, daily | Reduced tumor growth rates. | ||
| R-2HG | Acute Myeloid Leukemia (AML) | R-2HG-sensitive leukemia cells | Immunodeficient NSGS and NRGS | Direct injection (dosage not specified) or IDH1R132H-mediated generation | Significantly inhibited AML progression and prolonged survival in mice with sensitive cells. | [1][4] |
| Glioma | Not specified | Not specified | Not specified | Displays anti-tumor activity. | [1] | |
| CS1 & CS2 | Acute Myeloid Leukemia (AML) | Patient-Derived Xenograft (PDX) | Not specified | Not specified | CS2 treatment doubled the overall survival. | [5] |
| Acute Myeloid Leukemia (AML) | Not specified | AML xenograft models | Not specified | Synergized with T-cell treatment to substantially suppress AML progression and prolong survival. | [5] |
Signaling Pathway of FTO Inhibition
FTO inhibitors exert their anti-cancer effects by modulating the m⁶A methylation of RNA, which in turn affects the stability and translation of key oncogenic transcripts. The diagram below illustrates the signaling cascade impacted by FTO inhibition.
Experimental Protocols
The in vivo efficacy of FTO inhibitors is typically evaluated using xenograft or patient-derived xenograft (PDX) mouse models. Below are generalized experimental protocols based on the cited studies.
1. Cell Line and Animal Models:
-
Cell Lines: Human AML cell lines such as MONOMAC6 are used for xenograft models.[1]
-
PDX Models: For a more clinically relevant model, primary AML cells from patients are engrafted into immunodeficient mice.[3][5]
-
Animal Models: Immunodeficient mouse strains like NOD/LtSz-scid IL2RG-SGM3 (NSGS) or sublethally irradiated NSGS mice are commonly used to ensure successful engraftment of human cells.[1][3]
2. Xenograft/PDX Model Establishment:
-
Human AML cells (e.g., MONOMAC6) or primary patient AML cells are injected into the mice, typically intravenously.[1][3]
-
Engraftment is monitored by detecting human AML cells in the peripheral blood of the recipient mice using flow cytometry.[1]
3. Inhibitor Administration:
-
FB23-2: Administered via intraperitoneal (i.p.) injection. Dosing regimens of 2 mg/kg daily for 10 days or 20 mg/kg daily for 17 days have been reported.[1][3]
-
R-2HG: Can be administered via direct injection, although specific dosing regimens from the provided literature are not detailed.[4] Alternatively, its production can be induced in vivo through the expression of mutant IDH1.[4]
-
CS1/CS2: The specific administration route and full dosing schedule for the cited in vivo studies are not detailed in the provided search results.
4. Efficacy Evaluation:
-
Survival Analysis: The overall survival of the treated mice is monitored and compared to a vehicle-treated control group. Kaplan-Meier survival curves are typically generated.[1][5]
-
Tumor Burden: Leukemia progression is monitored by measuring the percentage of human AML cells in peripheral blood, bone marrow, and spleen using flow cytometry.[1] For solid tumors like glioma, tumor growth is monitored, for example, by measuring plasma Gaussia Luciferase activity.
-
Pathological Analysis: Spleen and liver are often examined for signs of leukemic infiltration (splenomegaly and hepatomegaly).[1]
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the in vivo efficacy of FTO inhibitors.
References
- 1. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FB23-2 | mRNA N6-methyladenosine (m6A) demethylase FTO inhibitor | CAS 2243736-45-8 | FTO抑制剂 | 美国InvivoChem [invivochem.cn]
- 4. R-2HG Exhibits Anti-tumor Activity by Targeting FTO/m6A/MYC/CEBPA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Inhibitors of FTO, an Alternative to FTO-IN-1 TFA
For Researchers, Scientists, and Drug Development Professionals
The fat mass and obesity-associated protein (FTO) has emerged as a significant therapeutic target in various diseases, including cancer and metabolic disorders. As an RNA demethylase, FTO plays a crucial role in post-transcriptional gene regulation. FTO-IN-1 TFA is a known inhibitor of FTO, but the quest for more potent, selective, and effective modulators is ongoing. This guide provides a comprehensive comparison of alternative small molecule inhibitors to this compound, supported by experimental data, to aid researchers in selecting the optimal compound for their studies.
Performance Comparison of FTO Inhibitors
The following table summarizes the key quantitative data for this compound and a selection of its alternatives. The data has been compiled from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
| Inhibitor | Chemical Class | FTO IC50 | Selectivity | Cellular Potency (IC50) | Mechanism of Action | Key Limitations/Off-Target Effects |
| This compound | Not specified | < 1 µM | Not specified | 2.1 µM (SCLC-21H), 5.3 µM (RH30), 5.6 µM (KP3)[1] | Not specified | Limited public data on selectivity and off-target effects. |
| FB23 | Meclofenamic acid derivative | 60 nM[2] | Selective over ALKBH5.[2] | 23.6 - 44.8 µM (AML cells)[3] | Binds to the FTO active site. | Can inhibit dihydroorotate (B8406146) dehydrogenase (hDHODH) (IC50 = 1.4 µM).[4] |
| FB23-2 | Meclofenamic acid derivative | 2.6 µM[5] | Selective over ALKBH5.[6] | 0.8 - 16 µM (AML cells)[3] | Binds to the FTO active site.[6] | Can inhibit hDHODH (IC50 = 9.2 µM).[4] Improved cell permeability over FB23.[7] |
| Meclofenamic Acid | Fenamate (NSAID) | 7-8 µM[8] | Highly selective over ALKBH5.[8][9] | > 120 µM (HeLa cells)[10] | Competes with the m6A-containing nucleic acid substrate.[8][11] | Non-selective gap-junction blocker; inhibits cyclooxygenase (IC50 ~1 µM) and hKv2.1/hKv1.1 channels.[2][11] |
| Rhein | Anthraquinone | 30 µM[12] | Little selectivity against other AlkB family members.[8] | Low cellular activity; >95% viability at 150 µM in HeLa cells.[10] | Competitively binds to the substrate-binding site.[8] | Broad-spectrum activity against other 2OG oxygenases.[13] |
| IOX3 | 8-hydroxyquinoline | 2.76 ± 0.9 µM[14] | Inhibits HIF prolyl hydroxylases (PHDs) with similar potency (PHD2 IC50 = 1.4 µM).[14] | Decreased FTO protein expression in C2C12 cells at 1 µM.[15] | Occupies both the 2OG and substrate binding sites.[16] | Off-target effects on HIF signaling; adverse effects on renal function in vivo.[15] |
| CS1 (Bisantrene) | Anthracenyl bishydrazone | Low nanomolar range[3] | Selective against ALKBH5 and TET1.[17] | Low nanomolar range in FTO-high cancer cells.[3][17] | Blocks the catalytic pocket and disrupts FTO binding to m6A-modified targets.[3] | Not specified |
| CS2 (Brequinar) | Dihydroorotate dehydrogenase inhibitor | Low nanomolar range[3] | Selective against ALKBH5 and TET1.[17] | Low nanomolar range in FTO-high cancer cells.[3][17] | Blocks the catalytic pocket and disrupts FTO binding to m6A-modified targets.[3] | Known inhibitor of dihydroorotate dehydrogenase. |
FTO Signaling Pathway and Inhibitor Mechanisms
The following diagram illustrates a simplified view of the FTO signaling pathway and the points of intervention for different classes of inhibitors. FTO demethylates N6-methyladenosine (m6A) on mRNA, influencing its stability, translation, and splicing. This in turn affects the expression of downstream target genes involved in various cellular processes.
Caption: FTO signaling pathway and inhibitor mechanisms.
Experimental Workflow for FTO Inhibitor Evaluation
A typical workflow for the discovery and characterization of novel FTO inhibitors involves a series of in vitro and cellular assays.
Caption: Experimental workflow for FTO inhibitor evaluation.
Detailed Experimental Protocols
FTO Enzymatic Inhibition Assay (LC-MS/MS-based)
This assay quantitatively measures the demethylation of an m6A-containing RNA substrate by FTO.
-
Reagents and Materials:
-
Recombinant human FTO protein
-
m6A-containing single-stranded RNA oligonucleotide (e.g., 5'-CUGA(m6A)CUG-3')
-
Assay Buffer: 50 mM HEPES (pH 7.0), 100 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA.
-
Test inhibitors dissolved in DMSO.
-
Quenching solution: 10 mM EDTA.
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a reaction mixture containing FTO enzyme and the m6A-RNA substrate in the assay buffer.
-
Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding the quenching solution.
-
Digest the RNA substrate to nucleosides by adding Nuclease P1 and bacterial alkaline phosphatase and incubating at 37°C.
-
Analyze the ratio of adenosine (B11128) (A) to N6-methyladenosine (m6A) using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of an inhibitor to FTO in a cellular context.
-
Reagents and Materials:
-
Cell line of interest (e.g., a cancer cell line with high FTO expression).
-
Cell culture medium and supplements.
-
Test inhibitor dissolved in DMSO.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies: Primary antibody against FTO, secondary antibody conjugated to HRP.
-
Western blot reagents and equipment.
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the test inhibitor at various concentrations or with DMSO (vehicle control) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble FTO in the supernatant by Western blotting using an anti-FTO antibody.
-
Quantify the band intensities and plot the fraction of soluble FTO as a function of temperature for both inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of an FTO inhibitor in a mouse model.
-
Materials and Methods:
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice).
-
Cancer cell line known to be sensitive to FTO inhibition.
-
Test inhibitor formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection).
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously implant the cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Monitor the tumor volume and body weight of the mice regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for FTO target genes, immunohistochemistry).
-
Analyze the tumor growth inhibition data to assess the in vivo efficacy of the inhibitor.
-
This guide provides a starting point for researchers interested in exploring alternatives to this compound. The selection of an appropriate inhibitor will depend on the specific research question, the experimental system, and the desired balance of potency, selectivity, and cellular activity. It is crucial to consult the original research articles for detailed experimental conditions and data interpretation.
References
- 1. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Small-Molecule Inhibitors of the RNA M6A Demethylases FTO Potently Support the Survival of Dopamine Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Inhibition of FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structural characteristics of small-molecule inhibitors targeting FTO demethylase. | Semantic Scholar [semanticscholar.org]
- 17. Solution structure ensemble of human obesity-associated protein FTO reveals druggable surface pockets at the interface between the N- and C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking FTO-IN-1 TFA: A Comparative Guide to Novel FTO Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The fat mass and obesity-associated protein (FTO) has emerged as a critical therapeutic target in various diseases, most notably in acute myeloid leukemia (AML) and other cancers. As an RNA demethylase, FTO plays a pivotal role in post-transcriptional gene regulation, influencing oncogenic pathways. This guide provides an objective comparison of the established FTO inhibitor, FTO-IN-1 TFA, against a panel of newly developed inhibitors, offering a comprehensive resource for researchers navigating the landscape of FTO-targeted therapies.
Performance Comparison of FTO Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound in comparison to recently developed FTO inhibitors. It is important to note that direct head-to-head studies are limited, and data has been compiled from various sources. Experimental conditions may vary, and these values should be considered as a comparative reference.
Table 1: Biochemical Potency of FTO Inhibitors
| Inhibitor | Target | IC50 (µM) | Assay Type | Reference |
| This compound | FTO | < 1 | Not specified | [1][2] |
| FB23-2 | FTO | 2.6 | Not specified | [3] |
| Dac590 | FTO | Not reported | Not reported | [4] |
| FTO-43N | FTO | Not reported | Not reported | [5] |
| 18097 | FTO | 0.64 | HPLC-MS/MS | [6] |
| Compound 14a | FTO | 1.5 | LCMS-based | [7] |
Table 2: Cellular Activity of FTO Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line(s) | IC50 (µM) | Cancer Type | Reference |
| This compound | SCLC-21H, RH30, KP3 | 2.1, 5.3, 5.6 | Small Cell Lung, Rhabdomyosarcoma, Pancreatic | [1] |
| FB23-2 | NB4, MONOMAC6 | 0.8, 1.5 | Acute Myeloid Leukemia | [3] |
| MA9.3ITD, MA9.3RAS, U937, ML-2, MV4-11 | 1.9 - 5.2 | Acute Myeloid Leukemia | [8] | |
| Dac590 | NB4, MOLM-13 | Potent antiproliferative effect | Acute Myeloid Leukemia | [4] |
| FTO-43N | AGS, KATOIII, SNU-16 | 17.7 - 35.9 | Gastric Cancer | [5] |
Table 3: In Vivo Efficacy of Selected FTO Inhibitors
| Inhibitor | Animal Model | Cancer Type | Key Findings | Reference |
| FB23-2 | MONOMAC6 xenograft mice | Acute Myeloid Leukemia | Delayed onset of leukemia, significantly prolonged survival | [8] |
| Patient-derived xenograft (PDX) AML model | Acute Myeloid Leukemia | Inhibited progression of primary AML cells | [8] | |
| Dac590 | AML xenograft mice | Acute Myeloid Leukemia | Significantly inhibited tumor growth and prolonged survival | [4] |
| FTO-43N | Glioblastoma xenograft model | Glioblastoma | Not specified | [9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for biochemical and cellular assays used to evaluate FTO inhibitors.
Biochemical FTO Inhibition Assay (Fluorescence-Based)
This protocol is a generalized procedure for determining the in vitro potency of FTO inhibitors using a fluorescence-based assay.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.0), 75 µM (NH4)2Fe(SO4)2·6H2O, 300 µM α-ketoglutarate, 2 mM L-ascorbic acid in RNase-free water.
-
FTO Enzyme: Recombinant human FTO diluted to a final concentration of 0.25 µM in assay buffer.
-
m6A RNA Substrate: A fluorescently labeled m6A-containing oligonucleotide diluted to 7.5 µM in assay buffer.
-
Test Compound: Serial dilutions of the inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.
2. Assay Procedure:
-
Add 1 µL of the test compound or DMSO (vehicle control) to the wells of a black 384-well plate.
-
Add 25 µL of the FTO enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the m6A RNA substrate solution to each well.
-
Incubate the plate for 2 hours at room temperature, protected from light.
3. Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
Cellular m6A Quantification Assay (Dot Blot)
This protocol outlines a method to assess the impact of FTO inhibitors on global m6A levels in cellular RNA.
1. Cell Treatment and RNA Isolation:
-
Culture acute myeloid leukemia (AML) cells such as NB4 and MONOMAC6.
-
Treat cells with the FTO inhibitor (e.g., FB23-2) or DMSO for 72 hours.[11]
-
Isolate total RNA using a standard RNA extraction method.
2. Dot Blot Procedure:
-
Denature the RNA samples by heating at 95°C for 3 minutes, followed by immediate chilling on ice.
-
Spot serial dilutions of the RNA onto a nylon membrane.
-
Crosslink the RNA to the membrane using a UV crosslinker.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against m6A overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL detection system.
-
Stain the membrane with methylene (B1212753) blue to visualize the total RNA as a loading control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by FTO inhibitors and a typical experimental workflow for their evaluation.
Caption: FTO and its inhibitors impact the Wnt/β-catenin signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FB23-2 - Biochemicals - CAT N°: 36606 [bertin-bioreagent.com]
- 4. Development of Orally Bioavailable FTO Inhibitors with Potent Antileukemia Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Unveiling the On-Target Effects of FTO-IN-1 TFA: A Comparative Guide Using RNA Sequencing
For researchers, scientists, and drug development professionals, confirming the on-target effects of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comparative framework for utilizing RNA sequencing (RNA-seq) to verify the efficacy of FTO-IN-1 TFA, a potent inhibitor of the fat mass and obesity-associated (FTO) protein. We compare its performance with alternative FTO inhibitors, Meclofenamic acid and Rhein, and provide detailed experimental protocols and data analysis workflows.
The FTO protein is an RNA demethylase that plays a crucial role in post-transcriptional gene regulation by removing N6-methyladenosine (m6A) from RNA. Inhibition of FTO has emerged as a promising therapeutic strategy in various diseases, including cancer and metabolic disorders. This compound is a selective inhibitor of FTO. This guide outlines how to leverage the power of RNA-seq to comprehensively characterize its on-target effects by analyzing global transcriptomic changes.
Comparative Analysis of FTO Inhibitors
To objectively assess the on-target effects of this compound, a comparative analysis with other known FTO inhibitors is essential. Here, we include Meclofenamic acid, a non-steroidal anti-inflammatory drug (NSAID) repurposed as an FTO inhibitor, and Rhein, a natural anthraquinone (B42736) compound.
| Feature | This compound | Meclofenamic Acid | Rhein |
| Mechanism of Action | Potent and selective inhibitor of FTO's m6A demethylase activity. | Competes with the m6A-containing nucleic acid for binding to FTO.[1][2] | Competitively binds to the FTO active site.[3] |
| Reported IC50 | < 1 µM | ~7-17.4 µM | ~30 µM |
| Number of Differentially Expressed Genes (DEGs) | Data not publicly available | Data not publicly available | Overlap with FTO depletion |
| Key Affected Pathways | Expected to be similar to FTO knockdown | Expected to be similar to FTO knockdown | Adipogenesis, Mitosis |
Experimental Workflow for On-Target Effect Confirmation
The following diagram illustrates the experimental workflow for confirming the on-target effects of this compound using RNA sequencing.
Caption: Workflow for RNA-seq analysis of FTO inhibitor treatment.
Detailed Experimental Protocol
This protocol provides a comprehensive methodology for conducting an RNA-seq experiment to validate the on-target effects of this compound.
1. Cell Culture and Treatment:
-
Cell Line Selection: Choose a cell line known to express FTO, such as HeLa or HEK293T cells.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Treatment: Treat cells with a predetermined optimal concentration of this compound (e.g., 1-10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24-48 hours). Include at least three biological replicates for each condition.
2. RNA Extraction and Quality Control:
-
RNA Isolation: Extract total RNA from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
mRNA Purification: Isolate mRNA from the total RNA using oligo(dT) magnetic beads to enrich for polyadenylated transcripts.
-
Quality Assessment: Evaluate the integrity and concentration of the purified mRNA using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of > 8 is recommended.
3. Library Preparation and Sequencing:
-
Library Construction: Prepare RNA-seq libraries from the purified mRNA using a stranded mRNA library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).
-
Sequencing: Perform paired-end sequencing (e.g., 2x150 bp) on an Illumina sequencing platform (e.g., NovaSeq 6000) to a depth of at least 20 million reads per sample.
4. Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Differential Expression Analysis: Use software packages like DESeq2 or edgeR to identify differentially expressed genes (DEGs) between the this compound-treated and vehicle control groups. A false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are common thresholds.
-
Pathway and Gene Ontology (GO) Analysis: Perform functional enrichment analysis on the list of DEGs using tools like GSEA or DAVID to identify significantly altered biological pathways and GO terms.
Downstream Signaling Pathways Affected by FTO Inhibition
Inhibition of FTO's m6A demethylase activity leads to an increase in m6A levels in mRNA, which in turn affects mRNA stability and translation. This can modulate the activity of various downstream signaling pathways critical for cellular processes.
Caption: FTO inhibition alters key cellular signaling pathways.
By following this guide, researchers can effectively design and execute RNA sequencing experiments to confirm the on-target effects of this compound and compare its transcriptomic footprint to other FTO inhibitors. This approach provides a robust and comprehensive method for validating the mechanism of action of novel therapeutic candidates targeting the FTO pathway.
References
- 1. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitor of FTO, Rhein, Restrains the Differentiation of Myoblasts and Delays Skeletal Muscle Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of FTO-IN-1 TFA
This guide provides a comprehensive, step-by-step protocol for the proper disposal of FTO-IN-1 TFA, based on the established safety procedures for Trifluoroacetic acid.
Chemical and Safety Data Overview
The primary hazard associated with this compound is the presence of Trifluoroacetic acid. The salt form of FTO-IN-1 generally offers enhanced water solubility and stability compared to its free form.[1][2] The following table summarizes the key data for Trifluoroacetic acid (TFA).
| Property | Data |
| Chemical Name | Trifluoroacetic acid |
| Synonyms | TFA, Perfluoroacetic acid, Trifluoroethanoic acid |
| CAS Number | 76-05-1 |
| Molecular Formula | C₂HF₃O₂ |
| Molecular Weight | 114.02 g/mol |
| Appearance | Colorless fuming liquid with a pungent odor |
| Primary Hazards | Corrosive, Causes severe skin burns and eye damage, Harmful if inhaled |
| Solubility | Miscible with water and various organic solvents |
Experimental Protocols: Step-by-Step Disposal Procedures
Adherence to the following protocol is crucial for the safe disposal of this compound. Under no circumstances should this compound or solutions containing it be disposed of down the drain or in regular solid waste.[3]
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following minimum PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
2. Waste Collection and Segregation:
-
Solid Waste: Collect unused or expired solid this compound in its original container or a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container.
-
Segregation: this compound waste must be segregated from incompatible materials, particularly alkalines and oxidizers.[3] It should not be stored in metal containers.[3]
3. Waste Container Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "FTO-IN-1 Trifluoroacetate" or "Waste containing Trifluoroacetic Acid." Avoid using abbreviations.[4]
-
Ensure the container is tightly closed when not in use.[3]
4. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area.[4]
-
The storage area should be a cool, dry, and well-ventilated location, such as an acid cabinet under a fume hood.[4]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or chemical safety officer to schedule a pickup for the hazardous waste.[3]
-
Provide an accurate description of the waste container's contents.
Spill Management Protocol
In the event of a spill, the following procedures should be followed:
-
Minor Spills (<500 mg or <50 mL):
-
Alert personnel in the immediate vicinity.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]
-
Contain liquid spills using an inert absorbent material like vermiculite, dry sand, or earth.[5]
-
Carefully collect the absorbed material or spilled solid and place it into a labeled hazardous waste container.[1]
-
Clean the spill area with a suitable solvent (e.g., 70% ethanol), followed by water. Collect all cleaning materials as hazardous waste.[1]
-
-
Major Spills (>500 mg or >50 mL) or Spills with Personnel Exposure:
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: Essential Protocols for Handling FTO-IN-1 TFA
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of FTO-IN-1 TFA, a potent fat mass and obesity-associated (FTO) enzyme inhibitor. Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment. The information herein is compiled to offer procedural, step-by-step guidance for operational questions.
Understanding the Hazard: A Dual-Risk Compound
This compound is a salt complex, combining the FTO inhibitor (FTO-IN-1) with trifluoroacetic acid (TFA). While the specific toxicological properties of FTO-IN-1 are not fully detailed in publicly available literature, it should be handled as a potent enzyme inhibitor. The trifluoroacetic acid component is a known corrosive and hazardous substance. Therefore, all handling procedures must account for both the potent biological activity of the inhibitor and the corrosive nature of the TFA salt.
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is non-negotiable when handling this compound. The following table summarizes the required equipment for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended) - Chemical splash goggles - Full-face shield - Lab coat - Long pants and closed-toe shoes - Respiratory protection (N95 or higher) |
| Solution Preparation and Handling | - Nitrile gloves - Chemical splash goggles - Lab coat - Long pants and closed-toe shoes |
| Cell Culture and In Vitro Assays | - Nitrile gloves - Lab coat - Safety glasses |
| Spill Cleanup | - Chemical-resistant gloves (e.g., butyl rubber) - Chemical splash goggles and face shield - Chemical-resistant apron or coveralls - Respiratory protection (as dictated by spill size and location) |
Engineering Controls: Creating a Safe Workspace
Engineering controls are the primary means of minimizing exposure to this compound.
| Control Measure | Application |
| Chemical Fume Hood | All weighing, aliquoting of solid, and preparation of stock solutions must be performed in a certified chemical fume hood.[1][2] |
| Ventilation | Ensure adequate general laboratory ventilation to prevent the accumulation of vapors. |
| Safety Shower and Eyewash Station | An operational and easily accessible safety shower and eyewash station are mandatory in the immediate work area.[3] |
Step-by-Step Handling Procedures
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong bases, oxidizing agents, and metals.[2]
Weighing and Solution Preparation
-
Preparation : Don all required PPE for handling solids.
-
Location : Conduct all weighing and initial solution preparation inside a chemical fume hood.[1][2]
-
Procedure :
-
Carefully open the container.
-
Use a dedicated, clean spatula to weigh the desired amount of this compound.
-
To minimize dust, gently handle the solid.
-
Slowly add the solid to the desired solvent.
-
Tightly cap the solution container.
-
Thoroughly decontaminate the spatula and weighing vessel.
-
Emergency Procedures: Be Prepared
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
| Spill | For small spills (<5g), absorb with an inert material (e.g., vermiculite, sand), and place in a sealed container for disposal. For larger spills, evacuate the area and contact the institutional safety office.[5] |
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, weigh paper, pipette tips) | Place in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste (e.g., unused solutions, contaminated media) | Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[1] |
| Empty Containers | Triple-rinse with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label and dispose of the container according to institutional guidelines. |
Visualizing the Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
